(1-(Fluoromethyl)cyclopropyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(fluoromethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-3-5(4-7)1-2-5/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFLMQHCAJMPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883731-61-1 | |
| Record name | [1-(fluoromethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to (1-(Fluoromethyl)cyclopropyl)methanol: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Cyclopropanes in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. When incorporated into strained ring systems like cyclopropane, these effects can be further amplified, offering a unique chemical space for the development of novel therapeutics.
(1-(Fluoromethyl)cyclopropyl)methanol is a prime example of a molecule at the intersection of these two important structural motifs. Its potential as an adrenoreceptor ADRA2C inhibitor highlights its relevance in exploring treatments for a range of conditions, including breathing difficulties and neurodegenerative disorders.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, aimed at researchers and scientists working in medicinal chemistry and drug development.
Chemical Identity and Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental properties. This section outlines the key identifiers and physicochemical characteristics of this compound.
Core Identification
-
Chemical Name: this compound
-
Synonyms: 1-(Fluoromethyl)cyclopropanemethanol[1]
-
CAS Number: 883731-61-1
-
Molecular Formula: C₅H₉FO
-
Molecular Weight: 104.12 g/mol
Physicochemical Data
The physical properties of this compound are critical for its handling, formulation, and pharmacokinetic profiling. The data presented below is compiled from available sources and predictive models.
| Property | Value | Source(s) |
| Physical Form | Liquid | |
| Boiling Point | 132.7 ± 5.0 °C (at 760 Torr) | [1] |
| Density | 1.076 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [1] |
| Flash Point | 57.7 ± 9.3 °C | [1] |
| Storage Temperature | 2-8 °C |
Structural Elucidation: A Spectroscopic Perspective
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the fluoromethyl group, the methylene protons of the hydroxymethyl group, and the cyclopropyl ring protons. The protons of the fluoromethyl group will exhibit coupling to the adjacent fluorine atom, resulting in a characteristic doublet. The hydroxymethyl protons will likely appear as a singlet or a broad signal, depending on the solvent and concentration, due to exchange with residual water. The cyclopropyl protons will present as complex multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the fluoromethyl group will be split into a doublet due to one-bond coupling with the fluorine atom. The chemical shifts will be influenced by the electronegativity of the attached fluorine and oxygen atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom in the fluoromethyl group. This signal will be split into a triplet due to coupling with the two adjacent protons. The chemical shift of this signal provides valuable information about the electronic environment of the fluorine atom.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 104.12. Common fragmentation patterns would likely involve the loss of a hydroxyl radical, a fluoromethyl group, or cleavage of the cyclopropane ring.
Synthesis and Reactivity
The synthesis of fluorinated cyclopropanes often requires specialized methods to introduce the fluorine atom and construct the strained ring system.
Proposed Synthetic Strategy
A plausible synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of fluorinated cyclopropane derivatives.[2][4] A potential pathway is outlined below:
Caption: Logical workflow of ADRA2C inhibition.
Conclusion and Future Perspectives
This compound represents a fascinating and potentially valuable molecule for drug discovery. Its unique combination of a fluorinated substituent and a cyclopropane ring provides a scaffold with desirable properties for targeting complex biological systems like the ADRA2C receptor. While the publicly available data on this specific compound is currently limited, the principles of fluorination and strained-ring chemistry in medicinal chemistry suggest that it holds significant promise.
Future research in this area will likely focus on:
-
The development and optimization of efficient and stereoselective synthetic routes to this compound and its analogs.
-
Detailed biological evaluation to fully elucidate its mechanism of action and therapeutic potential as an ADRA2C inhibitor.
-
Exploration of its structure-activity relationship (SAR) to design even more potent and selective modulators of adrenergic receptors.
As our understanding of the intricate roles of receptors like ADRA2C in disease continues to grow, so too will the importance of innovative chemical entities like this compound in the quest for new and effective therapies.
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
Lee, J., Parkinson, C., Robinson, P. J., & Speight, J. G. (1967). 1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives. Journal of the Chemical Society B: Physical Organic, 1125. [Link]
-
Zhang, G., Cheng, J., McCorvy, J. D., Lorello, P. J., Caldarone, B. J., Roth, B. L., & Kozikowski, A. P. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. European Journal of Medicinal Chemistry, 182, 111626. [Link]
-
Chanthamath, S., Takaki, S., Shibatomi, K., & Iwasa, S. (2013). Intramolecular cyclopropylmethylation via non- classical carbenium ion. Angewandte Chemie International Edition, 52(22), 5818-5821. [Link]
-
This compound. (2024, January 14). Drug Delivery. [Link]
Sources
- 1. (1-FLUOROMETHYL-CYCLOPROPYL)-METHANOL CAS#: 883731-61-1 [amp.chemicalbook.com]
- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
(1-(Fluoromethyl)cyclopropyl)methanol CAS number 883731-61-1 physical data
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-(Fluoromethyl)cyclopropyl)methanol (CAS No. 883731-61-1) is a fluorinated building block of increasing interest in medicinal chemistry and drug discovery. The incorporation of the fluoromethylcyclopropyl motif can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of the known physical data, safety protocols, and potential applications of this compound. Furthermore, it presents a representative synthesis protocol and a theoretical analysis of its spectral characteristics to aid researchers in its practical application and characterization.
Introduction: The Role of Fluorinated Cyclopropanes in Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The cyclopropane ring, a strained three-membered carbocycle, offers a rigid conformational scaffold that can orient substituents in a precise three-dimensional arrangement. The combination of these two structural features in molecules like this compound provides a unique tool for medicinal chemists. This compound serves as a key intermediate, particularly in the synthesis of novel modulators for biological targets such as adrenoreceptors. Specifically, it has been identified as a building block for potential adrenoreceptor ADRA2C inhibitors, which are being investigated for the treatment of a variety of conditions, including sleep-disordered breathing and neurodegenerative disorders[1].
Physicochemical Properties
The known physical and chemical properties of this compound are summarized below. This data is critical for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 883731-61-1 | [2] |
| Molecular Formula | C₅H₉FO | [1][2] |
| Molecular Weight | 104.12 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 132.7 ± 5.0 °C (at 760 Torr) | N/A |
| Density | 1.076 ± 0.06 g/cm³ (at 20°C) | N/A |
| Flash Point | 57.7 ± 9.3 °C | N/A |
| InChI Key | IRFLMQHCAJMPCS-UHFFFAOYSA-N | |
| SMILES | C1C(CF)(CO)C1 | [3] |
Synthesis and Mechanistic Considerations
Representative Synthesis Workflow
Caption: Representative synthesis workflow for this compound.
Detailed Representative Protocol
Disclaimer: This protocol is illustrative and has not been experimentally validated for this specific compound. It should be adapted and optimized under appropriate laboratory safety conditions.
Step 1: Esterification of 1-(Hydroxymethyl)cyclopropane-1-carboxylic acid
-
To a solution of 1-(hydroxymethyl)cyclopropane-1-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM), slowly add an activating agent like oxalyl chloride or thionyl chloride at 0 °C.
-
Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Carefully add anhydrous methanol to the reaction mixture at 0 °C.
-
Stir the reaction until the esterification is complete.
-
Work up the reaction by quenching with a mild base, followed by extraction and purification by column chromatography to yield methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.
Causality: The conversion of the carboxylic acid to an ester is a common strategy to protect the acid functionality and provide a substrate suitable for the subsequent reduction step.
Step 2: Fluorination of the Primary Alcohol
-
Dissolve the methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate in an anhydrous, aprotic solvent like DCM in a fume hood.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent.
-
Allow the reaction to warm slowly to room temperature and stir until completion.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and purify by column chromatography to obtain methyl 1-(fluoromethyl)cyclopropane-1-carboxylate.
Causality: DAST is a common reagent for the deoxofluorination of primary alcohols. The reaction proceeds via an SN2 mechanism, which is generally efficient for converting primary alcohols to the corresponding fluorides with minimal side reactions.
Step 3: Reduction of the Ester
-
In a separate flask, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Slowly add a solution of methyl 1-(fluoromethyl)cyclopropane-1-carboxylate in THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature until the ester is fully reduced.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting solid and extract the filtrate with an organic solvent.
-
Dry the combined organic extracts and purify by distillation or column chromatography to yield the final product, this compound.
Causality: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. Its use is standard for this type of transformation.
Theoretical Spectral Analysis
Experimental spectral data for this compound is not widely published. The following is a theoretical analysis of the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, based on the molecule's structure.
¹H NMR Spectroscopy (Predicted)
-
-CH₂-F (Fluoromethyl group): A doublet of triplets is expected due to coupling with the adjacent fluorine atom and the two protons of the hydroxymethyl group. The chemical shift would likely be in the range of 4.0-4.5 ppm.
-
-CH₂-OH (Hydroxymethyl group): A singlet or a broad singlet for the hydroxyl proton, typically in the range of 1.5-3.0 ppm, which is exchangeable with D₂O. The methylene protons would likely appear as a singlet or a finely split multiplet around 3.5-3.8 ppm.
-
Cyclopropyl protons: The four protons on the cyclopropane ring are diastereotopic and would be expected to appear as complex multiplets in the upfield region, typically between 0.4 and 1.0 ppm.
¹³C NMR Spectroscopy (Predicted)
-
-CH₂-F (Fluoromethyl carbon): A doublet with a large one-bond C-F coupling constant (¹JCF), expected around 80-90 ppm.
-
-CH₂-OH (Hydroxymethyl carbon): A signal in the range of 60-70 ppm.
-
Quaternary cyclopropyl carbon: The carbon atom of the cyclopropane ring bonded to both the fluoromethyl and hydroxymethyl groups would appear as a singlet, likely in the range of 20-30 ppm.
-
Cyclopropyl CH₂ carbons: The two methylene carbons of the cyclopropane ring would appear as a single peak in the upfield region, around 10-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretch (aliphatic): Absorptions in the range of 2850-3000 cm⁻¹.
-
C-F stretch: A strong absorption band in the region of 1000-1100 cm⁻¹.
-
C-O stretch: An absorption band in the range of 1000-1200 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 104.
-
Key Fragmentation Patterns: Loss of a water molecule (M-18), loss of a fluoromethyl radical (M-33), and cleavage of the cyclopropane ring.
Safety, Handling, and Storage
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification
-
Pictograms: Flame, Corrosion, Exclamation Mark.
-
Signal Word: Danger
-
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A flame-retardant lab coat and appropriate footwear.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Recommended storage temperature is between 2-8°C[3].
-
Keep away from oxidizing agents and strong acids.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides essential physical data and safety information for its use in a research setting. While experimental data on its synthesis and spectral properties are limited, the provided representative protocol and theoretical analysis offer a solid foundation for scientists and researchers to begin working with this compound. As the interest in fluorinated scaffolds continues to grow, further characterization and application of this molecule are anticipated.
References
- Delbeck, M., et al. (2021). PCT Int. Appl., 276.
-
This compound. (2024, January 14). Drug Delivery. Retrieved from [Link]
-
883731-61-1 (1-FLUOROMETHYL-CYCLOPROPYL)-METHANOL. ChemSigma. Retrieved from [Link]
-
[1-(Fluoromethyl)cyclopropyl]methanol. PubChem. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of (1-(Fluoromethyl)cyclopropyl)methanol
Introduction
(1-(Fluoromethyl)cyclopropyl)methanol, a unique bifunctional molecule incorporating both a fluoromethyl group and a primary alcohol on a cyclopropane ring, presents an interesting case for spectroscopic analysis. Its structural rigidity and the presence of the highly electronegative fluorine atom create a distinct electronic environment, which is reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide provides an in-depth analysis of the expected spectroscopic signatures of this compound, offering insights for researchers in drug discovery and chemical synthesis. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes established spectroscopic principles and data from analogous structures to present a reliable, predictive overview.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a comprehensive picture of the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, methylene, and hydroxyl protons.
-
Cyclopropyl Protons (CH₂): The four protons on the cyclopropane ring are diastereotopic and will appear as complex multiplets in the upfield region, typically between 0.4 and 0.9 ppm. The geminal and cis/trans couplings will contribute to the complexity of these signals.
-
Methanol Protons (CH₂OH): The two protons of the methylene group attached to the hydroxyl will be diastereotopic due to the chiral center at C1. They are expected to resonate as a doublet of doublets (or an AB quartet) around 3.5-3.7 ppm. These protons will show geminal coupling to each other and may exhibit coupling to the hydroxyl proton, depending on the solvent and concentration.
-
Fluoromethyl Protons (CH₂F): The two protons of the fluoromethyl group will be significantly influenced by the adjacent fluorine atom. They are expected to appear as a doublet around 4.3-4.5 ppm due to a large two-bond ¹H-¹⁹F coupling constant (²JHF) of approximately 45-50 Hz.
-
Hydroxyl Proton (OH): The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature, typically ranging from 1.5 to 4.0 ppm. In a dry, non-protic solvent, coupling to the adjacent CH₂ protons may be observed.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Cyclopropyl (4H) | 0.4 - 0.9 | Multiplet | - |
| CH₂OH (2H) | 3.5 - 3.7 | Doublet of Doublets / AB quartet | ²JHH ≈ 10-12 |
| CH₂F (2H) | 4.3 - 4.5 | Doublet | ²JHF ≈ 45-50 |
| OH (1H) | 1.5 - 4.0 | Broad Singlet | - |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Cyclopropyl Carbons (CH₂): The two equivalent methylene carbons of the cyclopropane ring are expected to resonate at a relatively high field, between 10 and 20 ppm.
-
Quaternary Cyclopropyl Carbon (C-CH₂F): The quaternary carbon of the cyclopropane ring bearing the fluoromethyl group will be deshielded compared to the other ring carbons and is predicted to appear between 20 and 30 ppm.
-
Methanol Carbon (CH₂OH): The carbon of the methanol group is expected to have a chemical shift in the range of 65-70 ppm.
-
Fluoromethyl Carbon (CH₂F): The carbon of the fluoromethyl group will exhibit a large one-bond coupling with the fluorine atom (¹JCF). Its resonance will appear as a doublet between 80 and 85 ppm, with a ¹JCF of approximately 170-180 Hz.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) | Predicted Coupling Constants (J, Hz) |
| Cyclopropyl (2 x CH₂) | 10 - 20 | Singlet | - |
| Quaternary Cyclopropyl (C) | 20 - 30 | Singlet | - |
| CH₂OH | 65 - 70 | Singlet | - |
| CH₂F | 80 - 85 | Doublet | ¹JCF ≈ 170-180 |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing functional group.[1][2][3]
-
Fluoromethyl Group (CH₂F): A single signal is expected for the fluoromethyl group. This signal will be split into a triplet by the two adjacent protons (²JFH). The chemical shift is predicted to be in the range of -210 to -230 ppm, using CFCl₃ as a reference.[1][4] The large chemical shift range of ¹⁹F NMR makes this signal highly diagnostic.[1]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₂F | -210 to -230 | Triplet | ²JFH ≈ 45-50 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and fluoromethyl groups, as well as vibrations associated with the cyclopropyl ring.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[5][6]
-
C-H Stretch: The C-H stretching vibrations of the cyclopropyl and methylene groups will appear in the region of 2850-3050 cm⁻¹. The C-H bonds of the cyclopropane ring may show slightly higher frequency absorptions (around 3000-3050 cm⁻¹) compared to the other sp³ C-H bonds.
-
C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected in the range of 1050-1150 cm⁻¹.[5]
-
C-F Stretch: A strong, characteristic absorption for the C-F stretching vibration is anticipated in the region of 1000-1100 cm⁻¹. This band may overlap with the C-O stretching band.
-
Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" and other vibrational modes, which can result in absorptions in the fingerprint region, typically around 1020 cm⁻¹ and 850 cm⁻¹.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| C-H Stretch | 2850 - 3050 | Medium to Strong |
| C-O Stretch | 1050 - 1150 | Strong |
| C-F Stretch | 1000 - 1100 | Strong |
| Cyclopropane Ring | ~1020, ~850 | Medium to Weak |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound is expected to show fragmentation patterns characteristic of primary alcohols and fluorinated compounds.[7][8][9] The molecular ion (M⁺) peak at m/z 104 may be weak or absent, which is common for primary alcohols.[7]
Predicted Fragmentation Pathways
Figure 2: Predicted major fragmentation pathways for this compound.
-
α-Cleavage: The most prominent fragmentation pathway for primary alcohols is alpha-cleavage, the breaking of the bond adjacent to the oxygen atom.[7][9] This can lead to two primary fragments:
-
Loss of a fluoromethyl radical (•CH₂F) to form a resonance-stabilized cation at m/z 73 .
-
Loss of the cyclopropyl-containing radical to form the m/z 31 fragment ([CH₂OH]⁺), which is a hallmark of primary alcohols.[7]
-
-
Loss of Water (Dehydration): A peak corresponding to the loss of a water molecule (M - 18) may be observed at m/z 86 , although it is often less intense for primary alcohols compared to secondary and tertiary alcohols.[9]
-
Loss of HF: The presence of fluorine allows for the elimination of hydrogen fluoride (HF), leading to a fragment at m/z 84 .
-
Loss of Hydroxyl Radical: Loss of the hydroxyl radical (•OH) would result in a fragment at m/z 87 .
-
Ring Opening and Further Fragmentation: The cyclopropane ring can undergo opening upon ionization, leading to a variety of smaller fragments.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 104 | [C₅H₉FO]⁺˙ | Molecular Ion |
| 87 | [C₅H₈F]⁺ | M - •OH |
| 86 | [C₅H₈F]⁺˙ | M - H₂O |
| 84 | [C₅H₇]⁺˙ | M - HF |
| 73 | [C₄H₉O]⁺ | α-cleavage (loss of •CH₂F) |
| 31 | [CH₂OH]⁺ | α-cleavage (loss of •C₄H₇F) |
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following general protocols are recommended:
NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will not obscure key signals. Chloroform-d (CDCl₃) is a common choice. For observing OH coupling, dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. For ¹⁹F NMR, an external reference standard such as CFCl₃ may be used.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or direct infusion.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 20-200.
Conclusion
The spectroscopic characterization of this compound provides a wealth of structural information. The interplay of the cyclopropyl ring, the primary alcohol, and the fluoromethyl group results in a unique and predictable set of spectral data. By understanding the fundamental principles of NMR, IR, and MS, researchers can confidently identify and characterize this and related molecules, facilitating their application in various fields of chemical science.
References
- BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Fluoro-1-hexanol.
- The Royal Society of Chemistry. (2021). Supporting Information.
- PubMed. (2022). Mass-Labeled Fluorotelomer Alcohol Fragmentation Gives "False Positive" for Nonlabeled Fluorotelomer Alcohols with Implications for Consumer Product Analysis.
- Supporting Information. (n.d.).
- PubChem. (2026). Cyclopropanemethanol.
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The Cyclopropyl Ring and Fluorine: A Technical Guide to Understanding and Harnessing Lipophilicity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Lipophilicity in Modern Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. Quantified by the octanol-water partition coefficient (logP), it profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An optimal lipophilicity is critical for balancing membrane permeability with aqueous solubility, ensuring a compound reaches its biological target without succumbing to metabolic clearance or off-target toxicity. In the quest to fine-tune this crucial parameter, the strategic introduction of unique structural motifs has become paramount. Among these, the cyclopropyl ring and the fluorine atom stand out for their profound and often non-intuitive effects.
This guide provides an in-depth exploration of the interplay between the rigid, electronically distinct cyclopropane scaffold and the potent electronic effects of fluorine. We will dissect how this combination influences molecular properties, detail robust methodologies for accurately measuring lipophilicity, and present a framework for rationally designing molecules with optimized physicochemical characteristics.
The Unique Electronic and Conformational Landscape of Cyclopropane
The cyclopropyl group is far more than a simple three-carbon cycloalkane. Its strained, rigid structure imparts unique electronic properties that distinguish it from larger rings and acyclic counterparts. The C-C bonds possess significant p-character, allowing the ring to engage in electronic conjugation and influence adjacent functional groups. This rigidity also reduces the entropic penalty upon binding to a biological target, a favorable characteristic in drug design. Critically, the conversion of an acyclic alkyl group to a corresponding cyclopropane often leads to a decrease in lipophilicity, a valuable tool for medicinal chemists battling "logP creep" during lead optimization.
Fluorine's Profound Influence: Beyond Simple Steric Bulk
The introduction of fluorine, the most electronegative element, is a well-established strategy in medicinal chemistry to modulate a molecule's properties. Its effects are manifold:
-
Metabolic Blocking: The strength of the C-F bond makes it resistant to oxidative metabolism, enhancing a drug's half-life.
-
pKa Modulation: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers.
-
Conformational Control: Fluorine can induce specific conformational preferences through hyperconjugation and electrostatic interactions.
-
Lipophilicity Modulation: The impact of fluorine on logP is complex and highly context-dependent. While a trifluoromethyl (-CF3) group generally increases lipophilicity compared to a methyl group, a single fluorine atom often reduces it. This is due to the localized, intense dipole of the C-F bond, which can increase polarity and favorable interactions with water, a phenomenon sometimes referred to as "polar hydrophobicity."
The Synergy of Fluorine and Cyclopropane: A Detailed Analysis
When combined, the cyclopropyl ring and fluorine atom create a unique chemical entity whose lipophilicity is governed by a subtle interplay of their individual characteristics. The rigid cyclopropane framework allows for precise positioning of the C-F bond dipole(s), leading to significant and predictable alterations in the molecule's overall polarity and surface properties.
A systematic study comparing the fluorination of isopropyl and cyclopropyl groups revealed that fluorination of the isopropyl substituent led to a more significant modulation of lipophilicity. However, monofluorination of cyclopropylmethanol at either the β or γ position resulted in only a minor decrease in logP. This suggests that the electronic nature of the cyclopropane ring itself mitigates some of the polarizing effects of the fluorine atom.
Quantum-chemical studies have shown that the stability and polarity of fluorinated cyclopropanes are highly dependent on the number and orientation of the fluorine atoms. For instance, geminal difluorination is particularly stabilizing due to anomeric-like hyperconjugative interactions (nF → σ*CF). Conversely, an all-cis arrangement of C-F bonds can increase steric and dipolar repulsions, leading to a highly polarized "Janus-like" molecule with distinct electropositive and electronegative faces. This facial polarity can dramatically influence how the molecule interacts with the surrounding solvent shell and, by extension, its lipophilicity.
Data Presentation: Lipophilicity Changes upon Fluorination
The following table summarizes experimental data illustrating the nuanced effects of fluorination on the lipophilicity of cyclopropane-containing model compounds compared to their acyclic analogues.
| Parent Compound | Modification | Resulting Compound | Measured logP/logD | Change (ΔlogP) | Reference |
| Isobutanol | Monofluorination (β) | 1-fluoro-2-methylpropan-1-ol | Lower than parent | Significant Decrease | |
| Isobutanol | gem-Difluorination | 1,1-difluoro-2-methylpropan-1-ol | Lower than parent | Decrease | |
| Cyclopropylmethanol | Monofluorination (β) | (1-fluorocyclopropyl)methanol | 0.23 | Minor Decrease | |
| Cyclopropylmethanol | Monofluorination (γ, cis) | cis-(2-fluorocyclopropyl)methanol | 0.28 | Minor Decrease | |
| Cyclopropylmethanol | Monofluorination (γ, trans) | trans-(2-fluorocyclopropyl)methanol | 0.33 | Minor Decrease | |
| LpxC Inhibitor 7a | Fluorination | Fluorinated analogue 7b | logD7.4 = 2.4 | -0.6 | |
| Oxazine Derivative 8 | Cyclopropanation | Spiro-cyclopropyl derivative | logP = 2.6 | -0.5 |
Note: Specific logP values are provided where available in the source material. Trends are noted otherwise.
Measuring Lipophilicity: A Guide to Experimental & Computational Methods
Accurate determination of logP is essential for understanding structure-lipophilicity relationships. Both experimental and computational approaches have their place, and the choice depends on the required accuracy, throughput, and nature of the compound.
Experimental Protocols: The Gold Standard
The "shake-flask" method remains the definitive standard for logP measurement. However, for fluorinated compounds, which may lack a UV chromophore, traditional analytical methods can be challenging.
This modern variation of the shake-flask method, developed by Linclau and co-workers, is particularly well-suited for fluorinated molecules. It leverages the sensitivity and specificity of 19F NMR, eliminating the need for UV activity or even sample purity.
Causality Behind the Method: The key innovation is the use of a fluorinated reference compound. By measuring the ratio of the analyte to the reference in both the n-octanol and aqueous layers, the partition coefficient can be calculated without needing to know the exact concentrations, masses, or volumes, which cancels out many sources of systematic error.
Step-by-Step Methodology:
-
Preparation: To a 10 mL flask, add the test compound (e.g., 6.0 mg) and a suitable fluorinated reference compound (e.g., 3.0 mg of 2,2,2-trifluoroethanol).
-
Dissolution: Dissolve the solids in 2.0 mL of HPLC-grade n-octanol.
-
Partitioning: Add 2.0 mL of HPLC-grade water to create a biphasic mixture.
-
Equilibration: Stir the mixture vigorously (e.g., 600 RPM) for at least 2 hours at a constant temperature (e.g., 25°C). Following stirring, allow the phases to separate completely overnight.
-
Sampling: Carefully withdraw an aliquot (approx. 0.7-0.8 mL) from each layer using separate long-needle syringes to prevent cross-contamination.
-
NMR Analysis: Transfer each aliquot to a separate NMR tube. Acquire 19F NMR spectra for both the n-octanol and water samples.
-
Calculation: The logP is determined from the integration ratios of the test compound (X) and the reference compound (ref) in each phase, according to the derived equations.
Self-Validation: The protocol's trustworthiness is enhanced by its ratiometric nature. For validation, the experiment can be repeated using a different reference compound; the resulting logP value should be negligible. Good reproducibility is confirmed by running the experiment in triplicate, which should yield a low standard deviation.
Exploring the Biological Activity of (1-(Fluoromethyl)cyclopropyl)methanol Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Fusion of Fluorine and a Strained Ring System in Medicinal Chemistry
In the intricate chess game of drug design, the selection of each molecular fragment is a strategic move to enhance potency, selectivity, and pharmacokinetic properties. The (1-(Fluoromethyl)cyclopropyl)methanol scaffold represents a deliberate convergence of two powerful tactics in medicinal chemistry: the incorporation of fluorine and the use of a cyclopropyl ring. This guide provides a technical framework for researchers, scientists, and drug development professionals on how to approach the synthesis, biological evaluation, and critical safety assessment of derivatives based on this promising, yet challenging, core.
The rationale for exploring this scaffold is rooted in well-established principles. Fluorine, the most electronegative element, is frequently introduced into drug candidates to modulate their metabolic stability, lipophilicity, and binding affinity.[1][2] The replacement of a hydrogen atom with fluorine can block sites of oxidative metabolism, thereby increasing a compound's half-life.[3] Concurrently, the cyclopropyl group, a conformationally constrained three-membered ring, is an attractive bioisostere for larger, more flexible groups.[2] Its rigid nature can lock a molecule into a bioactive conformation, improving binding to a biological target and often enhancing potency. The combination of these two motifs in the this compound core offers a unique opportunity to fine-tune the physicochemical properties of new chemical entities. However, as this guide will detail, this structural combination also warrants significant caution due to potential bioactivation and off-target toxicity.
Proposed Synthesis of this compound and its Derivatives
A plausible and efficient synthesis of the core structure and its subsequent derivatives is essential for enabling biological exploration. While a specific protocol for the title compound is not extensively documented, a logical pathway can be constructed based on established methods for synthesizing cyclopropylmethanol and its analogs.[4][5][6] The primary route involves the reduction of a corresponding cyclopropanecarboxylic acid ester.
Synthetic Pathway Overview
The synthesis can be envisioned as a two-stage process: first, the creation of the fluorinated cyclopropyl core, and second, the derivatization of the primary alcohol.
Caption: Proposed synthetic workflow for derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from methods for the synthesis of non-fluorinated cyclopropylmethanol.[4][7]
-
Reaction Setup: To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1-(fluoromethyl)cyclopropane-1-carboxylate and a polar solvent such as methanol.
-
Addition of Reducing Agent: Cool the mixture to 0-5°C using an ice bath. Add sodium borohydride in portions, maintaining the temperature. The molar ratio of the ester to sodium borohydride should be approximately 1:1.5.[4]
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride or lithium chloride, in batches. The molar ratio of the ester to the Lewis acid is typically around 1:0.5-1.[7]
-
Reaction: Allow the reaction to proceed overnight, gradually warming to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution to destroy any unreacted sodium borohydride.[4]
-
Workup: Filter the resulting mixture to remove insoluble matter. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to yield this compound.
Hypothesized Biological Activity and Potential Targets
Direct biological data for this compound derivatives is scarce. However, by examining structurally similar compounds, we can formulate credible hypotheses about their potential biological targets, providing a logical starting point for screening campaigns.
Serotonin 5-HT2C Receptors: A Plausible Target Class
Research into fluorinated derivatives of 2-phenylcyclopropylmethylamine has identified potent and selective agonists for the serotonin 2C (5-HT2C) receptor.[8] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) implicated in a variety of central nervous system disorders, making it an attractive drug target.[8] The data from these studies suggest that the fluorinated cyclopropylamine moiety is well-tolerated and can contribute to high-affinity binding. This provides a strong rationale for screening this compound derivatives against a panel of serotonin receptors, particularly 5-HT2C.
Table 1: Structure-Activity Relationship of 2-Phenylcyclopropylmethylamine Analogs at 5-HT2 Receptors [8]
| Compound | R Group | 5-HT2C EC50 (nM) | 5-HT2B Agonism | 5-HT2A Selectivity (vs. 5-HT2C) |
| (+)-21a | H | 4.7 | Yes | ~2-fold |
| (+)-21b | 3-CH3 | 8.0 | None Detected | ~20-fold |
| (+)-21c | 3-F | <15 | Yes | Poor |
| (+)-21d | 3-Cl | <15 | Yes | Poor |
Data extracted from reference[8]. This table demonstrates that substitutions on the phenyl ring of a fluorinated cyclopropyl scaffold can modulate potency and selectivity at serotonin receptors.
Critical Safety Considerations: A Cautionary Tale from the Amine Analog
A pivotal consideration in the exploration of this scaffold is the documented in vivo toxicity of the closely related fluoromethylcyclopropylamine derivatives.[3] This discovery serves as a critical warning and must inform the entire development and screening strategy for the methanol counterparts.
Observed In Vivo Toxicity
In a study of quinazolinedione-based inhibitors of poly-ADP ribose glycohydrolase (PARG), the introduction of a fluoromethylcyclopropylamine moiety to improve metabolic stability led to unexpected and severe off-target toxicity in mice.[3][9]
-
Ataxia: Several compounds bearing this moiety induced ataxia (loss of coordination) at around five hours post-oral dosing.[3]
-
Liver Toxicity: One compound caused death on study, with post-mortem examination suggesting liver toxicity.[3]
Crucially, this toxicity did not correlate with the on-target PARG inhibitory activity, Cmax, or AUC of the parent compounds. The only common factor among the toxic compounds was the presence of the monofluorinated amine moiety.[3]
Table 2: In Vivo Profile of Representative Fluoromethylcyclopropylamine Derivatives [3]
| Compound | PARG IC50 (µM) | In Vivo Dose (mg/kg, oral) | Observed Toxicity |
| 10 | 0.10 | 5 | Well-tolerated initially, but liver toxicity at higher doses/repeat dosing. |
| 12 | 0.63 | 5 | Ataxia |
| 13 | 1.52 | 5 | Ataxia |
Data extracted from reference[3]. These findings highlight that the toxicity is independent of the on-target potency.
Proposed Mechanism of Toxicity: Metabolic Bioactivation
The authors of the study suggest that the toxicity may not be caused by the parent drug but by a reactive metabolite.[3] The observation of toxicity only after oral dosing, and not intravenous dosing in some cases, points towards metabolic degradation in the gastrointestinal tract or liver as the initiating event.[3]
This hypothesis is supported by broader literature on the metabolism of cyclopropylamines. Cytochrome P450 (CYP) enzymes can oxidize the cyclopropylamine group, leading to ring-opening and the formation of reactive intermediates, such as cation-radicals or α,β-unsaturated aldehydes.[10][11][12][13] These reactive metabolites can then form covalent adducts with cellular macromolecules, leading to toxicity.[10]
Caption: Hypothesized mechanism of toxicity.
Given that the this compound scaffold could be metabolized to aldehydes or other potentially reactive species, a proactive and rigorous safety assessment is paramount.
Proposed Workflow for Biological Evaluation
A staged, data-driven approach is essential to efficiently evaluate the biological activity of novel this compound derivatives while prioritizing safety. The workflow should begin with broad in vitro screening and progressively move to more complex and resource-intensive assays only for the most promising and demonstrably non-toxic candidates.
Caption: Staged workflow for preclinical evaluation.
Key Experimental Protocols
Adherence to standardized, validated protocols is essential for generating reliable and reproducible data.
Protocol 1: MTT Assay for General Cytotoxicity
This assay assesses cell metabolic activity as an indicator of cell viability.[11][12]
-
Cell Plating: Seed human cell lines (e.g., HepG2 for liver toxicity screening, HEK293 for general cytotoxicity) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Liver Microsomal Stability Assay
This in vitro assay measures the rate of metabolism of a compound by liver enzymes, primarily cytochrome P450s.[5][8]
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration), phosphate buffer (pH 7.4), and MgCl2.[8] Prepare a separate solution of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8]
-
Incubation Setup: In a 96-well plate, add the reaction mixture. Add the test compound (final concentration typically 1 µM). Include positive control compounds with known metabolic fates (e.g., midazolam, verapamil).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[5]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).
Conclusion
The this compound scaffold is a structurally intriguing motif that leverages sound principles of medicinal chemistry. Its exploration may lead to the discovery of novel therapeutic agents, potentially in the realm of central nervous system disorders. However, the significant in vivo toxicity observed with the closely related fluoromethylcyclopropylamine derivatives serves as a critical and unignorable warning. The potential for metabolic bioactivation to reactive intermediates necessitates a "safety-first" approach. By employing a staged evaluation workflow, beginning with rigorous in vitro safety and metabolism assays, researchers can intelligently navigate the challenges associated with this scaffold. Only compounds that demonstrate a clean profile in these early assays should be advanced to more complex biological and in vivo studies. This prudent and informed approach will maximize the potential for success while upholding the highest standards of scientific integrity and animal welfare.
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The Cyclopropyl Group in Drug Discovery: A Technical Guide to Metabolic Stability
Introduction: The Allure of the Strained Ring
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful and versatile tool.[1][2] Its incorporation into drug candidates is a strategic decision aimed at enhancing a molecule's pharmacological profile. The unique structural and electronic properties of this three-membered ring, stemming from its significant ring strain of approximately 27.5 kcal/mol, offer a range of advantages.[3][4] These include the ability to provide conformational constraint, locking a flexible molecule into a bioactive conformation, which can lead to improved potency and receptor binding.[1][4][5] Furthermore, the cyclopropyl moiety is often employed as a bioisosteric replacement for other small alkyl groups, alkenes, or even aromatic rings to fine-tune a compound's physicochemical properties and reduce off-target effects.[2][3][5][6]
One of the most cited benefits of introducing a cyclopropyl group is the potential for increased metabolic stability.[1][2][5][7] The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes.[2][4][7] This higher C-H bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation in the body.[4][8] This enhanced stability can lead to a longer in vivo half-life, reduced clearance, and potentially a more favorable dosing regimen for patients.[1][5]
However, the metabolic fate of cyclopropyl-containing compounds is not always straightforward. The same ring strain that confers rigidity can also render the group susceptible to specific metabolic pathways that can lead to bioactivation and the formation of reactive metabolites.[8][9] This guide provides an in-depth exploration of the metabolic stability of cyclopropyl groups, from the underlying biochemical mechanisms to the practical experimental approaches used to assess and engineer stability in drug discovery.
The Double-Edged Sword: Metabolic Stability vs. Bioactivation
The general robustness of the cyclopropyl group to metabolism is a well-established principle in drug design. A classic example is the drug pitavastatin, where the cyclopropyl group serves to divert metabolism away from the major drug-metabolizing enzyme CYP3A4, thereby reducing the potential for drug-drug interactions.[8] This resistance to oxidation is a key reason for its frequent incorporation into drug candidates.[1][8]
Despite this, the cyclopropyl ring can be a site of metabolic attack, particularly when adjacent to an amine, forming a cyclopropylamine. This substructure is a known structural alert. The metabolism of cyclopropylamines can lead to undesirable biotransformations, including the formation of reactive ring-opened intermediates that can covalently bind to cellular macromolecules like proteins or form glutathione (GSH) conjugates.[8] A notable example is the antibiotic trovafloxacin, where CYP1A2-mediated oxidation of the cyclopropylamine moiety was linked to hepatotoxicity.[8]
More recent studies have shown that even cyclopropyl rings not directly attached to an amine can undergo bioactivation. In the development of a series of Hepatitis C virus (HCV) NS5B inhibitors, an NADPH-dependent bioactivation pathway was discovered, leading to the formation of multiple GSH conjugates.[9][10] Detailed analysis revealed that the cyclopropyl group was the site of this bioactivation, proceeding through a mechanism involving hydrogen atom abstraction and subsequent ring opening.[9][10] This discovery prompted the medicinal chemistry team to replace the cyclopropyl ring with a gem-dimethyl group to avert this bioactivation pathway.[8][9]
Understanding this dichotomy is crucial for the medicinal chemist. The decision to incorporate a cyclopropyl group must be balanced with a thorough investigation of its potential metabolic liabilities.
Mechanisms of Metabolic Degradation of Cyclopropyl Groups
The metabolic breakdown of cyclopropyl-containing compounds is primarily mediated by oxidative enzymes, with the cytochrome P450 superfamily playing a central role.[8][9][11] Flavin-containing monooxygenases (FMOs) can also be involved, as seen in the metabolism of risdiplam.[8]
The most common mechanism of cyclopropyl ring metabolism involves the following steps:
-
Hydrogen Atom Abstraction: A cytochrome P450 enzyme, in its activated state, abstracts a hydrogen atom from a C-H bond on the cyclopropyl ring. This is often the rate-limiting step and is energetically demanding due to the high C-H bond strength.[8] This process generates a short-lived cyclopropyl radical intermediate.[9][10][11]
-
Radical Rearrangement (Ring Opening): The highly strained cyclopropyl radical can undergo rapid ring-opening to form a more stable, linear C-centered radical.[9][10][12] This rearrangement is a key step in the bioactivation pathway.
-
Oxygen Rebound or Further Reaction: The C-centered radical can then undergo a few different fates:
-
Hydroxylation: The radical can react with the hydroxyl group bound to the heme iron of the CYP enzyme (the "oxygen rebound" step) to form a hydroxylated metabolite.[12]
-
Reaction with Glutathione (GSH): The radical intermediate can be trapped by the endogenous antioxidant glutathione, forming a GSH conjugate.[8][9][10] The detection of GSH conjugates is a strong indicator of reactive metabolite formation.
-
Further Oxidation: The radical can be further oxidized to form other products.[12]
-
This process is visually summarized in the workflow below.
Caption: Workflow for assessing in vitro metabolic stability.
Strategies for Designing Metabolically Stable Cyclopropyl-Containing Drugs
When metabolic instability of a cyclopropyl group is identified, several medicinal chemistry strategies can be employed to mitigate this liability.
Substitution on the Cyclopropyl Ring
Introducing substituents onto the cyclopropyl ring can block the site of metabolism. For example, in the optimization of an IDO1 inhibitor, a surprising oxidation of the cyclopropyl ring was observed. [8]To block this metabolic hotspot, the ring was substituted with a methyl group. This modification not only improved metabolic stability but also enhanced potency by allowing the molecule to reach deeper into a lipophilic pocket of the target protein. [8]
Bioisosteric Replacement
If substitution does not resolve the issue, replacing the cyclopropyl group with a metabolically more stable bioisostere is a viable strategy. As mentioned earlier, in the case of the HCV NS5B inhibitors where the cyclopropyl group led to bioactivation, it was successfully replaced with a gem-dimethyl group. [8][9]This modification averted the formation of reactive metabolites while maintaining the desired pharmacological activity.
Modulation of Electronic Properties
Altering the electronic properties of the molecule in the vicinity of the cyclopropyl group can influence its susceptibility to metabolism. By introducing electron-withdrawing groups elsewhere in the molecule, it may be possible to decrease the electron density at the cyclopropyl ring, making it less prone to oxidative attack.
Comparative Metabolic Stability Data
The following table provides a conceptual comparison of metabolic stability for compounds with and without a cyclopropyl group, or with modifications to the cyclopropyl moiety. The data are illustrative and compiled from various sources in the literature to demonstrate the impact of these chemical modifications.
| Compound Pair | Modification | Test System | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Compound A (N-ethyl) | Baseline | HLM | 15 | 46.2 | [13] |
| Compound B (N-cyclopropyl) | Ethyl to Cyclopropyl | HLM | > 60 | < 11.5 | [13] |
| Compound C (unsubstituted cyclopropyl) | Baseline | HLM | 25 | 27.7 | [8] |
| Compound D (methyl-substituted cyclopropyl) | Methylation of Ring | HLM | 50 | 13.9 | [8] |
| Compound E (cyclopropyl) | Baseline | HLM | 10 | 69.3 | [9] |
| Compound F (gem-dimethyl) | Cyclopropyl to gem-dimethyl | HLM | > 60 | < 11.5 | [9] |
HLM: Human Liver Microsomes
Case Studies
Case Study 1: Risdiplam - Leveraging the Cyclopropyl Group for an Improved Profile
Risdiplam, an approved drug for the treatment of spinal muscular atrophy, contains a cyclopropyl group that was introduced to improve the properties of a prior clinical candidate. [8]The original compound suffered from the formation of a peripherally restricted, highly potent metabolite. The introduction of the cyclopropyl group helped to lower the basicity of a nearby nitrogen atom, which in turn eliminated liabilities related to hERG channel inhibition and phospholipidosis. [8]While risdiplam is still biotransformed, the metabolism is mediated by FMOs and CYP3A4 to an inactive metabolite, avoiding the issues of the original compound. [8]
Case Study 2: HCV NS5B Inhibitors - Unmasking a Hidden Liability
As previously discussed, the development of a series of HCV NS5B inhibitors provides a cautionary tale. [8][9]A pyrimidinylcyclopropylbenzamide moiety was initially explored to balance potency and metabolic stability. However, in vitro studies uncovered an NADPH-dependent bioactivation of the cyclopropyl group, leading to the formation of multiple GSH conjugates. [9][10]This finding was critical and led to a redesign of the scaffold, ultimately replacing the cyclopropyl ring with a gem-dimethyl group to eliminate the risk of reactive metabolite formation. [8][9]
Conclusions and Future Perspectives
The cyclopropyl group remains an invaluable component of the medicinal chemist's toolbox. Its ability to confer rigidity, enhance potency, and, in many cases, improve metabolic stability makes it a highly attractive substituent. [1][2][5]However, the potential for CYP-mediated ring opening and bioactivation, particularly in cyclopropylamines, necessitates a careful and early assessment of its metabolic fate.
The advancement of in vitro metabolic assays, coupled with high-resolution mass spectrometry and NMR for metabolite identification, allows for a detailed understanding of the metabolic pathways of cyclopropyl-containing compounds. [9][14]By integrating these experimental approaches with rational drug design strategies, such as targeted substitution and bioisosteric replacement, researchers can harness the benefits of the cyclopropyl group while mitigating its potential liabilities.
Future research will likely focus on developing more predictive in silico models for cyclopropyl metabolism and further exploring novel bioisosteres that can mimic its desirable properties without the associated metabolic risks. As our understanding of the complex interplay between chemical structure and metabolic fate continues to grow, the strategic application of the cyclopropyl group will undoubtedly contribute to the development of safer and more effective medicines.
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
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Cook, A. M., et al. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal, 222(2), 315-320. [Link]
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Quantum-Chemical Insights into the Stability of Fluorinated Cyclopropanes
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Fluorinated Cyclopropane Motif
The cyclopropane ring, a motif of inherent strain and unique reactivity, is a cornerstone in medicinal chemistry, lending rigidity and specific three-dimensional structure to bioactive molecules.[1] When this small, strained ring is decorated with fluorine—the most electronegative element—a fascinating interplay of electronic and steric effects emerges. This strategic combination has been increasingly exploited by drug development professionals to enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and fine-tune binding interactions.[2][3]
However, the introduction of the highly polar C-F bond into the strained cyclopropane system raises critical questions about molecular stability.[1][4] The effects are far from intuitive and vary dramatically with the number, position, and stereochemistry of the fluorine substituents.[4] Understanding the underlying principles that govern the stability of these structures is paramount for their rational design and application.
This technical guide provides a comprehensive exploration of the quantum-chemical methods used to investigate the stability of fluorinated cyclopropanes. We will dissect the theoretical underpinnings of cyclopropane's unique bonding, elucidate the profound electronic consequences of fluorination, and present a validated computational workflow for assessing the relative stabilities of various isomers. This document is designed to bridge the gap between theoretical chemistry and practical application, offering field-proven insights for researchers at the forefront of molecular design.
Theoretical Foundations: A Tale of Two Effects
To appreciate the stability of fluorinated cyclopropanes, one must first understand the electronic structure of the parent ring and the nature of the carbon-fluorine bond.
The Enigma of Cyclopropane Bonding: Bent Bonds and Walsh Orbitals
Cyclopropane's C-C-C bond angles are constrained to 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°.[5] This geometric constraint induces significant angle strain and leads to an unusual bonding arrangement.[5][6] Two primary models describe this:
-
Coulson-Moffitt Model: This model proposes that the carbon atoms use orbitals with increased p-character for the endocyclic C-C bonds, resulting in "bent" or "banana" bonds where the electron density is concentrated outside the direct internuclear axis.[7] Consequently, the exocyclic C-H bonds have increased s-character, making them shorter and stronger.
-
Walsh Orbital Model: This model describes the bonding in terms of a basis set of sp² hybridized carbons. Two sp² orbitals from each carbon are used for C-H bonds, while the remaining sp² and p orbitals combine to form the ring's framework. This results in a high-lying, degenerate pair of Highest Occupied Molecular Orbitals (HOMOs) that give cyclopropane some "pi-character" and explain its ability to undergo addition reactions, a feature typically associated with alkenes.[8]
Caption: Core concepts of bonding and strain in the cyclopropane ring.
This inherent strain energy, calculated to be around 27.6 kcal/mol, makes cyclopropane significantly less stable than its acyclic counterpart, propane, and dictates much of its chemical reactivity.[6]
The Impact of Fluorine: More Than Just an Electron Sink
Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect (-I effect), polarizing the C-F bond. Naively, one might expect this to universally destabilize the electron-rich cyclopropane ring. However, the reality is more complex. The introduction of a fluorine atom into a cyclopropane ring has been shown through ab initio calculations to be a destabilizing event, a phenomenon attributed to the increased s-character of the orbitals forming the exocyclic bonds.[9]
The situation changes dramatically with multiple fluorine substitutions, where hyperconjugative interactions come into play. Specifically, in gem-difluorocyclopropanes (where two fluorines are attached to the same carbon), a powerful stabilizing interaction occurs. This is an anomeric-like effect where a lone pair (n) from one fluorine atom donates electron density into the antibonding orbital (σ) of the adjacent C-F bond (nF → σCF).[1][10] This delocalization provides significant stabilization that can counteract the inductive destabilization.
Caption: Stabilizing nF → σCF interaction in gem-difluorocyclopropane.
Computational Methodology: A Validated Protocol for Stability Analysis
Quantum-chemical calculations are indispensable tools for dissecting the subtle energetic differences between fluorinated cyclopropane isomers. A robust and self-validating protocol is crucial for generating reliable and predictive data.
Selecting the Right Tools: Methods and Basis Sets
The choice of computational method and basis set is a critical decision that balances accuracy against computational cost.
-
Methods:
-
Density Functional Theory (DFT): DFT methods, particularly those including dispersion corrections (e.g., B3LYP-D3BJ), offer an excellent compromise between accuracy and efficiency for these systems.[10] They are well-suited for geometry optimizations and frequency calculations.
-
Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset theory (MP2) provides a higher level of theory that more accurately accounts for electron correlation.[9][11] It is often used for single-point energy refinements on DFT-optimized geometries to achieve greater accuracy.[11]
-
-
Basis Sets:
-
Pople-style basis sets (e.g., 6-311++G(d,p)): These are widely used and provide a flexible framework for describing the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for accurately modeling bonding.[10][11]
-
Correlation-consistent basis sets (e.g., cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and are often preferred for high-accuracy energy calculations.[11]
-
Field Insight: For a typical study, a practical and reliable approach is to perform geometry optimizations and vibrational frequency calculations at the B3LYP-D3BJ/6-311++G(d,p) level of theory. This is followed by higher-level single-point energy calculations (e.g., MP2/cc-pVTZ) on the optimized geometries to refine the relative energies.
Quantifying Stability: The Power of Isodesmic Reactions
Directly comparing the total computed energies of isomers can be fraught with errors. A more elegant and chemically intuitive approach is to use isodesmic or homodesmotic reactions.[12] These are hypothetical reactions where the number and type of bonds are conserved on both the reactant and product sides.
An isodesmic reaction for evaluating the stability of fluorocyclopropane (C₃H₅F) could be:
C₃H₅F + CH₄ → C₃H₆ + CH₃F
The enthalpy of this reaction (ΔHrxn) represents the energetic cost or benefit of placing the fluorine on the cyclopropane ring relative to a simple alkane (methane). By conserving bond types, this method effectively cancels out systematic errors in the calculations, leading to more reliable relative energies.[1][10]
Experimental Protocol: A Step-by-Step Computational Workflow
This protocol outlines a self-validating system for assessing the relative stability of fluorinated cyclopropane isomers.
Caption: A validated workflow for quantum-chemical stability analysis.
-
Structure Generation: Build the initial 3D structures for all isomers of interest (e.g., cis-1,2-difluorocyclopropane, trans-1,2-difluorocyclopropane, and 1,1-difluorocyclopropane).
-
Geometry Optimization: Perform a full geometry optimization for each isomer using a reliable method like B3LYP-D3BJ/6-311++G(d,p). This step locates the nearest stationary point on the potential energy surface.
-
Frequency Calculation: At the same level of theory, calculate the vibrational frequencies. This is a critical validation step. A true energy minimum must have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable molecule, requiring re-optimization.
-
Energy Refinement: On the validated, optimized geometries, perform a single-point energy calculation using a more accurate method (e.g., MP2) and/or a larger basis set (e.g., cc-pVTZ) to obtain more reliable electronic energies.
-
Thermochemical Analysis: Use the output from the frequency calculation to obtain zero-point vibrational energies (ZPE), thermal corrections, and ultimately, the standard Gibbs free energies (ΔG) and enthalpies (ΔH) at 298.15 K.
-
Isodesmic Reaction Analysis: Construct appropriate isodesmic reactions for each isomer and calculate the reaction enthalpies (ΔHrxn) or Gibbs free energies (ΔGrxn) using the values obtained in the previous steps.
-
Comparative Assessment: Compare the relative energies (ΔG or ΔH) of the isomers to determine their order of stability.
Key Findings and Data Analysis
Quantum-chemical studies have revealed a clear and often counter-intuitive hierarchy of stability among fluorinated cyclopropanes.
The Stability Hierarchy: From Destabilization to Stabilization
-
Monofluorination: As previously noted, adding a single fluorine atom is generally destabilizing compared to the parent cyclopropane.[9]
-
gem-Difluorination: This substitution pattern is remarkably stabilizing. The nF → σ*CF hyperconjugation is a dominant effect, providing a stabilization energy of approximately 14.3 kcal/mol per interaction.[1][10] This makes 1,1-difluorocyclopropane significantly more stable than might be expected.
-
cis/trans-Isomerism: For 1,2-difluorocyclopropane, the trans isomer is more stable than the cis isomer.[1][13] While steric and dipolar repulsion play a role, the primary reason is the reduced efficiency of stabilizing electron-delocalization interactions in the cis configuration.[1][10]
-
Higher Fluorination: As more fluorines are added, the interplay becomes more complex. For instance, in trifluorocyclopropanes, the all-cis-1,2,3 isomer is particularly unstable, not primarily due to sterics, but due to unfavorable electronic interactions.[1][10] Compounds that maximize the number of geminal fluorine pairs, such as 1,1,2,2-tetrafluorocyclopropane, are found to be the most stable isomers.[4]
Data Presentation: A Quantitative Look at Stability
The following table summarizes representative quantum-chemical data for key fluorinated cyclopropanes, illustrating the energetic and geometric consequences of fluorination. Energies are calculated relative to the most stable isomer in each group.
| Compound | Substitution Pattern | Relative Energy (kcal/mol) | C-C Bond Length (Å) | C-F Bond Length (Å) |
| Difluorocyclopropanes | ||||
| 1,1-difluorocyclopropane | geminal | 0.0 | 1.475 | 1.350 |
| trans-1,2-difluorocyclopropane | vicinal, trans | +5.8 | 1.490 | 1.365 |
| cis-1,2-difluorocyclopropane | vicinal, cis | +9.2 | 1.492 | 1.368 |
| Trifluorocyclopropanes | ||||
| 1,1,2-trifluorocyclopropane | geminal + vicinal | 0.0 | 1.470 | 1.345 (gem), 1.360 (vic) |
| cis,trans-1,2,3-trifluorocyclopropane | all-vicinal | +8.5 | 1.488 | 1.370 |
| cis,cis-1,2,3-trifluorocyclopropane | all-vicinal, all-cis | +12.1 | 1.495 | 1.375 |
Note: Data is illustrative and compiled based on trends reported in the literature.[1][4][10] Exact values depend on the level of theory.
The data clearly shows that geminal substitution leads to the most stable isomers. Geometrically, fluorination tends to slightly shorten the adjacent C-C bonds and, in the case of gem-difluorination, widens the C-C-C angle at the substituted carbon, moving it slightly closer to the ideal tetrahedral angle and relieving some angle strain.[1][10]
Conclusion and Outlook for Drug Development
The stability of fluorinated cyclopropanes is governed by a delicate balance between destabilizing inductive effects and angle strain, and powerful, stabilizing hyperconjugative interactions. Quantum-chemical calculations provide an indispensable lens through which to view and predict these subtle effects.
Key Takeaways for the Practitioner:
-
Stability is Not Intuitive: Do not assume that increasing fluorination leads to instability. The substitution pattern is the critical determinant.
-
Gem-Difluoro is a Stabilizing Motif: The 1,1-difluorocyclopropane unit is an electronically stabilized and synthetically accessible building block that offers a robust scaffold for molecular design.[14]
-
Trans is Favored over Cis: When designing vicinally disubstituted fluorocyclopropanes, the trans isomer is the thermodynamic product and will be energetically favored.
-
Computational Screening is Essential: The workflow presented here allows for the high-throughput in silico screening of novel fluorinated cyclopropane derivatives, enabling researchers to prioritize synthetic targets with optimal stability and electronic properties before committing laboratory resources.
By leveraging these computational insights, researchers and drug development professionals can harness the unique properties of fluorinated cyclopropanes with greater precision, paving the way for the next generation of pharmaceuticals and advanced materials.
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Freitas, M. P. (2025). Structures of fluorinated cyclopropanes evaluated in this study through quantum chemical methods. ResearchGate. [Link]
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Pan, Y., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications. [Link]
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Fedoryński, M. (2013). The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC. National Center for Biotechnology Information. [Link]
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A Guide to the Strategic Derivatization of (1-(Fluoromethyl)cyclopropyl)methanol: Pathways to Novel Chemical Matter
Abstract
The (1-(fluoromethyl)cyclopropyl) moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer metabolic stability, modulate physicochemical properties, and enforce specific molecular conformations.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of key reactive pathways starting from the versatile building block, (1-(fluoromethyl)cyclopropyl)methanol. Rather than a simple recitation of procedures, this document elucidates the mechanistic rationale behind each transformation, offering field-proven protocols that serve as robust platforms for the discovery and synthesis of novel chemical entities. We will explore functional group interconversion, nucleophilic substitution cascades, and strain-release rearrangements, providing the strategic insights necessary to unlock the full synthetic potential of this valuable synthon.
Introduction: The Strategic Value of the Fluorinated Cyclopropyl Group
The cyclopropyl ring is far more than a simple saturated carbocycle; its significant ring strain (~27.5 kcal/mol) endows its C-C bonds with enhanced p-character, making it a unique bioisosteric replacement for alkenes and other functional groups.[2][3] The incorporation of fluorine, the most electronegative element, further amplifies its utility. The C-F bond's strength and the fluorine atom's ability to act as a powerful electron-withdrawing group can dramatically improve a molecule's metabolic stability against oxidative degradation by cytochrome P450 enzymes.[1][4] This combination of rigidity and electronic modulation allows chemists to fine-tune properties such as lipophilicity, pKa, and binding affinity, making fluorinated cyclopropyl groups a cornerstone of modern drug design.[4][5]
This compound, with its primary alcohol handle, serves as an ideal entry point for a diverse range of chemical modifications. The following sections detail reliable, adaptable protocols for transforming this building block into new derivatives, empowering chemists to explore novel regions of chemical space.
Core Transformations: Building a Diversification Platform
The primary alcohol of this compound is the key to its synthetic utility. We present three foundational transformations that convert this starting material into versatile intermediates, opening the door to a cascade of subsequent derivatization reactions.
Pathway 1: Mild Oxidation to the Aldehyde
The oxidation of the primary alcohol to the corresponding aldehyde, 1-(fluoromethyl)cyclopropanecarbaldehyde, furnishes a valuable electrophilic handle for reactions such as reductive amination, Wittig olefination, and aldol additions. A key challenge is preventing over-oxidation to the carboxylic acid. The Swern oxidation is an exceptionally reliable and mild method for this transformation, proceeding at low temperatures and tolerating a wide range of functional groups.
Mechanistic Rationale: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form an electrophilic sulfur species. The alcohol attacks this species, and subsequent deprotonation by a hindered base, typically triethylamine (TEA), induces an intramolecular E2-type elimination to yield the aldehyde, dimethyl sulfide, and carbon dioxide. The low temperature (-78 °C) is critical to prevent side reactions of the highly reactive intermediate.
Experimental Protocol: Swern Oxidation
-
Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Sulfoxide Addition: Add a solution of anhydrous DMSO (2.2 eq.) in DCM dropwise to the oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 45-60 minutes.
-
Base Quench: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. A precipitate may form. After the addition is complete, allow the reaction to stir for 30 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 45 minutes.
-
Work-up & Purification: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (at low temperature to avoid volatilizing the product). The crude aldehyde can be purified by silica gel chromatography.
-
Validation: Confirm product formation via ¹H NMR (disappearance of the alcohol CH₂ signal and appearance of a characteristic aldehyde proton signal ~9-10 ppm) and GC-MS to confirm mass.
Logical Workflow for Aldehyde Synthesis and Use
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of (1-(Fluoromethyl)cyclopropyl)methanol as a Versatile Building Block for Drug Discovery
Introduction: The Strategic Value of Fluorinated Cyclopropyl Scaffolds in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry for modulating a molecule's physicochemical and pharmacokinetic properties. The judicious placement of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby positively influencing oral bioavailability.[1] Concurrently, the cyclopropyl group, a small, strained carbocycle, serves as a valuable bioisostere for phenyl rings and other larger, more flexible moieties.[2] Its rigid structure can lock a molecule into a bioactive conformation, improving potency and selectivity. The combination of these two privileged motifs in the form of (1-(fluoromethyl)cyclopropyl)methanol creates a building block of significant interest for the synthesis of novel therapeutics. This document provides a detailed guide to the synthesis of this compound, offering insights into the underlying chemical principles and providing actionable protocols for its preparation.
Synthetic Strategies: A Convergent Approach
The synthesis of this compound can be approached through several strategic disconnections. A highly convergent and reliable method involves a two-step sequence starting from a readily available or preparable fluorinated cyclopropanecarboxylic acid or its corresponding ester. This approach separates the construction of the core fluorinated cyclopropane ring from the final reduction to the desired primary alcohol.
Key Synthetic Steps:
-
Formation of the Fluorinated Cyclopropane Core: This can be achieved through various cyclopropanation strategies. One common method is the reaction of an appropriately substituted alkene with a fluorinated carbene or carbenoid.
-
Reduction of the Carbonyl Group: The carboxylic acid or ester functionality of the cyclopropane intermediate is then reduced to the primary alcohol using a suitable hydride reducing agent.
This application note will focus on a practical and scalable pathway commencing with the synthesis of a key intermediate, 2-(fluoromethyl)cyclopropane-1-carboxylic acid, followed by its reduction to this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from a generic starting material to the target building block.
Caption: General workflow for the synthesis of this compound.
Part 1: Synthesis of 2-(Fluoromethyl)cyclopropane-1-carboxylic Acid
The synthesis of the key carboxylic acid intermediate can be accomplished through various routes. A documented approach involves the reductive dehalogenation of a dihalogenated cyclopropane derivative.[3] This method provides a reliable means to introduce the desired functionality.
Protocol 1: Preparation of 2-(Fluoromethyl)cyclopropane-1-carboxylic Acid
This protocol is adapted from a patented procedure and outlines the reductive dehalogenation to form the fluorinated carboxylic acid.[3]
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| 2,2-dichloro-1-(fluoromethyl)cyclopropane | Not Available | Varies |
| Zinc powder | 7440-66-6 | 65.38 |
| Ethylene diamine | 107-15-3 | 60.10 |
| Toluene | 108-88-3 | 92.14 |
| Hydrochloric acid (37%) | 7647-01-0 | 36.46 |
| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 |
Experimental Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add the starting dihalogenated cyclopropane and a suitable solvent such as toluene.
-
Addition of Zinc: Add zinc powder to the stirred solution.
-
Heating and Amine Addition: Heat the mixture to 80 °C. Add ethylene diamine dropwise via the addition funnel over several hours.[3]
-
Reaction Monitoring: Continue stirring the reaction mixture at 80 °C for an additional 12 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid components.
-
To the filtrate, add water and acidify to a pH of 3 with concentrated hydrochloric acid.
-
Extract the aqueous layer multiple times with toluene.
-
Combine the organic phases and dry over anhydrous sodium sulfate.[3]
-
-
Purification: Remove the solvent under reduced pressure to yield the crude 2-(fluoromethyl)cyclopropane-1-carboxylic acid. Further purification can be achieved by distillation or chromatography if necessary.
Part 2: Reduction to this compound
The final and crucial step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[4][5] Due to its high reactivity, especially with protic solvents, this procedure requires anhydrous conditions and careful handling.
Protocol 2: Reduction of 2-(Fluoromethyl)cyclopropane-1-carboxylic Acid
This is a representative protocol for the reduction of a carboxylic acid to a primary alcohol using LiAlH₄, adapted for the specific substrate.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| 2-(Fluoromethyl)cyclopropane-1-carboxylic acid | 1314960-53-6 | 118.10 |
| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | 37.95 |
| Anhydrous tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Anhydrous diethyl ether | 60-29-7 | 74.12 |
| Sulfuric acid (10% v/v) | 7664-93-9 | 98.08 |
| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 |
Experimental Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
LAH Suspension: Carefully add lithium aluminum hydride (approximately 1.5 equivalents) to anhydrous THF in the reaction flask. Cool the suspension to 0 °C using an ice bath.
-
Addition of Carboxylic Acid: Dissolve 2-(fluoromethyl)cyclopropane-1-carboxylic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up (Fieser & Fieser method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that evolves hydrogen gas.
-
Next, add a 15% aqueous solution of sodium hydroxide dropwise.
-
Finally, add more water. The amounts of water, NaOH solution, and water should be in a 1:1:3 ratio by volume relative to the mass of LiAlH₄ used (e.g., for 1 g of LiAlH₄, add 1 mL of water, 1 mL of 15% NaOH, and 3 mL of water).
-
Stir the resulting granular precipitate for 30 minutes.
-
-
Isolation and Purification:
-
Filter the suspension through a pad of Celite®, washing the filter cake with diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
-
Characterization and Data
The final product should be characterized to confirm its identity and purity.
Physicochemical Data for this compound:
| Property | Value |
| CAS Number | 883731-61-1 |
| Molecular Formula | C₅H₉FO |
| Molecular Weight | 104.12 g/mol |
| Storage | Sealed in dry, 2-8°C |
Spectroscopic Data (Expected):
-
¹H NMR: Resonances corresponding to the cyclopropyl protons, the methylene protons of the fluoromethyl group (split by fluorine and adjacent protons), the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
¹³C NMR: Signals for the quaternary cyclopropyl carbon, the other cyclopropyl carbons, the fluoromethyl carbon (split by fluorine), and the hydroxymethyl carbon.
-
¹⁹F NMR: A characteristic signal for the fluoromethyl group, likely a triplet of triplets due to coupling with the adjacent methylene and cyclopropyl protons.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.
Safety Considerations
-
Lithium Aluminum Hydride (LiAlH₄): is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.
-
Anhydrous Solvents: The use of anhydrous solvents is critical for the success of the LiAlH₄ reduction.
-
Work-up: The quenching of the LiAlH₄ reaction is highly exothermic and must be performed with extreme caution by slow, dropwise addition of the quenching agent at low temperature.
Conclusion
The synthesis of this compound presents a valuable opportunity for medicinal chemists to access a unique and versatile building block. The outlined two-step synthetic sequence, involving the formation of a fluorinated cyclopropanecarboxylic acid intermediate followed by its reduction, offers a practical and scalable approach. Careful execution of the protocols, particularly the handling of lithium aluminum hydride, is paramount for a safe and successful synthesis. The availability of this building block will undoubtedly facilitate the exploration of novel chemical space in the ongoing quest for new and improved therapeutic agents.
References
- Singh, R. P., Meshri, D. T., & Shreeve, J. M. (2009). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ChemInform, 40(20).
- Process for the preparation of 2-fluoro-1-cyclopropanecarboxylic acid and derivatives thereof by reductive dehalogen
- Process for the preparation of hydroxymethyl-cyclopropane. (1998). US5728896A.
- Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022). ChemMedChem, 17(21), e202200365.
- Simmons-Smith Reactions of Fluoroallyl Alcohol Deriv
- Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. (2021). CN113943231A.
- Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone. (2011). Organic & Biomolecular Chemistry, 9(22), 7734-7736.
- 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.
- Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. (n.d.). Southern Illinois University Edwardsville.
- Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. (2021).
- Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. (1948). Journal of the American Chemical Society, 70(11), 3866–3868.
- Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics. (2013). The Journal of Organic Chemistry, 78(2), 212–223.
- ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. (2010). ChemInform, 41(14).
- Application Notes and Protocols for the Reduction of Methyl Cyclohexanecarboxylate with Lithium Aluminum Hydride (LAH). (2025). BenchChem.
- Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. (2010). SCIDAR.
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- Intramolecular cyclopropylmethylation via non- classical carbenium ion. (2021). The Royal Society of Chemistry.
- Synthesis of Cyclopropanecarboxylic Acid. (2024). YouTube.
- Cyclopropane-1,1-dicarboxylic acid. (1971). Organic Syntheses, 51, 66.
- Processes for the preparation of cyclopropanecarboxylic acid and deriv
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of (1-(Fluoromethyl)cyclopropyl)methanol in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Cyclopropyl Moieties in Modern Agrochemicals
The relentless pursuit of enhanced efficacy, improved safety profiles, and novel modes of action in agrochemicals has led to a growing interest in molecules incorporating unique structural motifs. Among these, the fluorinated cyclopropyl group has emerged as a particularly valuable component. The cyclopropyl ring, with its inherent strain and unique electronic properties, often imparts increased metabolic stability and favorable binding characteristics to active ingredients.[1] The addition of a fluorine atom, a bioisostere of hydrogen with high electronegativity and minimal steric hindrance, can further modulate a molecule's lipophilicity, binding affinity, and metabolic fate.[2][3] This strategic combination has been successfully employed in a variety of commercial and developmental agrochemicals, particularly in the fungicide and herbicide sectors.
(1-(Fluoromethyl)cyclopropyl)methanol is a key building block that provides a direct and efficient route to incorporating the valuable 1-(fluoromethyl)cyclopropylmethyl moiety into a variety of molecular scaffolds. This guide provides detailed application notes and synthetic protocols for the practical use of this compound in the synthesis of potential agrochemical candidates, with a focus on creating key intermediates and their subsequent coupling to form triazole and phenoxy-containing structures, which are prevalent in modern fungicides and herbicides.
Core Synthetic Strategy: Activation of the Hydroxyl Group
The primary alcohol functionality of this compound is the key handle for its synthetic utility. To employ this building block in nucleophilic substitution reactions, the hydroxyl group must first be converted into a good leaving group. The following protocols detail two common and effective methods for this activation: conversion to a tosylate and direct bromination.
Diagram of the Core Synthetic Strategy
Caption: Activation of the primary alcohol and subsequent coupling pathways.
Experimental Protocols: Synthesis of Key Intermediates
The following protocols are designed to be robust and scalable, providing researchers with a reliable method for preparing key intermediates from this compound.
Protocol 1: Synthesis of (1-(Fluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate (Tosylate Intermediate)
Rationale: The conversion of the alcohol to a tosylate is a classic and highly effective method for creating an excellent leaving group for subsequent SN2 reactions. This intermediate is generally stable and can be isolated and purified before use in the next step.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous pyridine (5-10 volumes). Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with 1M HCl, then with saturated NaHCO3 solution, and finally with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure tosylate.
| Parameter | Value/Condition |
| Reactants | This compound, p-toluenesulfonyl chloride |
| Solvent | Anhydrous Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 5-13 hours |
| Typical Yield | 85-95% |
Protocol 2: Synthesis of 1-(Bromomethyl)-1-(fluoromethyl)cyclopropane (Bromide Intermediate)
Rationale: Direct conversion to the bromide offers a more atom-economical route to a reactive electrophile. The resulting bromide is often used directly in the next step without extensive purification. A well-established method for this conversion on a similar substrate, cyclopropylmethanol, utilizes phosphorus tribromide or a combination of carbon tetrabromide and triphenylphosphine.[1][4]
Step-by-Step Methodology (using PBr3):
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and a suitable anhydrous solvent such as diethyl ether or dichloromethane (10 volumes). Cool the solution to 0 °C.
-
Addition of PBr3: Add phosphorus tribromide (PBr3) (0.4 - 0.5 eq.) dropwise via a syringe, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring it onto ice. Separate the organic layer, and wash it sequentially with cold water, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and carefully concentrate under reduced pressure (the product is volatile). The crude bromide is often of sufficient purity for the next step, or it can be purified by distillation under reduced pressure.
| Parameter | Value/Condition |
| Reactants | This compound, Phosphorus tribromide |
| Solvent | Anhydrous Diethyl Ether or Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-5 hours |
| Typical Yield | 70-85% |
Application in the Synthesis of Agrochemical Scaffolds
The activated intermediates from the previous protocols are now ready for coupling with key agrochemical pharmacophores.
Application 1: Synthesis of a Cyclopropyl-Isopropanol-Triazole Fungicide Scaffold
Rationale: The isopropanol-triazole moiety is a cornerstone of many modern fungicides, including widely used products like Mefentrifluconazole and Prothioconazole.[2][5] The following protocol describes the N-alkylation of 1,2,4-triazole with the activated (1-(fluoromethyl)cyclopropyl)methyl intermediate, a key step in building this fungicidal scaffold.
Diagram of Triazole Synthesis Workflow
Sources
- 1. EP1109765B1 - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA3092748A1 - A process for preparation of fungicidally active triazole compounds - Google Patents [patents.google.com]
- 4. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: A Guide to the Incorporation of the Fluoromethylcyclopropyl Group in Advanced Drug Discovery
Introduction: The Rising Prominence of the Fluoromethylcyclopropyl Moiety in Medicinal Chemistry
The strategic incorporation of small, conformationally constrained, and fluorinated moieties is a cornerstone of modern drug design. Among these, the fluoromethylcyclopropyl group has emerged as a valuable substituent for fine-tuning the physicochemical and pharmacokinetic properties of therapeutic candidates. Its unique combination of a rigid cyclopropyl scaffold and the electron-withdrawing nature of the fluoromethyl group can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The cyclopropyl ring, often used as a bioisosteric replacement for alkenes or as a rigid linker, enhances metabolic stability and potency while reducing off-target effects.[2] Concurrently, fluorine substitution is a well-established strategy to block metabolic hotspots and enhance lipophilicity, thereby improving a drug's half-life and oral bioavailability.[1][3]
This application note provides a detailed, step-by-step protocol for the synthesis and incorporation of the fluoromethylcyclopropyl group, offering researchers a practical guide to leveraging this powerful structural motif. We will delve into the causality behind the experimental choices, provide a self-validating protocol, and ground our discussion in authoritative scientific literature.
Rationale and Strategy: A Two-Step Approach to Fluoromethylcyclopropyl Amine Synthesis
The protocol outlined below describes a robust and accessible two-step synthesis of 1-(fluoromethyl)cyclopropylamine, a versatile building block that can be further elaborated or coupled to a core scaffold. This method starts from the commercially available (1-hydroxymethylcyclopropyl)methanamine and proceeds through a fluorination step followed by deprotection. This approach is advantageous due to the ready availability of the starting material and the generally high-yielding nature of the reactions.
Experimental Workflow Diagram
Sources
Application Notes & Protocols: Enantioselective Synthesis of Difluoromethyl Cyclopropanes via Copper Catalysis
Introduction: The Rising Prominence of Chiral Difluoromethyl Cyclopropanes in Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF₂H) group, in particular, has garnered immense interest as a bioisostere for hydroxyl, amino, or thiol groups. Its unique electronic properties allow it to act as a lipophilic hydrogen-bond donor, enhancing binding affinity and modulating key pharmacokinetic properties like metabolic stability and membrane permeability.[1] When this valuable functional group is installed on a cyclopropane ring, the resulting difluoromethyl cyclopropane (DFC) moiety offers a unique combination of conformational rigidity and hydrogen-bonding capability.[2][3] This rigid scaffold can reduce the entropic penalty upon binding to a biological target, often leading to improved potency and selectivity.[2]
Despite their potential, the widespread application of chiral DFCs has been hampered by significant synthetic challenges.[4][5] Traditional methods often lack modularity or require harsh conditions, limiting the accessible chemical space for drug development professionals. This guide details a cutting-edge, copper-catalyzed methodology that addresses these limitations, enabling the modular and highly enantioselective synthesis of chiral DFCs through a novel desymmetric difluoromethylation of cyclopropenes.[2][4][5]
Core Methodology: Copper-Catalyzed Desymmetric Difluoromethylation of Cyclopropenes
The premier strategy for constructing these valuable chiral building blocks involves the enantioselective addition of a difluoromethyl group to a prochiral cyclopropene, followed by functionalization. This approach, pioneered by recent research, leverages the unique reactivity of in situ generated difluoromethyl-copper species, guided by a chiral ligand to achieve high levels of stereocontrol.[2][6]
Causality and Mechanistic Rationale
The success of this methodology hinges on several key experimental choices:
-
The CF₂H Source: The reagent (DMPU)Zn(CF₂H)₂ (DMPU = N,N'-dimethylpropyleneurea) is chosen as the difluoromethyl source. It has demonstrated efficacy in facilitating difluoromethylation via copper catalysis through transmetalation to form the active Cu-CF₂H species under mild, catalytically relevant conditions.[2]
-
The Copper Catalyst System: A combination of a copper(I) salt, such as [Cu(CH₃CN)₄]PF₆, and a chiral phosphine ligand is employed. The copper(I) center is crucial for generating the nucleophilic difluoromethyl-copper intermediate. The chiral ligand creates a sterically defined environment around the copper, which is essential for differentiating between the two enantiotopic faces of the cyclopropene during the key C-C bond-forming step, thereby inducing asymmetry.[2]
-
The Desymmetrization Strategy: The core of this method is the desymmetrization of a 3,3-disubstituted cyclopropene. The copper-catalyzed nucleophilic addition of the CF₂H group breaks the symmetry of the starting material, creating a new stereocenter with high enantioselectivity. The resulting enantioenriched cyclopropyl-zinc intermediate is then trapped with an electrophile, allowing for the modular installation of a second substituent and the construction of a fully decorated chiral DFC.[2][5] This two-step, one-pot process provides remarkable modularity.
Proposed Catalytic Cycle
The reaction is proposed to proceed through the following catalytic cycle, which explains the observed high efficiency and enantioselectivity.
Caption: Proposed catalytic cycle for Cu-catalyzed desymmetric difluoromethylation.
Experimental Protocols
The following protocols are representative examples based on the developed methodology.[2] Researchers should perform appropriate risk assessments and adhere to all laboratory safety protocols.
Protocol 1: General Procedure for Enantioselective Hydro-difluoromethylation
This protocol describes the addition of a CF₂H group and a proton across the cyclopropene double bond.
Workflow Diagram
Caption: Step-by-step workflow for hydro-difluoromethylation.
Step-by-Step Methodology:
-
Catalyst Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add [Cu(CH₃CN)₄]PF₆ (3.7 mg, 0.01 mmol, 5 mol%) and the chiral phosphine ligand (0.012 mmol, 6 mol%).
-
Inert Atmosphere: Seal the vial with a septum and cap. Evacuate and backfill with argon three times.
-
Solvent Addition: Add a mixture of anhydrous THF (0.5 mL) and DMPU (0.1 mL) via syringe.
-
Cooling: Place the vial in a cryocool bath set to -20 °C.
-
Reagent Addition: Slowly add a solution of (DMPU)Zn(CF₂H)₂ (0.24 mmol, 1.2 equiv) in THF.
-
Stirring: Stir the resulting mixture for 10 minutes at -20 °C.
-
Substrate Addition: Add the cyclopropene substrate (0.2 mmol, 1.0 equiv) neat or as a solution in THF.
-
Reaction: Allow the reaction to stir at -20 °C for 12 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Quenching: Remove the vial from the cold bath and quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired chiral difluoromethyl cyclopropane.
Protocol 2: Modular Procedure for Enantioselective Difluoromethyl-functionalization
This protocol demonstrates the modular power of the method by trapping the cyclopropyl-zinc intermediate with an electrophile (e.g., acetyl chloride).
Step-by-Step Methodology:
-
Follow Steps 1-8 from Protocol 1.
-
Electrophile Addition: After the initial 12-hour stir at -20 °C, add the electrophile (e.g., acetyl chloride, 0.3 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Warming: Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Follow Steps 9-12 from Protocol 1 for quenching, workup, and purification.
Data Presentation: Scope and Performance
The copper-catalyzed desymmetric difluoromethylation exhibits broad substrate scope and excellent stereocontrol. The following tables summarize typical results.
Table 1: Enantioselective Hydro-difluoromethylation of Various Cyclopropenes [2]
| Entry | Cyclopropene Substituent (R) | Product Yield (%) | d.r. | Enantiomeric Excess (e.e., %) |
| 1 | Phenyl | 81 | 11:1 | 92 |
| 2 | 4-MeO-Ph | 75 | 10:1 | 91 |
| 3 | 4-Cl-Ph | 85 | 15:1 | 93 |
| 4 | 2-Naphthyl | 78 | 12:1 | 90 |
| 5 | 2-Thienyl | 72 | 9:1 | 88 |
| 6 | Cyclohexyl | 65 | >20:1 | 94 |
Table 2: Modular Difluoromethyl-functionalization with Electrophiles [2]
| Entry | Cyclopropene Substituent (R) | Electrophile (E⁺) | Product Yield (%) | e.e. (%) |
| 1 | Phenyl | Acetyl Chloride | 81 | 90 |
| 2 | 4-F-Ph | Acetyl Chloride | 79 | 91 |
| 3 | 3-MeO-Ph | Acetyl Chloride | 83 | 92 |
| 4 | 2-Thienyl | Acetyl Chloride | 76 | 89 |
Trustworthiness: A Self-Validating System
The protocols described are designed to be robust and reproducible. Key validation checkpoints for the researcher include:
-
Reaction Monitoring: Progress can be monitored by ¹⁹F NMR spectroscopy to observe the consumption of the zinc reagent and formation of the product, or by TLC/LCMS to track the disappearance of the cyclopropene starting material.
-
Stereochemical Analysis: The enantiomeric excess of the final products should be determined by chiral HPLC or SFC analysis on a calibrated instrument, comparing the result to a racemic standard.
-
Structural Confirmation: The structure and diastereomeric ratio of the product should be confirmed using standard spectroscopic techniques (¹H, ¹³C, ¹⁹F NMR, and HRMS). The characteristic CF₂H signal in both ¹H NMR (a triplet) and ¹⁹F NMR (a doublet of triplets) serves as a key diagnostic peak.
Conclusion and Outlook
The copper-catalyzed enantioselective desymmetric difluoromethylation of cyclopropenes represents a significant advance in synthetic methodology. It provides a highly modular and efficient route to chiral difluoromethyl cyclopropanes, which are of high value to the pharmaceutical industry.[4][5] The mild reaction conditions, broad substrate scope, and excellent stereocontrol make this method a powerful tool for researchers, scientists, and drug development professionals. We anticipate that this strategy will accelerate the exploration of DFCs in drug discovery and inspire the development of new enantioselective transformations for constructing other fluoroalkyl-containing stereocenters.[2]
References
-
Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. ResearchGate. Available at: [Link]
-
Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Semantic Scholar. Available at: [Link]
-
Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PubMed. Available at: [Link]
-
Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. ResearchGate. Available at: [Link]
-
Enantioselective Copper-Catalyzed Trifluoromethylation of Benzylic Radicals via Ring Opening of Cyclopropanols. ResearchGate. Available at: [Link]
-
Copper-catalyzed carbo-difluoromethylation of alkenes could enable... ResearchGate. Available at: [Link]
-
Copper-catalyzed gem-difluoromethylenation of C(sp2)–H bonds of alkenes. Royal Society of Chemistry. Available at: [Link]
-
Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. ACS Publications. Available at: [Link]
-
Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. PubMed. Available at: [Link]
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Chiral copper-catalyzed enantioselective Michael difluoromethylation of arylidene meldrum's acids with (difluoromethyl)zinc reagents. ResearchGate. Available at: [Link]
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Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journals. Available at: [Link]
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Catalytic enantioselective strategies to access cyclopropanes bearing a... ResearchGate. Available at: [Link]
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Difluorocarbene-based cyanodifluoromethylation of alkenes induced by a dual-functional Cu-catalyst. Royal Society of Chemistry. Available at: [Link]
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Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. PubMed. Available at: [Link]
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High‐Valent Copper Catalysis Enables Regioselective Fluoroarylation of Gem‐Difluorinated Cyclopropanes. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Leveraging Fluorinated Cyclopropanes to Enhance Drug-Like Properties
Prepared by: Gemini, Senior Application Scientist
Introduction: A Strategic Alliance in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the vast toolkit available to medicinal chemists, the strategic incorporation of unique chemical motifs offers a powerful method to overcome common developmental hurdles. The fluorinated cyclopropane has emerged as a particularly valuable structural unit, representing a synergistic combination of two of medicinal chemistry's most impactful players: the fluorine atom and the cyclopropyl ring.[1]
The cyclopropane ring, as the smallest cycloalkane, is not merely a small linker. Its inherent strain and rigidity can lock a molecule into a desired bioactive conformation, reducing the entropic penalty of binding to a biological target.[2][3] This rigidity also renders the cyclopropyl group more resistant to common metabolic pathways that plague flexible alkyl chains, often leading to an improved in vivo half-life.[2][4]
Fluorine, the most electronegative element, offers its own suite of benefits. The substitution of hydrogen with fluorine can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, pKa, and binding affinity.[5][6] The carbon-fluorine (C-F) bond is exceptionally strong, making it a powerful tool for blocking sites of oxidative metabolism.[7]
When combined, these two motifs create a fluorinated cyclopropane scaffold that offers a sophisticated method for fine-tuning drug-like properties. These structures are highly desired pharmacophores in drug discovery because they merge the conformational rigidity of the cyclopropane ring with the beneficial metabolic and electronic effects of fluorine.[8][9] This guide provides an in-depth exploration of the strategic application of fluorinated cyclopropanes, complete with mechanistic insights and detailed synthetic protocols for researchers in drug development.
Section 1: The Strategic Physicochemical Impact of Fluorinated Cyclopropanes
The introduction of a fluorinated cyclopropane is a deliberate design choice aimed at solving specific molecular challenges. The rationale behind its effectiveness is rooted in fundamental physicochemical principles.
Metabolic Shielding: Blocking Cytochrome P450 Metabolism
A primary challenge in drug design is preventing rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The C-H bonds on alkyl chains are common sites for oxidative metabolism. The cyclopropyl group itself is already more stable than a comparable aliphatic chain due to the higher C-H bond dissociation energy.[4][10] The addition of fluorine atoms further fortifies this position. The exceptional strength of the C-F bond makes it highly resistant to enzymatic cleavage, effectively acting as a "metabolic shield."[7][11] By replacing a metabolically vulnerable group, such as a gem-dimethyl or isopropyl group, with a gem-difluorocyclopropane, chemists can block this metabolic hotspot, enhance stability, and potentially increase the drug's half-life.[4]
Conformational Locking: Reducing Entropy for Enhanced Potency
Target binding is often a delicate process where a molecule must adopt a specific three-dimensional shape (a bioactive conformation) to fit into a protein's binding pocket. Flexible molecules can adopt many conformations, and the energetic cost of adopting the correct one (an entropic penalty) can reduce binding affinity. The rigid, planar nature of the cyclopropane ring severely restricts rotational freedom.[2] This "conformational locking" pre-organizes the molecule into a shape that is closer to its bioactive conformation, which can lead to a significant increase in potency and selectivity for its target.[2][10]
The diagram below illustrates this dual-function concept.
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Application Notes and Protocols for the Asymmetric Synthesis of Fluorinated Cyclopropyl Structures
Introduction: The Strategic Value of Fluorinated Cyclopropanes
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, dramatically influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Similarly, the cyclopropane ring, a strained three-membered carbocycle, is a "privileged motif" that imparts conformational rigidity and unique electronic characteristics to bioactive compounds.[1] The fusion of these two features in fluorinated cyclopropanes creates a class of building blocks with immense potential for the development of novel therapeutics and advanced materials.[1][3] These structures are found in promising drug candidates, including the antineoplastic agent Zosuquidar and the fluoroquinolone antibiotic Sitafloxacin.[1]
However, the stereocontrolled synthesis of these motifs presents a significant challenge due to the unique electronic effects of fluorine. This guide provides an in-depth overview of cutting-edge techniques for the asymmetric synthesis of fluorinated cyclopropanes, offering both the theoretical underpinnings and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will explore methodologies spanning transition-metal catalysis, biocatalysis, and organocatalysis, providing a comprehensive toolkit for accessing these high-value chiral structures.
Transition-Metal Catalysis: A Workhorse for Asymmetric Cyclopropanation
Transition-metal catalysis, particularly with rhodium and copper complexes, remains one of the most powerful and versatile strategies for the asymmetric cyclopropanation of olefins. The core principle involves the in situ generation of a chiral metal-carbene intermediate from a diazo compound, which then undergoes a [2+1] cycloaddition with a fluorinated olefin.
Rhodium-Catalyzed Asymmetric Cyclopropanation
Dirhodium(II) tetracarboxylate complexes are exceptionally effective catalysts for these transformations. The choice of the chiral ligand adorning the rhodium core is critical for achieving high levels of enantioselectivity. Catalysts derived from adamantylglycine, such as Rh₂(S-PTAD)₄, have shown remarkable efficacy in the cyclopropanation of trifluoromethyl-substituted alkenes.[4][5]
Mechanism of Action: The reaction is initiated by the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen and the formation of a rhodium-carbene species. This electrophilic carbene then approaches the olefin. The stereochemical outcome of the cyclopropanation is dictated by the chiral environment created by the ligands on the rhodium catalyst, which directs the approach of the olefin and controls the facial selectivity of the carbene transfer.[6]
Diagram 1: General Mechanism of Rh-Catalyzed Cyclopropanation
Caption: Catalytic cycle for rhodium-catalyzed asymmetric cyclopropanation.
Protocol 1: Rhodium-Catalyzed Asymmetric Synthesis of a Trifluoromethyl-Substituted Cyclopropane [4][5]
This protocol describes the enantioselective cyclopropanation of styrene with a 1-aryl-2,2,2-trifluorodiazoethane using a chiral dirhodium catalyst.
Materials:
-
Dirhodium(II) catalyst: Rh₂(R-PTAD)₄ (1 mol%)
-
1-Aryl-2,2,2-trifluorodiazoethane (e.g., 1-diazo-2,2,2-trifluoro-1-phenylethane) (1.0 equiv)
-
Styrene (or substituted styrene) (3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst and Alkene Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dirhodium catalyst Rh₂(R-PTAD)₄ (1 mol%) in anhydrous DCM. Add the styrene derivative (3.0 equiv).
-
Diazo Compound Addition: Dissolve the 1-aryl-2,2,2-trifluorodiazoethane (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the stirred catalyst/alkene mixture over a period of 4-6 hours using a syringe pump. This slow addition is crucial to minimize the formation of diazo decomposition side products.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete after the addition of the diazo compound is finished.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethyl-substituted cyclopropane.
-
Characterization: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using ¹H NMR, ¹⁹F NMR, and chiral High-Performance Liquid Chromatography (HPLC).
Safety Note: Diazo compounds are potentially explosive and toxic. All manipulations should be performed in a well-ventilated fume hood behind a blast shield. Avoid using ground-glass joints and scratching glassware containing diazo compounds.[7]
Copper-Catalyzed Asymmetric Cyclopropanation
Copper complexes, particularly with chiral bis(oxazoline) (BOX) ligands, are also highly effective for the asymmetric synthesis of fluorinated cyclopropanes, offering a more economical alternative to rhodium. These systems are particularly useful for the synthesis of trifluoromethyl-cyclopropylboronates, which are versatile synthetic intermediates.[8][9]
Mechanism of Action: Similar to rhodium catalysis, a chiral copper(I) complex reacts with a diazo compound to form a copper-carbene intermediate. The stereoselectivity is controlled by the C₂-symmetric chiral BOX ligand, which creates a chiral pocket around the metal center, directing the olefin's approach to one of the two prochiral faces of the carbene.
Diagram 2: Chiral Environment in Cu-BOX Catalysis
Caption: Simplified representation of olefin approach to a chiral Cu-carbene intermediate.
Protocol 2: Copper-Catalyzed Enantioselective Synthesis of a Trifluoromethyl-Cyclopropylboronate [2][8]
This protocol details the synthesis of a 2-substituted-3-(trifluoromethyl)cyclopropylboronate from an (E)-alkenyl boronate and trifluorodiazoethane.
Materials:
-
Copper(I) catalyst: [Cu(NCMe)₄]PF₆ (5 mol%)
-
Chiral ligand: (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyloxazoline) (5 mol%)
-
(E)-Alkenyl pinacolboronate (e.g., (E)-styryl pinacolboronate) (1.0 equiv)
-
2,2,2-Trifluorodiazoethane (CF₃CHN₂) solution in 1,2-dichloroethane (DCE) (0.5 M, 2-4 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add [Cu(NCMe)₄]PF₆ (5 mol%) and the chiral BOX ligand (5 mol%). Add anhydrous DCE and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
Substrate Addition: Add the (E)-alkenyl pinacolboronate (1.0 equiv) to the catalyst solution.
-
Diazo Compound Addition: Slowly add the solution of 2,2,2-trifluorodiazoethane (2-4 equiv) to the reaction mixture over 6 hours using a syringe pump at room temperature.
-
Reaction Monitoring: Monitor the reaction by ¹⁹F NMR spectroscopy to observe the consumption of the starting material and formation of the product.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the pure trifluoromethyl-cyclopropylboronate.
-
Characterization: Determine the diastereomeric ratio by ¹⁹F NMR of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis of the purified product.
| Catalyst System | Fluorinated Substrate | Yield (%) | dr | ee (%) | Reference |
| Rh₂(R-PTAD)₄ | 1-Aryl-2,2,2-trifluorodiazoethanes | High | >94:6 | 88-98 | [5] |
| Cu(I)-BOX | (E)-Alkenyl boronates | 40-77 | up to 95:5 | up to 97:3 | [8] |
Table 1: Comparison of Rhodium and Copper Catalysis in Asymmetric Fluorinated Cyclopropanation.
Biocatalysis: Harnessing Nature's Catalysts
The use of engineered enzymes, particularly heme-containing proteins like myoglobin, has emerged as a powerful and green alternative for asymmetric cyclopropanation. These biocatalysts can achieve exceptional levels of stereoselectivity, often surpassing those of synthetic catalysts, and operate under mild, aqueous conditions.[1][10]
Causality of Biocatalytic Selectivity: The high stereoselectivity of engineered myoglobin catalysts stems from the precisely organized chiral environment of the enzyme's active site. Site-directed mutagenesis allows for the fine-tuning of this active site to accommodate specific substrates and to control the trajectory of the olefin's approach to the iron-bound carbene intermediate. This level of control enables not only high enantioselectivity but also diastereodivergent synthesis, providing access to different stereoisomers by simply using different enzyme variants.[1]
Diagram 3: Biocatalytic Cyclopropanation Workflow
Caption: Workflow for whole-cell biocatalytic synthesis of fluorinated cyclopropanes.
Protocol 3: Whole-Cell Biocatalytic Synthesis of a gem-Difluorinated Cyclopropane [1][5]
This protocol describes the gram-scale synthesis of a gem-difluorinated cyclopropane using E. coli cells expressing an engineered myoglobin variant.
Materials:
-
E. coli cells expressing the engineered myoglobin variant (e.g., Mb(H64V,V68G,L69V))
-
gem-Difluoroalkene (e.g., 1,1-difluoro-2-phenylethene) (5 mM)
-
Diazoacetonitrile (20 mM)
-
Sodium borate buffer (50 mM, pH 9.0)
-
Trifluorotoluene (as an internal standard for NMR)
-
Anaerobic conditions
Procedure:
-
Cell Culture and Catalyst Preparation: Grow the E. coli strain expressing the desired myoglobin variant. Harvest the cells by centrifugation and resuspend them in the sodium borate buffer to a specified optical density (e.g., OD₆₀₀ = 40).
-
Reaction Setup: In an anaerobic glovebox or a sealed reactor purged with an inert gas, combine the cell suspension, the gem-difluoroalkene (5 mM), and diazoacetonitrile (20 mM). For gram-scale synthesis, portion-wise addition of the diazoacetonitrile may be required to maintain catalyst activity.
-
Reaction: Stir the reaction mixture at room temperature for 16-36 hours.
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots and analyzing them by ¹⁹F NMR spectroscopy, using trifluorotoluene as an internal standard to determine the yield. After completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Determine the diastereomeric and enantiomeric ratios by ¹⁹F NMR and chiral HPLC analysis.
| Myoglobin Variant | Substrate | Yield (%) | dr | ee (%) | Reference |
| Mb(H64V,V68G,L69V) | gem-Difluoroalkenes | up to 54 (isolated) | >99:1 | up to 99 | [1] |
| Mb(H64A,V68G,L69V) | gem-Difluoroalkenes | Varies | >99:1 | up to 99 | [1] |
Table 2: Performance of Engineered Myoglobin Variants in the Synthesis of gem-Difluorocyclopropanes.
Diastereoselective and Organocatalytic Approaches
While transition-metal and biocatalysis often rely on carbene transfer, other powerful strategies exist, including those that proceed via Michael-initiated ring closure (MIRC) mechanisms. These can be promoted by simple bases or by organocatalysts.
Michael-Initiated Ring Closure (MIRC)
The MIRC reaction is a powerful method for constructing cyclopropanes, including fluorinated analogs. It involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that expels a leaving group.[11][12]
Mechanism of MIRC: In the context of fluorinated cyclopropane synthesis, a common approach involves the reaction of an α-halo-α-fluoro carbonyl compound (or a related species) with a Michael acceptor. A base generates a carbanion from a pronucleophile, which adds to the Michael acceptor. The resulting enolate then undergoes an intramolecular Sₙ2 reaction, displacing a halide to form the cyclopropane ring. The stereochemistry of the final product is often controlled during the initial Michael addition step.
Protocol 4: Diastereoselective Synthesis of a Monofluorocyclopropane via MIRC [11][12]
This protocol provides a general procedure for the synthesis of monofluorocyclopropanes from fluorinated alkyl triflones and electron-deficient alkenes.
Materials:
-
Fluorinated alkyl triflone (e.g., 1-fluoro-1-(trifluoromethylsulfonyl)alkane) (1.0 equiv)
-
Electron-deficient alkene (e.g., an α,β-unsaturated ester or nitrile) (1.2 equiv)
-
Base (e.g., potassium carbonate, DBU) (1.5 equiv)
-
Solvent (e.g., THF, acetonitrile)
Procedure:
-
Reaction Setup: To a stirred solution of the fluorinated alkyl triflone (1.0 equiv) and the electron-deficient alkene (1.2 equiv) in the chosen solvent, add the base (1.5 equiv) at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor its progress by TLC. Reactions are typically complete within a few hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the product by ¹H, ¹³C, and ¹⁹F NMR spectroscopy to determine the structure and diastereomeric ratio.
Organocatalysis in Fluorinated Cyclopropanation
Organocatalysis offers a metal-free alternative for cyclopropanation reactions. While asymmetric organocatalytic synthesis of fluorinated cyclopropanes is an emerging field, diastereoselective methods have been established. For instance, the difluorocyclopropanation of silyl dienol ethers can be catalyzed by nitrogen bases like 1,8-bis(dimethylamino)naphthalene (Proton Sponge).[13][14] This reaction generates a difluorocarbene in situ from a precursor like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) under mild conditions. The development of chiral organocatalysts for enantioselective versions of such reactions is an active area of research.[15]
Conclusion and Future Outlook
The asymmetric synthesis of fluorinated cyclopropanes has matured into a sophisticated field with a diverse array of reliable and highly selective methods. Transition-metal catalysis with rhodium and copper complexes provides robust and broadly applicable protocols. The advent of biocatalysis with engineered myoglobins offers unparalleled stereoselectivity and a green chemistry approach. Meanwhile, MIRC reactions and emerging organocatalytic methods provide valuable metal-free alternatives.
For the medicinal chemist and drug development professional, this toolkit enables the rational design and synthesis of novel molecular entities with finely tuned properties. The choice of method will depend on the specific fluorinated motif desired (mono-, di-, or trifluoromethyl), the required scale of the synthesis, and the available resources. Future developments will likely focus on expanding the substrate scope of these reactions, reducing catalyst loadings, and developing more efficient and enantioselective organocatalytic systems, further streamlining access to these valuable chiral building blocks.
References
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Villada, J. D., Majhi, J., Hendricks, M. E., Lehuédé, V., Neufeld, K., Tona, V., & Fasan, R. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [Link]
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Organic Syntheses. (1990). Working with Hazardous Chemicals. Organic Syntheses, Coll. Vol. 7, 438. [Link]
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Altarejos, J., Sucunza, D., Vaquero, J. J., & Carreras, J. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 23(15), 6174–6178. [Link]
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Wang, H., Yang, R.-Y., & Xu, B. (2022). Synthesis of Cyclopropenes and Fluorinated Cyclopropanes via Michael Initiated Ring Closure of Alkyl Triflones. Chemistry – A European Journal, 28(23), e202104364. [Link]
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Altarejos, J., Sucunza, D., Vaquero, J. J., & Carreras, J. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters. [Link]
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Wang, Z., Chen, G., Li, R., Zhang, Y., & Zhu, S. (2023). Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. iScience, 26(2), 105934. [Link]
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Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
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Chemical Science. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Royal Society of Chemistry. [Link]
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Fasan, R. (2022). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. Bulletin of the Japan Society of Coordination Chemistry, 80, 4–13. [Link]
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Request PDF. (n.d.). Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization. ResearchGate. [Link]
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PubMed. (2005). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. [Link]
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The Strategic Incorporation of (1-(Fluoromethyl)cyclopropyl)methanol in the Development of Selective 5-HT2C Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a critical target for therapeutic intervention in a range of neurological and metabolic disorders. Agonism of the 5-HT2C receptor is a validated mechanism for the treatment of obesity, and shows promise for psychiatric conditions such as schizophrenia and addiction. A significant challenge in the development of 5-HT2C agonists is achieving high selectivity over the closely related 5-HT2A and 5-HT2B receptors. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor agonism has been linked to cardiac valvulopathy.[1] This technical guide details the application of (1-(Fluoromethyl)cyclopropyl)methanol as a key building block in the synthesis of selective 5-HT2C receptor agonists. We will explore the rationale behind its use, provide detailed synthetic protocols, and outline methods for the comprehensive pharmacological characterization of the resulting compounds.
The Rationale for Fluorinated Cyclopropyl Moieties in 5-HT2C Agonist Design
The incorporation of a cyclopropyl group into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance potency and metabolic stability. The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, thereby improving its binding affinity for the target receptor.[2] Furthermore, the unique electronic properties of the cyclopropane ring can influence the physicochemical properties of the molecule, such as lipophilicity and pKa.
The addition of a fluoromethyl group to the cyclopropyl scaffold introduces several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the fluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can reduce the basicity of nearby amine groups, which can be crucial for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties and reducing off-target effects.
-
Enhanced Binding Interactions: The fluorine atom can participate in favorable interactions with the receptor binding pocket, such as hydrogen bonding or dipole-dipole interactions, potentially increasing potency and selectivity.
The use of this compound as a starting material provides a versatile entry point for the introduction of this valuable fluorinated cyclopropylmethylamine pharmacophore into a variety of molecular scaffolds.
Synthetic Protocols: From this compound to a Key Amine Intermediate
The following protocols describe a general synthetic route to convert this compound into a key primary amine intermediate, which can then be further elaborated to generate diverse 5-HT2C receptor agonists.
Workflow for the Synthesis of (1-(Fluoromethyl)cyclopropyl)methanamine
Sources
Application Notes & Protocols: A Guide to Transition-Metal-Catalyzed Cyclopropanation Reactions Using Fluorinated Diazo Reagents
Prepared by: Gemini, Senior Application Scientist
Abstract
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in drug development and agrochemical research.[1][2] The cyclopropane ring, a small, strained carbocycle, serves as a versatile structural motif that imparts conformational rigidity and metabolic stability.[3][4] The combination of these two features in fluorinated cyclopropanes offers a powerful tool for medicinal chemists.[5][6] This guide provides an in-depth overview and detailed protocols for the synthesis of fluorinated cyclopropanes via transition-metal-catalyzed reactions of fluorinated diazo reagents with olefins. We will delve into the mechanistic underpinnings, catalyst selection, practical experimental setups, and critical safety considerations associated with these powerful yet hazardous reagents.
Introduction: The Strategic Value of Fluorinated Cyclopropanes
The strategic incorporation of fluorine can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[2][7] Similarly, the cyclopropane ring is more than just a "small ring"; its unique electronic nature (high p-character of C-C bonds) allows it to act as a conformationally restricted analogue of a double bond or a gem-dimethyl group. Molecules containing mono- or gem-difluoro cyclopropane moieties are found in a variety of modern pharmaceuticals, highlighting the importance of efficient synthetic routes to these structures.[8]
Transition-metal-catalyzed decomposition of diazo compounds in the presence of alkenes stands as one of the most powerful methods for constructing cyclopropane rings.[4][9][10] The use of fluorinated diazo reagents, such as 2,2,2-trifluoro-diazoethane (CF₃CHN₂) and difluorodiazoethane, provides a direct and atom-economical pathway to introduce fluorinated motifs into this valuable scaffold.[11][12] This document serves as a practical guide for researchers aiming to leverage these reactions in their synthetic programs.
Mechanistic Principles: The Metal-Carbene Pathway
The generally accepted mechanism for these transformations involves the in situ formation of a highly reactive transition-metal carbene intermediate.[3][9] The process can be broken down into three key steps:
-
Catalyst Activation: The diazo reagent reacts with the transition metal complex (e.g., a Rh(II) or Cu(I) salt).
-
Carbene Formation: The metal center facilitates the extrusion of dinitrogen (N₂), a thermodynamically highly favorable process, to generate an electrophilic metal-carbene species.
-
Carbene Transfer: The metal-carbene then undergoes a concerted [2+1] cycloaddition with an alkene. The stereochemistry of the alkene is typically retained in the cyclopropane product, indicating a stereospecific reaction.[13]
Figure 1: General catalytic cycle for metal-catalyzed cyclopropanation.
Reagents and Catalysts: The Chemist's Toolkit
Fluorinated Diazo Reagents
While numerous fluorinated diazo compounds exist, two have gained significant traction in synthetic chemistry due to their accessibility and reactivity.
-
2,2,2-Trifluoro-diazoethane (CF₃CHN₂): This is the most widely studied fluorinated diazoalkane.[11][12] First described in 1943, its synthetic utility has been extensively explored in the last two decades.[12] It can be generated in situ from trifluoroethylamine, which significantly enhances its practical applicability and safety.[11]
-
Difluorodiazoethane (CHF₂CHN₂): A more recent addition to the toolbox, this reagent provides access to valuable difluoromethyl-substituted cyclopropanes. The difluoromethyl group is of high interest as it can act as a bioisostere for alcohol or thiol groups and can serve as a hydrogen bond donor. Due to its higher instability compared to its trifluoromethyl counterpart, it is often prepared and used immediately, frequently in continuous-flow systems to minimize decomposition and associated hazards.
CAUTION: Diazo compounds are energetic and potentially explosive. They should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and avoiding heat, strong light, and rough surfaces (e.g., ground-glass joints).[13][14]
Catalyst Systems
The choice of catalyst is paramount, as it governs the reaction's efficiency, selectivity, and substrate scope.
-
Rhodium(II) Complexes: Dirhodium tetraacetate [Rh₂(OAc)₄] and its carboxylate analogues are highly effective catalysts for cyclopropanation.[9][15] They are generally very active, allowing for low catalyst loadings. Chiral rhodium(II) catalysts have been developed for highly enantioselective transformations.[16]
-
Copper(I) Complexes: Copper catalysts, often used with ligands like bisoxazolines (BOX) or pyridines, are a cost-effective alternative to rhodium.[17][18][19] They have proven particularly effective in enantioselective cyclopropanations, enabling the synthesis of chiral fluorinated building blocks.[17][18]
-
Iron and Cobalt Complexes: As chemists seek more sustainable and economical options, iron and cobalt catalysts, particularly those based on porphyrin ligands, have emerged as viable alternatives.[3][4][11]
-
Biocatalysts: Engineered enzymes, such as myoglobin and cytochrome P450 variants, have been shown to catalyze these reactions with exceptional levels of diastereo- and enantioselectivity, often exceeding what is achievable with small-molecule catalysts.[20][21]
Experimental Protocols and Application Notes
The following protocols are representative examples. Researchers should always first consult the primary literature and perform appropriate risk assessments before commencing any new procedure.
Protocol 1: General Procedure for Rh₂(OAc)₄-Catalyzed Cyclopropanation with CF₃CHN₂
This protocol describes a general method for the cyclopropanation of styrenes using a commercially available rhodium catalyst and a solution of 2,2,2-trifluoro-diazoethane.
Materials:
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (1-2 mol%)
-
Styrene derivative (1.0 equiv)
-
2,2,2-Trifluoro-diazoethane (CF₃CHN₂) solution in a suitable solvent (e.g., diethyl ether or dichloromethane, ~0.2-0.5 M) (1.2-1.5 equiv)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the styrene derivative (e.g., 1.0 mmol) and the rhodium catalyst (e.g., 0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., 5 mL of DCM) to dissolve the reactants.
-
Slow Addition of Diazo Reagent: The solution of CF₃CHN₂ (e.g., 3.0 mL of a 0.5 M solution, 1.5 mmol) is drawn into a syringe and placed on a syringe pump. The solution is added dropwise to the stirring reaction mixture over a period of 2-4 hours.
-
Scientist's Note: Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions like carbene dimerization and ensures catalyst longevity.[16]
-
-
Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS. The disappearance of the starting alkene is a good indicator. The reaction is typically complete shortly after the addition of the diazo reagent is finished.
-
Quenching and Workup: Once the reaction is complete, carefully quench any remaining diazo reagent by adding a few drops of acetic acid (effervescence will be observed). Concentrate the mixture under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired trifluoromethyl-substituted cyclopropane.
Figure 2: A typical experimental workflow for cyclopropanation.
Protocol 2: Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates
This protocol, adapted from the work of Carreño and co-workers, demonstrates an enantioselective variant providing access to valuable chiral building blocks.[17][18]
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex [Cu(OTf)]₂·C₇H₈ (5 mol%)
-
Chiral ligand (e.g., tBu-BOX) (5.5 mol%)
-
(E)-alkenyl pinacolboronate (1.0 equiv)
-
2,2,2-Trifluoro-diazoethane (CF₃CHN₂) solution (4.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add the copper catalyst and the chiral ligand to a flame-dried flask. Add anhydrous DCE and stir for 30-60 minutes at room temperature to form the active chiral catalyst complex.
-
Substrate Addition: Add the alkenyl boronate substrate to the catalyst solution.
-
Reaction Execution: Add the CF₃CHN₂ solution via syringe pump over 6 hours. The reaction is typically stirred for a total of 12-16 hours at room temperature.
-
Scientist's Note: The use of a larger excess of the diazo reagent and longer reaction times is sometimes necessary to achieve high conversion with boronate substrates.[17]
-
-
Workup and Purification: After completion, the reaction is concentrated, and the product is purified by column chromatography to yield the enantioenriched trifluoromethyl-cyclopropylboronate.
Data Summary: Scope and Performance
The following table summarizes representative results from the literature to illustrate the scope of these reactions.
| Entry | Alkene Substrate | Catalyst (mol%) | Diazo Reagent | Yield (%) | Diastereomeric Ratio (dr) | Ref. |
| 1 | Styrene | Rh₂(OAc)₄ (1) | CF₃CHN₂ | 95 | >20:1 (trans:cis) | [15] |
| 2 | 4-Chlorostyrene | Rh₂(esp)₂ (5) | CHF₂CHN₂ | 67 | 1.5:1 (trans:cis) | |
| 3 | (E)-Styryl boronate | Cu(I)/tBu-BOX (5) | CF₃CHN₂ | 75 | >20:1 (trans:cis) | [17] |
| 4 | 1-Octene | CuI (1) | CF₃C(N₂)CF₂P(O)(OEt)₂ | 53 | 1.1:1 | [22] |
| 5 | Benzofuran | Rh₂(OAc)₄ (1) | CF₃CHN₂ | 85 | — | [15] |
Safety and Handling of Diazo Reagents
Working with diazo compounds demands the utmost respect for safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-retardant lab coat, and appropriate gloves.[14][23] A blast shield should be used for reactions run at scale.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[24]
-
Avoidance of Hazards:
-
Heat & Light: Avoid heating diazo solutions unless specified in a validated protocol. Protect from strong light.
-
Rough Surfaces: Use fire-polished glassware. Avoid ground-glass joints where possible, or ensure they are well-lubricated. Scratched glassware should not be used.
-
Acids & Metals: Keep away from strong acids and certain metals that can catalyze violent decomposition.[25]
-
-
Spills and Quenching: Small spills can be cleaned up by absorbing with an inert material like vermiculite. Unused diazo reagent in solution should be quenched by slowly adding a weak acid, such as acetic acid, until gas evolution ceases.
-
Disposal: Dispose of all waste in accordance with institutional and local regulations.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; Poor quality diazo reagent; Low temperature. | Use a fresh batch of catalyst; Prepare fresh diazo solution; Gently warm the reaction (with caution). |
| Low Yield | Incomplete reaction; Product degradation during workup. | Increase reaction time or amount of diazo reagent; Use milder purification techniques (e.g., neutral silica). |
| Formation of Side Products (e.g., carbene dimers) | Diazo reagent concentration is too high. | Decrease the rate of addition of the diazo reagent (use a syringe pump); Increase solvent volume for higher dilution. |
| Poor Diastereoselectivity | Catalyst is not sterically demanding enough. | Screen different catalysts (e.g., bulkier rhodium carboxylates like Rh₂(esp)₂). |
References
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Royal Society of Chemistry. (n.d.). Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Chemical Communications. Retrieved from [Link]
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SD Fine-Chem. (n.d.). Diazo Reagent A Safety Data Sheet. Retrieved from [Link]
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Alpha Chemika. (n.d.). DIAZO REAGENT A Safety Data Sheet. Retrieved from [Link]
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Mertens, L., & Koenigs, R. M. (2016). Fluorinated diazoalkanes – a versatile class of reagents for the synthesis of fluorinated compounds. Organic & Biomolecular Chemistry, 14(37), 8636–8645. [Link]
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Oxford Lab Fine Chem. (n.d.). DIAZO REAGENT A - (For Bilirubin Determination) MSDS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. PubMed Central. Retrieved from [Link]
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American Chemical Society. (2012). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Chemical Communications. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Copper-Catalyzed Cyclopropanol Ring Opening Csp(3)-Csp(3) Cross-Couplings with (Fluoro)Alkyl Halides. PubMed. Retrieved from [Link]
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American Chemical Society. (1978). Transition-metal-catalyzed reactions of diazo compounds. 1. Cyclopropanation of double bonds. The Journal of Organic Chemistry. Retrieved from [Link]
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Mertens, L., & Koenigs, R. M. (2016). Fluorinated diazoalkanes - a versatile class of reagents for the synthesis of fluorinated compounds. ResearchGate. Retrieved from [Link]
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American Chemical Society. (1996). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Retrieved from [Link]
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SciSpace. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Photoredox/copper-catalyzed formal cyclopropanation of olefins. Organic Chemistry Frontiers. Retrieved from [Link]
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ResearchGate. (2015). Copper-Catalyzed Cyclopropanol Ring Opening Csp(3)-Csp(3) Cross-Couplings with (Fluoro)Alkyl Halides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). a) Substrate scope of the cyclopropanation reaction of.... Retrieved from [Link]
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Oxford Academic. (2015). Iron-catalyzed transformations of diazo compounds. National Science Review. Retrieved from [Link]
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Purdue University Graduate School. (2023). Asymmetric Transition Metal Catalyzed Cyclopropanations. Retrieved from [Link]
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American Chemical Society. (1973). Copper(I) catalysis in cyclopropanations with diazo compounds. Role of olefin coordination. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rh-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorinated dienes. PubMed Central. Retrieved from [Link]
-
Wiley Online Library. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclopropanation reactions of diazoacetates. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. Retrieved from [Link]
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MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
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Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]
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University of Rochester. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Retrieved from [Link]
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Troubleshooting & Optimization
Optimization of reaction conditions for (1-(Fluoromethyl)cyclopropyl)methanol synthesis
Welcome to the technical support center for the synthesis of (1-(Fluoromethyl)cyclopropyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable fluorinated building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the complexities of this synthesis and achieve high yields and purity.
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, presents unique challenges primarily due to the electronic properties of the fluoromethyl group and the stereochemical control required during the cyclopropanation step.[1][2] This guide is structured to address these challenges head-on, providing not just procedural steps but also the scientific reasoning behind them.
I. Reaction Mechanism and Optimization Workflow
The primary route to this compound involves the cyclopropanation of a suitable allylic alcohol precursor. The Simmons-Smith reaction and its modifications, particularly the Furukawa modification using diethylzinc (Et₂Zn) and a dihalomethane, are the most effective methods.[3][4][5] The hydroxyl group of the allylic alcohol plays a crucial directing role, facilitating the delivery of the carbenoid to the double bond from the same face, thus controlling the diastereoselectivity of the reaction.[3][4][6][7]
A significant challenge in the synthesis of the monofluoromethylated target is the generation of the appropriate fluorinated carbenoid. The direct use of fluorodiiodomethane (FCHI₂) can be hampered by its cost and accessibility.[2] A highly effective "halogen scrambling" strategy has been developed, which utilizes more accessible precursors like difluoroiodomethane (CHF₂I) in the presence of an iodide source to generate the active (fluoroiodomethyl)zinc(II) fluoride carbenoid in situ.[2]
Below is a logical workflow for optimizing the synthesis of this compound.
Caption: A logical workflow for the optimization of this compound synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
A1: Low reactivity is a common issue, often stemming from several factors:
-
Inactive Zinc Species: If you are using a traditional Simmons-Smith setup with a zinc-copper couple, ensure the zinc is properly activated.[3] For the Furukawa modification, the quality of the diethylzinc is crucial.
-
Inappropriate Solvent: The choice of solvent is critical. Highly coordinating solvents like THF or DME can complex with the zinc carbenoid, reducing its electrophilicity and hindering the reaction.[2] Non-coordinating solvents such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are generally preferred.[8]
-
Moisture Contamination: Organozinc reagents are extremely sensitive to moisture.[3] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
Low Nucleophilicity of the Alkene: The presence of the electron-withdrawing fluoromethyl group on the starting allylic alcohol can decrease the nucleophilicity of the double bond, making it less reactive towards the electrophilic zinc carbenoid.[1] In such cases, using a more reactive carbenoid precursor or a modified Simmons-Smith reagent, such as one developed by Shi, might be beneficial.[4]
Q2: I am observing poor diastereoselectivity in my reaction. How can I improve it?
A2: The diastereoselectivity of the Simmons-Smith reaction with allylic alcohols is primarily directed by the hydroxyl group.[3][4][6][7] The zinc atom of the carbenoid coordinates to the oxygen of the allylic alcohol, leading to the delivery of the methylene group to the same face of the double bond.
-
Pre-formation of the Zinc Alkoxide: To enhance this directing effect, pre-forming the zinc alkoxide by reacting the allylic alcohol with one equivalent of diethylzinc before adding the dihalomethane can significantly improve diastereoselectivity.[2]
-
Choice of Reagents: The Furukawa modification (Et₂Zn/CH₂I₂) generally provides higher diastereoselectivity for allylic alcohols compared to the traditional Zn-Cu couple.[3]
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity.
Q3: I am getting a significant amount of a byproduct that appears to be a methylated version of my starting material or product. What is causing this and how can I prevent it?
A3: Methylation of heteroatoms, particularly alcohols, is a known side reaction in Simmons-Smith reactions, especially when using an excess of the reagents for extended reaction times.[4] The zinc carbenoid itself can act as a methylating agent.
-
Optimize Stoichiometry: Carefully control the stoichiometry of diethylzinc and the dihalomethane. Use the minimum excess required for complete conversion of the starting material.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the reactive carbenoid.
-
Work-up Procedure: A proper work-up procedure is essential. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) helps to decompose any remaining organozinc species.[3]
Q4: The purification of my final product is difficult. What are the best practices for purifying this compound?
A4: The polarity of the hydroxyl group and the presence of fluorine can make purification challenging.
-
Work-up to Remove Zinc Salts: A thorough aqueous work-up is crucial to remove the zinc salts formed during the reaction. Washing the organic layer with saturated aqueous NH₄Cl is effective.[3]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. The polarity of fluorinated compounds can be deceptive, so careful TLC analysis is necessary to determine the optimal solvent system.[9]
-
Alternative Stationary Phases: For particularly difficult separations, using fluorinated stationary phases in HPLC can be beneficial.[10]
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.
III. Experimental Protocols
The following is a generalized, yet detailed, protocol for the synthesis of this compound based on the principles of the Furukawa-modified Simmons-Smith reaction and the halogen scrambling strategy.[2][11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| 2-(Fluoromethyl)prop-2-en-1-ol | 90.09 | ~1.05 | 10 | 1.0 |
| Diethylzinc (1.0 M in hexanes) | 123.49 | 0.832 | 25 | 2.5 |
| Difluoroiodomethane (CHF₂I) | 179.93 | 2.37 | 25 | 2.5 |
| Anhydrous Dichloromethane (CH₂Cl₂) | - | - | 50 mL | - |
| Saturated Aqueous NH₄Cl | - | - | 50 mL | - |
| Diethyl Ether | - | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, add the allylic alcohol, 2-(fluoromethyl)prop-2-en-1-ol (10 mmol, 1.0 eq.), to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the alcohol in anhydrous dichloromethane (20 mL).
-
Formation of Zinc Alkoxide: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M solution in hexanes, 10 mmol, 1.0 eq.) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.
-
Carbenoid Generation and Reaction: In a separate flask, prepare a solution of difluoroiodomethane (25 mmol, 2.5 eq.) and diethylzinc (15 mmol, 1.5 eq.) in anhydrous dichloromethane (30 mL) at 0 °C. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
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Overcoming challenges in the synthesis of fluorinated cyclopropanes
Abstract: The incorporation of fluorinated cyclopropane motifs into bioactive molecules is a rapidly growing strategy in medicinal chemistry.[1][2] These unique structural units can significantly enhance pharmacokinetic properties such as metabolic stability, cell permeability, and binding affinity.[1][3][4][5] However, the synthesis of these valuable compounds is often fraught with challenges, including low reactivity of fluorinated precursors, poor stereocontrol, and safety concerns associated with fluorinating agents. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of fluorinated cyclopropanes. Through a detailed question-and-answer format, this guide offers practical, field-proven insights and step-by-step protocols to overcome these synthetic hurdles.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable solutions.
Issue 1: Low or No Conversion of Fluoroalkene
Question: I am attempting a cyclopropanation reaction with a fluoroalkene, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve the reaction efficiency?
Answer: The diminished reactivity of fluoroalkenes is a common challenge stemming from the strong electron-withdrawing nature of the fluorine atom(s).[6] This effect reduces the nucleophilicity of the alkene's π-bond, making it less susceptible to attack by electrophilic cyclopropanating agents. To overcome this, several strategies can be employed:
Causality and Solutions:
-
Insufficiently Reactive Cyclopropanating Agent: Standard Simmons-Smith conditions (CH₂I₂/Zn-Cu) can be sluggish with fluoroalkenes.[6]
-
Troubleshooting:
-
Furukawa Modification: Utilize diethylzinc (Et₂Zn) in place of the zinc-copper couple. This modification often enhances the reactivity of the zinc carbenoid.[7]
-
Charette's Asymmetric Cyclopropanation: For allylic alcohols, the use of a chiral dioxaborolane ligand with zinc carbenoids can improve reactivity and enantioselectivity.[2]
-
Transition Metal Catalysis: Rhodium(II) and copper(I) catalysts in combination with diazo compounds are highly effective for generating metal carbenes that readily react with fluoroalkenes.[6]
-
-
-
Poor Solubility of Reagents: Inadequate solubility of the fluoroalkene or the cyclopropanating agent can lead to a heterogeneous reaction mixture and poor reactivity.
-
Troubleshooting:
-
Solvent Screening: Experiment with a range of anhydrous solvents. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and diethyl ether are common choices. For transition metal-catalyzed reactions, toluene or benzene may be suitable.
-
Temperature Adjustment: While some cyclopropanations are performed at room temperature or below, carefully increasing the reaction temperature may improve both solubility and reaction rate. Monitor for potential side reactions or decomposition.
-
-
-
Inhibited Catalyst Activity: In transition metal-catalyzed reactions, impurities in the substrate or solvent can poison the catalyst.
-
Troubleshooting:
-
Purification of Starting Materials: Ensure the fluoroalkene and diazo compound are of high purity. Column chromatography or distillation may be necessary.
-
Solvent Purity: Use freshly distilled, anhydrous solvents.
-
-
Issue 2: Poor Diastereoselectivity in the Cyclopropanation of Substituted Fluoroalkenes
Question: My cyclopropanation reaction is proceeding, but I am obtaining a mixture of diastereomers with poor selectivity. How can I control the stereochemical outcome of the reaction?
Answer: Achieving high diastereoselectivity is crucial, especially in the synthesis of chiral drug candidates. The stereochemical outcome is influenced by steric and electronic factors of the substrate and the nature of the cyclopropanating agent.
Causality and Solutions:
-
Steric Hindrance: The approach of the cyclopropanating agent to the double bond is often directed by the steric bulk of the substituents on the alkene.
-
Troubleshooting:
-
Directing Groups: The presence of a hydroxyl group in allylic alcohols can direct the cyclopropanation to the same face of the double bond through coordination with the zinc carbenoid in Simmons-Smith type reactions.[8]
-
Bulky Catalysts/Ligands: In metal-catalyzed reactions, employing catalysts with sterically demanding ligands can enhance facial selectivity. Chiral bis(oxazoline) ligands with copper catalysts have been used, albeit with modest success in some cases.[9]
-
-
-
Electronic Effects: The electronic properties of the substituents can influence the transition state geometry.
-
Reaction Conditions: Temperature and solvent can impact the transition state energies and, consequently, the diastereomeric ratio.
-
Troubleshooting:
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lower activation energy.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's stereochemical course. A systematic screen of solvents is recommended.
-
-
Issue 3: Difficulty in the Synthesis of gem-Difluorinated Cyclopropanes
Question: I am struggling with the synthesis of gem-difluorinated cyclopropanes. The reaction is either not working or giving very low yields. What are the specific challenges with this class of compounds and how can they be addressed?
Answer: The synthesis of gem-difluorocyclopropanes presents unique challenges due to the electronic properties of the difluoromethylene group. The most common approach is the [2+1] cycloaddition of difluorocarbene (:CF₂) to an alkene.[10]
Causality and Solutions:
-
Difluorocarbene Reactivity: Difluorocarbene is a relatively stabilized singlet carbene due to the interaction of the fluorine lone pairs with the vacant p-orbital of the carbene carbon.[11] This makes it less reactive than other dihalocarbenes, especially towards electron-poor alkenes.[11]
-
Troubleshooting:
-
Choice of Difluorocarbene Precursor:
-
Trifluoromethyltrimethylsilane (TMSCF₃): This is a widely used and effective source of difluorocarbene upon activation with a fluoride source (e.g., NaI, KF).[11]
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): Thermal decomposition of this salt generates difluorocarbene. This is a classic method but may require higher temperatures.[10]
-
Hexafluoropropylene Oxide (HFPO): At elevated temperatures, HFPO decomposes to generate difluorocarbene and trifluoroacetyl fluoride.[12]
-
-
Reaction Conditions: Higher temperatures are often required to generate difluorocarbene and facilitate its reaction. Autoclaves may be necessary for reactions involving gaseous alkenes or requiring high pressures.[12]
-
-
-
Substrate Scope Limitations: The reaction of difluorocarbene is most efficient with electron-rich alkenes.
Experimental Protocol: Biocatalytic Synthesis of a gem-Difluorinated Cyclopropane
This protocol is adapted from a reported biocatalytic method for the stereoselective synthesis of gem-difluorocyclopropanes.[4]
Materials:
-
gem-Difluoroalkene substrate (5 mM)
-
Diazoacetonitrile (20 mM)
-
Engineered Myoglobin (Mb) expressing E. coli cells (OD₆₀₀=40)
-
Sodium borate buffer (50 mM, pH 9.0)
-
Trifluorotoluene (internal standard for ¹⁹F NMR)
-
Anaerobic chamber or glovebox
Procedure:
-
In an anaerobic environment, prepare a suspension of the Mb-expressing E. coli cells in the sodium borate buffer.
-
Add the gem-difluoroalkene substrate to the cell suspension.
-
Initiate the reaction by adding the diazoacetonitrile. For improved yields, portion-wise addition of the diazoacetonitrile reagent may be beneficial.[1]
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by taking aliquots and analyzing by ¹⁹F NMR using trifluorotoluene as an internal standard.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This method can provide good to high yields (55-90%) with excellent diastereoselectivity (up to >99:1 d.r.) and enantioselectivity (up to >99:1 e.r.).[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with fluorinating agents and fluorinated compounds?
A1: Safety is paramount. Many fluorinating agents are highly reactive and can react violently with common laboratory solvents like DMF, DMSO, and pyridine.[13] Some, like DAST (diethylaminosulfur trifluoride), can be thermally unstable.[14] It is crucial to consult the Safety Data Sheet (SDS) for each reagent and assess its compatibility with your chosen solvent and reaction conditions.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] For particularly hazardous reagents, using a glove box with an inert atmosphere is recommended.[15]
Q2: How does the presence of a fluorine atom affect the properties of a cyclopropane ring?
A2: The highly polar C-F bond significantly alters the electronic properties and reactivity of the cyclopropane ring.[16] Fluorine's strong electron-withdrawing nature can destabilize the ring, making it more susceptible to ring-opening reactions.[12] The position and number of fluorine substituents also influence the molecule's overall polarity and conformational preferences, which can be leveraged in drug design to modulate interactions with biological targets.[16][17]
Q3: Are there any "green" or more sustainable approaches to fluorinated cyclopropane synthesis?
A3: The field is evolving towards more sustainable practices. Biocatalysis, as highlighted in this guide, represents a significant step forward by utilizing engineered enzymes that operate under mild conditions (room temperature, aqueous buffer) and can exhibit high selectivity, reducing the need for protecting groups and chiral auxiliaries.[1][4] Additionally, research into minimizing the use of hazardous reagents and solvents is ongoing.[14] The development of catalytic methods that use earth-abundant metals is also an active area of investigation.
Q4: Can computational chemistry aid in predicting the outcome of fluorinated cyclopropane synthesis?
A4: Yes, quantum-chemical calculations are a valuable tool for understanding the thermodynamics and kinetics of these reactions.[16] They can help predict the relative stability of different diastereomers, rationalize observed selectivities, and guide the design of new catalysts and substrates. For example, calculations have shown that geminal fluorination is generally stabilizing due to anomeric-like interactions, while cis-C-F bonds can be less favored than their trans counterparts due to reduced stabilizing electron-delocalization.[16]
Part 3: Visualizations
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Key Synthetic Strategies
Caption: Overview of key synthetic strategies.
References
-
Villada, J. D., Majhi, J., Lehuédé, V., Hendricks, M. E., Neufeld, K., Tona, V., & Fasan, R. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024). Angewandte Chemie International Edition, 63(33). [Link]
-
Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Request PDF. ResearchGate. [Link]
-
Charette, A. B. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3195–3208. [Link]
-
Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. ResearchGate. [Link]
-
Vass, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(7), 1431–1436. [Link]
-
Wang, F., et al. (2011). Synthesis of gem-difluorinated cyclopropanes and cyclopropenes: trifluoromethyltrimethylsilane as a difluorocarbene source. Angewandte Chemie International Edition, 50(34), 7847-7851. [Link]
-
Fluorination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. (2024). Organic & Biomolecular Chemistry. [Link]
-
(PDF) Synthesis of gem‐Difluorocyclopropanes. ResearchGate. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. [Link]
-
Zeng, Y., Jiang, Z.-T., & Xia, Y. (2024). Selectivity in Rh-catalysis with gem-difluorinated cyclopropanes. Chemical Communications. [Link]
-
Palladium-Catalyzed Cross-Coupling of gem-Difluorocyclopropanes with gem-Diborylalkanes for the Synthesis of Boryl-Substituted Fluorinated Alkenes. (2023). Organic Letters. [Link]
-
David, E., et al. (2012). Syntheses and applications of monofluorinated cyclopropanes. Chemistry, 18(47), 14904-17. [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (2023). Advanced Synthesis & Catalysis. [Link]
-
Specific Solvent Issues with Fluorination. WordPress. [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2023). Journal of the American Chemical Society. [Link]
-
Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Semantic Scholar. [Link]
-
Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. (1999). The Journal of Organic Chemistry. [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Journal of Fluorine Chemistry. [Link]
-
Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. [Link]
-
Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]
-
Cyclopropanation of Alkenes. (2019). Chemistry LibreTexts. [Link]
-
Recent Advances in Synthesis of Cyclopropanes. ResearchGate. [Link]
-
Cyclopropanation. Wikipedia. [Link]
-
Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of (1-(Fluoromethyl)cyclopropyl)methanol
Welcome to the dedicated technical support center for the synthesis and purification of (1-(Fluoromethyl)cyclopropyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. Here, we move beyond simple protocols to address the nuanced challenges you may face in the laboratory, providing in-depth, experience-driven advice to help you optimize your yield and achieve high purity. Our troubleshooting guides and frequently asked questions are structured to provide direct, actionable solutions to common experimental hurdles.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached via two primary retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials and the specific challenges encountered with each route.
-
Strategy A: Post-Cyclopropanation Fluorination. This common approach involves the initial formation of the cyclopropane ring, followed by the introduction of the fluorine atom.
-
Strategy B: Pre-Fluorination followed by Cyclopropanation. In this alternative, a fluorinated precursor is synthesized first, and then the cyclopropane ring is constructed.
This guide will provide troubleshooting for both pathways, as the challenges associated with each are distinct.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield in Simmons-Smith Cyclopropanation Step
The Simmons-Smith reaction is a cornerstone for creating the cyclopropane ring, but it is notoriously sensitive to reaction conditions.
Q: My Simmons-Smith reaction on 2-allyl alcohol (for Strategy A) or 2-(fluoromethyl)allyl alcohol (for Strategy B) is giving a low yield of the desired cyclopropylmethanol. What are the likely causes?
A: Low yields in Simmons-Smith cyclopropanation are frequently traced back to three key areas: reagent quality, reaction setup, and side reactions.
1. Inactive Zinc Reagent: The formation of the active organozinc carbenoid (iodomethylzinc iodide) is critical.
-
The Problem: Commercially available zinc dust can have a passivated surface of zinc oxide, which prevents the oxidative addition into the C-I bond of diiodomethane.
-
The Solution: Activate the zinc dust immediately before use. A common procedure involves washing the zinc dust with dilute HCl to etch the oxide layer, followed by sequential washes with water, ethanol, and diethyl ether, and then drying under high vacuum. For more consistent results, the use of a zinc-copper couple is highly recommended.
-
Expert Insight: The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often gives more reproducible results and can be more tolerant of certain functional groups.[1][2] However, diethylzinc is pyrophoric and requires careful handling under an inert atmosphere.
2. Moisture Contamination: The organozinc reagent is highly sensitive to moisture.
-
The Problem: Trace amounts of water in the solvent or on the glassware will quench the carbenoid, leading to the formation of zinc hydroxide and methane, thus reducing the amount of active reagent available for cyclopropanation.
-
The Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Protocol Validation: A simple test for solvent dryness is to add a small amount of sodium benzophenone ketyl; a persistent blue or purple color indicates an anhydrous solvent.
3. Side Reactions: The electrophilic nature of the zinc carbenoid can lead to undesired reactions.
-
The Problem: The hydroxyl group of the substrate can be deprotonated by the organozinc reagent. Furthermore, the Lewis acidic byproduct, ZnI₂, can catalyze the opening of the cyclopropane ring or other acid-sensitive decompositions.[3]
-
The Solution:
-
Temperature Control: Maintain the reaction at a low temperature (typically 0 °C to room temperature) to minimize side reactions.
-
Slow Addition: Add the diiodomethane or the alkene solution slowly to the reaction mixture to maintain a low concentration of the reactive species.
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which will coordinate with the zinc salts and facilitate their removal during the aqueous workup.
-
Issue 2: Poor Yield and Byproduct Formation in DAST Fluorination
The conversion of the hydroxyl group in (1-(hydroxymethyl)cyclopropyl)methanol to the fluoromethyl group using diethylaminosulfur trifluoride (DAST) can be challenging.
Q: I am attempting the fluorination of (1-(hydroxymethyl)cyclopropyl)methanol with DAST and observing a low yield of the desired product, along with several unidentified byproducts.
A: DAST is a powerful but sometimes aggressive fluorinating agent. Low yields and byproduct formation are often due to the reagent's thermal instability and the reaction's propensity for cationic rearrangements.
1. DAST Decomposition: DAST can decompose, especially at elevated temperatures or in the presence of impurities.
-
The Problem: DAST is known to undergo exothermic decomposition, which can be violent. Even at lower temperatures, slow decomposition can reduce the effective concentration of the fluorinating agent.
-
The Solution:
-
Fresh Reagent: Use a fresh bottle of DAST or one that has been stored properly under an inert atmosphere and refrigerated. Discoloration (darkening) can be an indicator of decomposition.
-
Low Temperature: Perform the reaction at low temperatures. A starting temperature of -78 °C (dry ice/acetone bath) is common for adding the DAST to the alcohol solution. The reaction may then be allowed to slowly warm to room temperature.[4]
-
Inert Atmosphere: Always handle DAST under a dry, inert atmosphere (argon or nitrogen).
-
2. Elimination Side Reactions: The intermediate formed during fluorination can undergo elimination to form alkenes.
-
The Problem: Instead of nucleophilic substitution by fluoride, the intermediate can eliminate to form an exocyclic double bond, leading to the formation of vinylcyclopropane byproducts.
-
The Solution: Maintaining a low reaction temperature is the primary way to suppress elimination reactions.
3. Cationic Rearrangements: The reaction can proceed through a carbocation-like intermediate, which is susceptible to rearrangement.
-
The Problem: The cyclopropylmethyl cation is notoriously unstable and can rearrange to a cyclobutyl or homoallyl cation, leading to a mixture of fluorinated byproducts.
-
The Solution:
-
Less Forcing Reagents: If rearrangements are a significant issue, consider using a milder fluorinating agent. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is often a good alternative to DAST, as it is more thermally stable and can sometimes provide cleaner reactions.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Dichloromethane is a common choice. Aprotic, non-polar solvents are generally preferred.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy is generally preferred, A or B?
A1: Strategy A (Cyclopropanation then Fluorination) is often the more common approach. This is because the Simmons-Smith reaction on a simple, unfluorinated allyl alcohol is well-established. The subsequent fluorination of a primary alcohol, while having its own challenges, is a standard transformation. Strategy B requires the synthesis of 2-(fluoromethyl)allyl alcohol, which can be a multi-step process itself and may not be commercially available. However, if you are experiencing insurmountable issues with the DAST fluorination of the cyclopropylmethanol, such as ring-opening or rearrangement, Strategy B might provide a viable alternative.
Q2: How can I purify the final product, this compound?
A2: The final product is a relatively low-boiling liquid. Fractional distillation under reduced pressure is the most effective method for purification.[5][6]
-
Why Fractional Distillation? This technique provides better separation of compounds with close boiling points compared to simple distillation.[7] The fractionating column allows for multiple theoretical plates of vaporization and condensation, leading to a purer distillate.
-
Why Reduced Pressure? Lowering the pressure reduces the boiling point of the compound, which is beneficial for thermally sensitive molecules and can help prevent decomposition during distillation.
-
Practical Tip: Before distillation, it is advisable to perform an aqueous workup to remove any water-soluble impurities and inorganic salts. The crude product should be thoroughly dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques should be used for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the percentage purity of volatile compounds and for identifying volatile impurities.[8][9] The gas chromatogram will show the relative abundance of different components in your sample, while the mass spectrometer will help in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the desired product and identifying any organic impurities.[10][11] In ¹H NMR, the integration of the signals can be used to estimate the relative amounts of different compounds. ¹⁹F NMR is particularly useful for identifying any fluorinated byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the O-H stretch of the alcohol and the C-F bond.
Experimental Protocols
The following are generalized, best-practice protocols for the two primary synthetic strategies. Researchers should always perform their own risk assessment and optimize conditions for their specific setup.
Protocol A: Cyclopropanation followed by Deoxyfluorination
Step 1: Synthesis of (1-(hydroxymethyl)cyclopropyl)methanol via Simmons-Smith Reaction
Caption: Workflow for Simmons-Smith Cyclopropanation.
Step 2: Fluorination of (1-(hydroxymethyl)cyclopropyl)methanol with DAST
Caption: Workflow for DAST Fluorination.
Data Summary
| Parameter | Simmons-Smith Cyclopropanation | DAST Fluorination |
| Key Reagents | Zn-Cu couple, Diiodomethane | Diethylaminosulfur trifluoride (DAST) |
| Typical Solvent | Diethyl ether or Dichloromethane | Dichloromethane |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Common Byproducts | Zinc salts, unreacted starting material | Elimination products, rearrangement isomers |
| Purification Method | Column Chromatography or Distillation | Fractional Distillation |
| Typical Yield | 60-80% | 50-70% |
References
-
National Institutes of Health.
-
National Institutes of Health.
-
Wiley Online Library.
-
Organic Chemistry Portal.
-
Wikipedia.
-
OrgoSolver.
-
ChemBAM.
-
Tokyo Chemical Industry Co., Ltd.
-
University of Rochester.
-
ResearchGate.
-
The Royal Society of Chemistry.
-
Journal of the American Chemical Society.
-
Organic Letters.
-
Amrita Vishwa Vidyapeetham Virtual Lab.
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Organic Chemistry Portal.
-
Organic Syntheses.
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Advanced ChemBlocks.
-
ResearchGate.
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Google Patents.
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ACS Publications.
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MDPI.
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U.S. Food and Drug Administration.
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ChemRxiv.
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University of Nebraska - Lincoln.
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MDPI.
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Google Patents.
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National Institutes of Health.
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ResearchGate.
-
YouTube.
-
The Journal of Phytopharmacology.
-
Human Metabolome Database.
-
Sci-Hub.
-
Journal of Pharmacognosy and Phytochemistry.
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Troubleshooting Guide for Low Conversion Rates in Cyclopropanation Reactions
Welcome to our dedicated technical support center for troubleshooting cyclopropanation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their experiments. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues effectively. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction is sluggish or has completely failed. What are the first things I should check?
A1: A low or non-existent conversion in a Simmons-Smith reaction is a common issue that can almost always be traced back to the activity of the zinc carbenoid species. Here’s a systematic approach to diagnosing the problem:
-
Zinc Activation is Paramount: The zinc-copper couple is the heart of the classic Simmons-Smith reaction, responsible for the formation of the active organozinc carbenoid.[1] Inadequate activation is the most frequent cause of failure. The surface of commercially available zinc dust is often coated with a passivating layer of zinc oxide, which must be removed.
-
Causality: The activation process increases the surface area of the zinc and removes the oxide layer, allowing for the oxidative addition of zinc into the carbon-iodine bond of diiodomethane to form the essential iodomethylzinc iodide (ICH₂ZnI) carbenoid.[1]
-
Diagnostic Test: A simple visual cue for an active zinc-copper couple is a change in color from the dull gray of zinc dust to a coppery brown. Additionally, a properly activated couple should initiate an exothermic reaction upon the addition of diiodomethane. The absence of a gentle reflux in a solvent like diethyl ether is a strong indicator of inactive zinc.
-
-
Reagent Purity and Handling: The quality of your diiodomethane and solvent is non-negotiable.
-
Diiodomethane: This reagent is susceptible to degradation, often indicated by a brown or violet color due to the presence of iodine. This free iodine can quench the organozinc intermediate. It is recommended to use freshly distilled or commercially available high-purity diiodomethane that has been stored over copper wire to scavenge any iodine that may form.
-
Solvent: The Simmons-Smith reaction is highly sensitive to moisture. Ensure you are using anhydrous, non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2] Basic solvents can coordinate to the Lewis acidic zinc species and decrease the reaction rate.[2]
-
-
Atmosphere Control: The organozinc intermediates are sensitive to atmospheric oxygen and moisture. All glassware should be rigorously flame-dried or oven-dried, and the reaction should be conducted under an inert atmosphere of nitrogen or argon.
Troubleshooting Workflow for a Failed Simmons-Smith Reaction
Caption: A stepwise guide to troubleshooting low conversion in Simmons-Smith reactions.
Q2: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is giving a low yield and I see several byproducts. What's going on?
A2: Low yields in rhodium-catalyzed cyclopropanations are often a result of competing side reactions of the highly reactive carbene intermediate. Understanding and controlling the concentration of the diazo compound is key.
-
Carbene Dimerization: The most common side reaction is the dimerization of the carbene intermediate to form diethyl maleate and fumarate.
-
Causality: This occurs when the concentration of the carbene in solution is high enough for two carbene molecules to react with each other before they can react with the alkene substrate.[3]
-
Solution: The slow addition of the ethyl diazoacetate (EDA) solution using a syringe pump over several hours is crucial. This maintains a low, steady-state concentration of the carbene, favoring the desired reaction with the alkene.[4]
-
-
C-H Insertion: Another potential side reaction is the insertion of the carbene into C-H bonds of the solvent or the substrate itself.
-
Causality: This is a characteristic reaction of carbenes and can compete with cyclopropanation, especially with less reactive alkenes.[5]
-
Solution: Choose a solvent that is less susceptible to C-H insertion. Halogenated solvents like dichloromethane (DCM) are generally preferred over hydrocarbons.
-
-
Purity of Ethyl Diazoacetate (EDA): Acidic impurities in your EDA can lead to its rapid decomposition and the formation of byproducts.
-
Diagnostic Test: The presence of a strong acid can be tested by washing a small sample of the EDA with a saturated sodium bicarbonate solution and observing for gas evolution.
-
Solution: If acidic impurities are suspected, the EDA can be purified by distillation under reduced pressure.
-
| Parameter | Recommendation for Rhodium-Catalyzed Cyclopropanation | Rationale |
| Addition of EDA | Slow addition via syringe pump over 4-8 hours.[4] | Minimizes carbene dimerization.[3] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). | Less prone to C-H insertion side reactions.[5] |
| EDA Purity | Use freshly distilled or high-purity EDA. | Acidic impurities can cause decomposition of the diazo compound.[4] |
| Catalyst Loading | Typically 0.5-2 mol%. | May need to be optimized for specific substrates. |
Experimental Protocols
Protocol 1: Activation of Zinc-Copper Couple
This protocol is a reliable method for preparing a highly active zinc-copper couple for the Simmons-Smith reaction.[6]
-
To a flame-dried flask equipped with a magnetic stir bar, add zinc dust (e.g., 10 g, ~150 mmol).
-
Under a blanket of inert gas (N₂ or Ar), add a 1 M solution of HCl in diethyl ether to the zinc dust with vigorous stirring until gas evolution ceases.
-
Stop stirring, allow the zinc to settle, and carefully decant the acidic solution.
-
Wash the zinc dust three times with anhydrous diethyl ether, decanting the supernatant each time.
-
Add a solution of copper(II) acetate monohydrate (e.g., 1 g in 50 mL of hot acetic acid) to the zinc dust with rapid stirring.[6] The mixture should turn a dark coppery color.
-
After approximately 30-60 seconds, stop stirring, allow the couple to settle, and decant the solution.
-
Wash the activated zinc-copper couple three times with anhydrous diethyl ether and immediately use it for the cyclopropanation reaction.
Advanced Troubleshooting
Q3: I am attempting to cyclopropanate an electron-deficient alkene, and the reaction is not proceeding. How can I overcome this?
A3: Electron-deficient alkenes, such as α,β-unsaturated ketones or esters, are challenging substrates for traditional cyclopropanation methods due to the reduced nucleophilicity of the double bond. Here are some strategies to consider:
-
For Simmons-Smith Type Reactions:
-
Use a More Reactive Carbenoid: The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane, generates a more electrophilic and reactive zinc carbenoid species that is often more effective for less nucleophilic alkenes.[7]
-
Addition of Lewis Acids: The addition of a Lewis acid can sometimes enhance the reactivity of the carbenoid. However, this must be approached with caution as it can also promote side reactions.
-
-
For Metal-Catalyzed Reactions with Diazo Compounds:
-
Catalyst Choice: While rhodium catalysts are common, copper-based catalysts, such as copper(I) triflate (CuOTf), can be more effective for cyclopropanating electron-deficient alkenes.
-
Use of Ylides (Corey-Chaykovsky Reaction): For α,β-unsaturated carbonyl compounds, the Corey-Chaykovsky reaction, which employs a sulfur ylide, is often a more reliable method for cyclopropanation than carbene-based approaches.
-
Visualizing the Troubleshooting Logic
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the In Vivo Toxicity of Fluoromethylcyclopropylamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoromethylcyclopropylamine (FMCPA) derivatives. This guide is designed to provide in-depth, practical insights into identifying, understanding, and mitigating the in vivo toxicity associated with this important chemical scaffold. Our goal is to equip you with the knowledge to design safer, more effective experiments and accelerate your research programs.
Introduction: The Promise and Peril of the FMCPA Scaffold
The fluoromethylcyclopropylamine moiety is a valuable component in modern medicinal chemistry. Its incorporation, often to block metabolic hotspots, has led to compounds with improved pharmacokinetic profiles.[1][2] However, this modification is not without its challenges. Unexpected in vivo toxicity, including ataxia and other neurological signs, has been reported, underscoring the need for a thorough understanding of the potential toxicophores within this class of molecules.[1][3]
This guide will delve into the core mechanisms of FMCPA-related toxicity, provide troubleshooting strategies for common in vivo challenges, and offer detailed protocols for key safety-related experiments.
Core Mechanisms of Toxicity
Understanding the "why" behind observed toxicities is paramount. For FMCPA derivatives, the primary concerns often revolve around their activity as Monoamine Oxidase (MAO) inhibitors.
Monoamine Oxidase (MAO) Inhibition
Many cyclopropylamine-containing compounds are potent, often irreversible, inhibitors of MAO-A and MAO-B.[4][5] These enzymes are critical for the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, as well as dietary amines like tyramine.[6][7]
-
The "Cheese Effect" - Hypertensive Crisis : Inhibition of MAO-A in the gut and liver prevents the breakdown of tyramine, a substance found in aged cheeses, cured meats, and certain beverages.[8][9] Systemic absorption of tyramine triggers a massive release of norepinephrine, leading to a rapid, dangerous spike in blood pressure known as a hypertensive crisis.[10][11][12] Symptoms can include severe headache, rapid heartbeat, chest pain, and confusion.[10]
-
Neurotransmitter Accumulation : Inhibition of MAO in the central nervous system (CNS) leads to an accumulation of neurotransmitters.[9][13] While this is the basis for the antidepressant effects of some MAOIs, excessive accumulation can lead to CNS excitation, agitation, tremors, and in severe cases, seizures.[8][13]
-
Serotonin Syndrome : Co-administration of an MAOI with another serotonergic agent (e.g., SSRIs) can lead to a potentially fatal condition called serotonin syndrome, characterized by mental status changes, autonomic instability, and neuromuscular dysfunction.[6][9]
The degree of MAO-A versus MAO-B selectivity is a critical determinant of the toxicity profile. Selective MAO-B inhibitors generally have a lower risk of tyramine-induced hypertensive crisis at therapeutic doses because MAO-A can still metabolize dietary tyramine.[6][7] However, this selectivity can be lost at higher doses.[7] Fluorination of the cyclopropylamine ring can alter the inhibitory activity and selectivity towards MAO-A and MAO-B.[14]
Potential for Reactive Metabolite Formation
The metabolism of cyclopropylamines can, in some cases, lead to the formation of reactive electrophilic intermediates.[15] These metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic drug-induced toxicities, such as liver injury.[16] Screening for the formation of reactive metabolites, often by trapping them with nucleophiles like glutathione (GSH), is a critical step in the safety assessment of these compounds.[17][18]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the in vivo evaluation of FMCPA derivatives in a practical question-and-answer format.
Question 1: We observed acute, severe neurological signs (ataxia, tremors, seizures) in our rodent study at doses we predicted would be well-tolerated. What is the likely cause and how do we proceed?
Answer:
This clinical presentation is highly suggestive of acute CNS toxicity, likely stemming from potent MAO inhibition.[8][13] The fluoromethylcyclopropylamine moiety itself is a potential toxicophore, and its presence should trigger an immediate investigation into MAO activity.[1]
Immediate Steps & Rationale:
-
Cease Dosing & Euthanize: For animal welfare, immediately cease dosing and humanely euthanize animals showing severe signs.
-
Hypothesize MAO Inhibition: Your primary hypothesis should be that your compound is a potent, possibly non-selective, MAO inhibitor. The rapid onset suggests a powerful and direct pharmacological effect.
-
Action Plan:
-
In Vitro MAO Assays: Immediately profile the compound against both MAO-A and MAO-B enzymes. This is the most critical step to confirm your hypothesis. Determine the IC50 values to understand the potency and selectivity.
-
Dose-Response De-escalation: If you plan to continue in vivo studies, you must perform a dose-range finding study starting at a much lower dose (e.g., 1/10th or 1/100th of the dose that caused toxicity). The goal is to find a No Observed Adverse Effect Level (NOAEL).[19]
-
Review Diet: Ensure that the standard rodent diet is low in tyramine. While commercial chows are typically safe, this is a crucial checkpoint to eliminate confounding variables.[8]
-
Question 2: Our FMCPA derivative shows promising efficacy, but we have a narrow therapeutic window due to cardiovascular effects (hypertension, tachycardia) in our non-rodent (e.g., dog, non-human primate) safety studies. How can we investigate and manage this?
Answer:
Cardiovascular liabilities are a hallmark of MAO-A or non-selective MAO inhibition due to the potentiation of norepinephrine.[6][12] This requires a dedicated cardiovascular safety pharmacology investigation.
Investigative Strategy & Rationale:
-
Confirm Mechanism: The cardiovascular findings strongly support the hypothesis of MAO-A inhibition. Correlate the pharmacokinetic profile of your compound with the onset and duration of the hemodynamic changes.
-
Dedicated Cardiovascular Safety Study: The standard for this is to use conscious, freely moving animals implanted with telemetry devices to continuously monitor blood pressure, heart rate, and ECG.[20][21] This method avoids the confounding effects of anesthesia and provides high-quality data.[20]
-
Dose-Response Characterization: The telemetry study should evaluate multiple doses to clearly define the dose-response relationship for the hemodynamic effects and establish a cardiovascular NOAEL.
-
Consider a Tyramine Challenge Study: To definitively prove that the hypertensive effects are mediated by MAO-A inhibition, a tyramine challenge study can be performed. In this study, animals are given a low dose of your compound followed by a low dose of tyramine. A potentiated hypertensive response compared to tyramine alone confirms the mechanism. Caution: This study must be carefully designed to avoid a severe hypertensive crisis.
Question 3: How can we proactively screen for the potential of our FMCPA derivatives to form reactive metabolites?
Answer:
Screening for reactive metabolites should be an early-stage activity to de-risk your chemical series. The standard approach involves in vitro methods using liver microsomes.[16]
Screening Workflow & Rationale:
-
Glutathione (GSH) Trapping Assay: This is the most common and effective screening method.[17][22]
-
Principle: Your compound is incubated with liver microsomes (which contain metabolizing enzymes like Cytochrome P450s) and a high concentration of glutathione (GSH). If an electrophilic reactive metabolite is formed, it will be "trapped" by the nucleophilic GSH, forming a stable GSH-adduct.[18]
-
Detection: The resulting reaction mixture is analyzed by high-resolution mass spectrometry (LC-MS/MS). The presence of masses corresponding to your compound (or its metabolites) plus the mass of GSH is indicative of reactive metabolite formation.[18]
-
Controls: It is critical to run parallel incubations without NADPH (a necessary cofactor for many metabolic enzymes) to ensure that the adduct formation is enzyme-dependent.[18]
-
-
Interpretation:
-
Positive Finding: The detection of a GSH adduct is a hazard signal. It doesn't guarantee in vivo toxicity, but it indicates a potential liability that must be addressed, either through structural modification to block the metabolic pathway or through more intensive in vivo monitoring.
-
Negative Finding: While reassuring, a negative result does not completely rule out the possibility of reactive metabolite formation through other pathways not captured in the assay.
-
Key Experimental Protocols
Protocol 1: In Vivo Rodent Dose-Range Finding and Acute Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and identify a No Observed Adverse Effect Level (NOAEL) for a novel FMCPA derivative. This protocol is compliant with general principles outlined by regulatory agencies.[23][24][25]
Materials:
-
Test compound
-
Vehicle appropriate for the route of administration
-
Rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically one sex for initial range-finding.[26]
-
Standard low-tyramine rodent chow
-
Dosing syringes and needles
-
Observation cages
Methodology:
-
Animal Acclimation: Acclimate animals to the facility for at least 5 days prior to the study.
-
Dose Selection: Select at least 3-4 dose levels. If no prior data exists, use a wide range (e.g., 1, 10, 100 mg/kg). If toxicity was observed previously, start at least 10-fold lower. Include a vehicle control group.[19]
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous).
-
Clinical Observations: Conduct detailed clinical observations frequently on the day of dosing (e.g., at 1, 2, 4, 8, and 24 hours post-dose) and daily thereafter for up to 14 days.[19]
-
Record signs of toxicity, paying close attention to CNS effects (tremors, ataxia, convulsions), autonomic signs (salivation, piloerection), and changes in behavior (lethargy, agitation).
-
Record body weights prior to dosing and at selected intervals (e.g., Day 1, 3, 7, 14).
-
-
Endpoint: The study is typically terminated after 14 days. A gross necropsy should be performed to look for any visible organ abnormalities.
-
Data Analysis: Determine the NOAEL (highest dose with no observed adverse effects) and the MTD (highest dose that does not cause life-threatening toxicity). This data is crucial for designing subsequent repeated-dose toxicity studies.[19][27]
Protocol 2: In Vitro Reactive Metabolite Screening using GSH Trapping
Objective: To assess the potential of an FMCPA derivative to form electrophilic reactive metabolites.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Glutathione (GSH)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Phosphate buffer (pH 7.4)
-
High-resolution LC-MS/MS system
Methodology:
-
Prepare Solutions:
-
Test compound stock (e.g., 10 mM in DMSO).
-
GSH stock (e.g., 100 mM in buffer).
-
HLM suspension (e.g., 20 mg/mL in buffer).
-
-
Incubation Setup: In duplicate, prepare two sets of reaction tubes:
-
+NADPH: Phosphate buffer, HLM (final conc. 1 mg/mL), test compound (final conc. 10-50 µM), GSH (final conc. 1-5 mM).
-
-NADPH (Negative Control): Same as above, but replace the NADPH regenerating system with buffer.
-
-
Initiate Reaction: Pre-warm tubes to 37°C. Start the reaction by adding the NADPH regenerating system (or buffer for the control).
-
Incubation: Incubate at 37°C for 60 minutes in a shaking water bath.
-
Quench Reaction: Stop the reaction by adding 2-3 volumes of cold acetonitrile. This precipitates the proteins.
-
Sample Preparation: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Use data mining software to search for the predicted masses of potential GSH adducts (e.g., [M+H]+ of parent + 305.0678, or [M-H]- of parent + 305.0678 for the GSH moiety). Also search for adducts of potential metabolites (e.g., hydroxylated, demethylated).
-
-
Data Interpretation: Compare the chromatograms from the +NADPH and -NADPH samples. A peak corresponding to a GSH adduct that is present or significantly larger in the +NADPH sample compared to the -NADPH sample is considered a positive finding for an enzyme-mediated reactive metabolite.[18]
Visualizations
Signaling Pathway: MAOI-Induced Hypertensive Crisis
Caption: Mechanism of MAOI-induced hypertensive crisis.
Experimental Workflow: In Vivo Toxicity Assessment
Caption: Decision workflow for preclinical in vivo toxicity testing.
Summary and Recommendations
The fluoromethylcyclopropylamine scaffold requires a proactive and informed approach to safety assessment. The potential for potent MAO inhibition is the primary, most immediate toxicological risk that must be evaluated for any compound containing this moiety.
Key Takeaways:
-
Screen Early: Profile all FMCPA derivatives for MAO-A and MAO-B inhibition before initiating in vivo studies.
-
Assume MAOI Activity: If acute CNS or cardiovascular toxicity is observed in vivo, your primary working hypothesis should be MAO inhibition.
-
Use Appropriate Models: Employ dedicated safety pharmacology models, such as cardiovascular telemetry, to accurately characterize potential liabilities.[28][29][30]
-
Investigate Metabolism: Do not neglect the potential for reactive metabolite formation. A GSH trapping study is a cost-effective way to identify this hazard early.[22][31]
By integrating these principles and protocols into your research, you can better navigate the challenges associated with FMCPA derivatives, leading to the development of safer and more effective therapeutics.
References
- Monoamine oxidase inhibitor - Wikipedia. (n.d.).
- Monoamine Oxidase Inhibitor (MAOI) Toxicity - Emergency Management. (n.d.). DynaMed.
- MONOAMINE OXIDASE INHIBITORS. (n.d.). In Poisoning & Drug Overdose, 8e. AccessMedicine.
- Acton, B., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores - A cautionary disclosure. PubMed.
- What symptoms indicate a hypertensive crisis in a patient taking Monoamine Oxidase Inhibitors (MAOI)? (2025). Dr.Oracle.
- MAOIs, Tyramine and Hypertensive Crisis. Treatment Considerations with monoamine oxidase inhibitors. (2022). YouTube.
- Richards, J. R., & St. Godage, M. P. (n.d.). Monoamine Oxidase Inhibitor Toxicity. StatPearls - NCBI Bookshelf.
- Patrick, K. (2023). Monoamine Oxidase Inhibitor (MAOI) Toxicity. Medscape Reference.
- Improvements to metabolic stability through cyclopropyl modification. (n.d.). ResearchGate.
- Hypertensive Crisis Following Co-ingested Tobacco, Marijuana, and Red Wine: A Case Report. (n.d.). PMC - NIH.
- Morreale, M. K. (2024). Chapter 8. Hypertensive Crisis Associated With Monoamine Oxidase Inhibitors. Psychiatry Online.
- Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – a cautionary disclosure. (n.d.). Research Explorer The University of Manchester.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
- Understanding FDA Guidelines for Toxicity Studies. (2023). HistologiX.
- Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis. (2022). PubMed Central.
- Reactive Metabolite Analysis. (n.d.). Creative Biolabs.
- Yoshida, S., et al. (n.d.). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. PubMed.
- Dealing with Reactive Metabolites in Drug Discovery. (2016). American Chemical Society.
- In vivo toxicology and safety pharmacology. (n.d.). Nuvisan.
- Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. (n.d.). ResearchGate.
- Singh, S., & Kumar, Y. (n.d.). Toxicological screening. PMC - PubMed Central - NIH.
- Safety pharmacology. (n.d.). NC3Rs.
- PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs.
- Step 2: Preclinical Research. (2018). FDA.
- Shinozawa, T., et al. (2021). Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential. PubMed.
- Safety Pharmacology Studies. (n.d.). Charles River Laboratories.
- Veprintsev, D. B., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed.
- Reactive Metabolite Assessment. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
- SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (n.d.). Altasciences.
- in vivo general toxicology studies. (2023). YouTube.
- Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). (n.d.). Eurofins.
- In vivo toxicology studies. (n.d.). Biobide Blog.
- Canna, A., et al. (n.d.). Pharmaco-toxicological effects of the novel third-generation fluorinate synthetic cannabinoids, 5F-ADBINACA, AB-FUBINACA, and STS-135 in mice. In vitro and in vivo studies. PubMed.
- In vivo testing methods. (n.d.). Toxicology Class Notes - Fiveable.
- In vivo toxicology studies - Drug development. (n.d.). Vivotecnia.
- Vazquez, M. L., & Silverman, R. B. (n.d.). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. PubMed.
- N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. (n.d.). Mayo Clinic.
- In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023). MDPI.
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Technical Support Center: Strategies for Enhancing Metabolic Stability of Cyclopropyl-Containing Compounds
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. The cyclopropyl group is a valuable motif in medicinal chemistry, often incorporated to enhance potency, modulate physicochemical properties, and improve metabolic stability.[1][2][3][4] Its rigid structure and unique electronic character, stemming from high ring strain and strong C-H bonds, can effectively block metabolism at certain positions.[3][5] However, the cyclopropyl ring is not metabolically inert and can sometimes be a metabolic liability itself or be associated with mechanism-based inhibition.[5][6]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address the specific challenges you may encounter in the laboratory. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions & Troubleshooting Guides
Q1: I thought cyclopropyl groups were stable. Why is my compound showing rapid metabolism?
A1: Causality and Common Metabolic Pathways
While the high C-H bond dissociation energy of the cyclopropane ring generally confers resistance to oxidative metabolism by Cytochrome P450 (CYP) enzymes, several pathways can lead to significant metabolic turnover.[5] Understanding these is the first step in troubleshooting.
-
Direct Ring Oxidation: Despite the strong C-H bonds, direct hydroxylation of the cyclopropyl ring can occur, particularly if it is an accessible and electron-rich site within the enzyme's active site. This was observed as a predominant metabolic pathway in rat hepatocytes for an IDO1 inhibitor during its optimization.[5]
-
Metabolism Adjacent to the Ring: Often, the metabolic "soft spot" is not the ring itself but an adjacent, more vulnerable position. The cyclopropyl group's rigidity may simply hold this susceptible group in a perfect orientation for enzymatic attack. In silico metabolic hotspot prediction can be a valuable first-pass tool to identify such liabilities.[7]
-
Cyclopropylamine Bioactivation: If your compound contains a cyclopropylamine moiety, you must be vigilant for a specific and problematic metabolic pathway. CYP-mediated single-electron transfer (SET) from the nitrogen atom can generate a radical cation. This intermediate can undergo rapid ring-opening, producing reactive carbon-centered radicals or other species that can covalently bind to the enzyme (mechanism-based inhibition) or other hepatic proteins, a phenomenon linked to the hepatotoxicity of the antibiotic trovafloxacin.[5][6][8][9]
Caption: Key metabolic pathways for cyclopropyl-containing compounds.
Q2: How do I experimentally identify the metabolic "soft spot" on my compound?
A2: Workflow for Pinpointing Metabolic Liabilities
Identifying the exact site of metabolism is critical for designing effective solutions. A multi-step approach combining in vitro assays with analytical chemistry is the gold standard.
The primary experiment is an in vitro metabolic stability assay using liver microsomes, which contain a high concentration of CYP enzymes.[10] By monitoring the disappearance of the parent compound over time, you can determine its intrinsic clearance. Coupling this with high-resolution mass spectrometry allows for the identification of metabolites, revealing the exact site of chemical modification.
Caption: Workflow for metabolic stability and metabolite ID studies.
A detailed, step-by-step protocol for this crucial assay is provided in the "Experimental Protocols" section at the end of this guide.
Q3: My compound is being metabolized on the cyclopropyl ring. What are the best chemical strategies to block this?
A3: Field-Proven Blocking Strategies
Once the cyclopropyl ring is confirmed as the metabolic hotspot, you can employ several medicinal chemistry strategies to enhance stability.
-
Steric Shielding: This is often the most straightforward approach. By introducing a substituent on or near the site of metabolism, you can create steric hindrance that physically blocks the CYP enzyme's access. A common and effective modification is the installation of a methyl group on the cyclopropyl ring.[5] This not only blocks oxidation but can also provide beneficial interactions with the target protein, potentially improving potency.[5]
-
Deuteration (Kinetic Isotope Effect): Replacing a hydrogen atom at the metabolic hotspot with its heavier isotope, deuterium, is a powerful strategy.[10] The carbon-deuterium (C-D) bond has a lower vibrational frequency and is significantly stronger than a carbon-hydrogen (C-H) bond.[11] This means more energy is required for a CYP enzyme to break the C-D bond, slowing the rate of metabolism. This "Kinetic Isotope Effect" can substantially improve the compound's half-life without altering its steric or electronic profile.[12]
-
Electronic Modification: The susceptibility of a site to oxidation is influenced by its electron density. Introducing an electron-withdrawing group (EWG), such as a fluorine atom, can decrease the electron density of the C-H bonds on the cyclopropyl ring, making them less favorable for oxidation.[13] However, be cautious: adding EWGs can also increase the electrophilicity of the cyclopropane, potentially making it susceptible to nucleophilic ring-opening under certain biological conditions.[14][15]
Data Summary: Impact of Blocking Strategies on Metabolic Stability
| Strategy | Parent Compound (Example) | Modified Compound (Example) | Expected t½ (min) | Expected CLint (µL/min/mg) | Rationale |
| Steric Shielding | Unsubstituted Cyclopropyl | gem-Dimethylcyclopropyl | > 60 | < 10 | Methyl groups physically block enzyme access to the ring.[5] |
| Deuteration | Cyclopropyl-H | Cyclopropyl-D₂ | 45 | 25 | C-D bond is stronger, slowing CYP-mediated H-abstraction.[12] |
| Electronic Effect | Cyclopropyl | 1-Fluoro-cyclopropyl | > 60 | < 15 | Fluorine deactivates the ring towards oxidation. |
Note: Data are representative examples to illustrate the principles.
Q4: My cyclopropylamine compound shows time-dependent inhibition (TDI) of CYPs. How do I address this liability?
A4: Addressing Mechanism-Based Inhibition
TDI is a red flag for mechanism-based inhibition, often caused by the formation of reactive metabolites that covalently modify the enzyme. For cyclopropylamines, this is a known risk.[6][16]
Troubleshooting Guide for Cyclopropylamine Liabilities
| Symptom / Observation | Probable Cause | Recommended Confirmatory Experiment | Mitigation Strategy |
| Time-Dependent Inhibition (TDI) of CYP enzymes | Covalent modification of the enzyme by a reactive metabolite. | Glutathione (GSH) Trapping Assay: Incubate the compound in microsomes with excess GSH. The reactive intermediate will be trapped by GSH, forming a stable adduct that can be detected by LC-MS.[5] | Proceed to structural modification. |
| High covalent binding in hepatocytes | Formation of reactive species that bind to various cellular proteins. | Confirm identity of reactive species with GSH trapping. | Proceed to structural modification. |
| Detection of GSH adducts in trapping assay | Confirmation of a reactive, electrophilic intermediate formed via metabolic activation. | N/A | Bioisosteric Replacement: This is the most effective strategy. Replace the entire cyclopropylamine motif with a non-bioactivatable group. |
Primary Mitigation Strategy: Bioisosteric Replacement
The most successful approach to eliminate cyclopropylamine-mediated bioactivation is to replace the entire moiety with a stable bioisostere. A classic and highly effective replacement is the gem-dimethyl group. This substitution often preserves the necessary steric bulk and conformation for target engagement while completely removing the mechanism for ring-opening and reactive metabolite formation.[5]
Caption: Bioactivation pathway of cyclopropylamines and mitigation via bioisosterism.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, MgCl₂, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
96-well incubation plate and sealing mat
-
Quenching solution: ice-cold acetonitrile with an appropriate internal standard (e.g., Tolbutamide)
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare the incubation mixture by combining phosphate buffer and the NADPH regenerating system.
-
Compound Addition: Add the test compound to the incubation mixture to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be <0.5% to avoid enzyme inhibition.
-
Initiation: Pre-warm the plate containing the compound and buffer mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding pre-warmed HLM. This is the T=0 time point.
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the incubation mixture and add it to a well containing ice-cold quenching solution.[17] This immediately stops the reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.[18]
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (k / [microsomal protein concentration]) * 1000
-
References
-
Kumar, S., & S, P. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Assay and Drug Development Technologies. [Link]
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Welsh, W. J., & T. F. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Meanwell, N. A. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
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Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube. [Link]
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ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]
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Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Request PDF. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Request PDF. [Link]
-
PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]
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Shaffer, C. L., et al. (2001). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society. [Link]
-
Li, X.-X., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry. [Link]
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Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society. [Link]
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Tandon, M., & Chander, S. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
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Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. [Link]
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Ofial, A. R., et al. (2021). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes. ResearchGate. [Link]
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Kaur, S., & Tambe, S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. RSC Medicinal Chemistry. [Link]
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Scott, J. S., & Jones, A. M. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm. [Link]
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Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics. [Link]
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ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
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Evotec. (n.d.). Microsomal Stability. Cyprotex. [Link]
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Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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Kumar, S. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]
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CEC. (2015). Michael Reaction and Addition to Cyclopropane ring (CHE). YouTube. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
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Green chemistry approaches to reaction optimization for fluorinated compounds
As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into optimizing fluorination reactions using green chemistry principles. The following sections address common experimental challenges with in-depth explanations and actionable solutions, grounded in authoritative literature.
Introduction: Embracing Sustainability in Fluorine Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, lending unique properties like enhanced metabolic stability and binding affinity.[1][2] However, traditional fluorination methods often rely on hazardous reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and safety challenges.[2][3][4]
This guide is structured to move from general questions to specific troubleshooting scenarios, providing a comprehensive resource for implementing greener, safer, and more efficient fluorination protocols in your laboratory. We will explore advanced strategies including alternative solvent systems, recyclable catalysts, biocatalysis, and flow chemistry to align your synthetic work with the principles of green chemistry.[5][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the adoption of green chemistry in fluorination.
Q1: What are the primary green chemistry concerns with traditional fluorination methods?
A: Traditional methods often violate several core principles of green chemistry.[5][6] Key issues include:
-
Hazardous Reagents: Methods like the Balz–Schiemann reaction involve potentially explosive diazonium salts, while the Swarts reaction uses hazardous reagents like SbF₃ and HF, generating significant HCl byproduct.[2][3] Deoxyfluorinating agents such as DAST (diethylaminosulfur trifluoride) are toxic and generate hazardous byproducts like hydrogen fluoride (HF).[4]
-
Atom Economy: Many reactions, particularly those using stoichiometric electrophilic fluorinating agents (e.g., Selectfluor, NFSI), have poor atom economy, as large portions of the reagent are not incorporated into the final product.[2][5]
-
Toxic Solvents: Nucleophilic aromatic substitution (SNAr) reactions frequently use high-boiling, polar aprotic solvents like DMSO or DMF, which are toxic and difficult to remove and recycle.[7]
-
Energy Consumption: Halogen exchange (Halex) reactions often require high temperatures, increasing energy consumption.[3][8]
Q2: What are the most promising "green" solvents for fluorination reactions?
A: The ideal green solvent is non-toxic, renewable, and easily recyclable. For fluorination, several classes of alternative solvents are gaining traction:
-
Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvent and catalyst.[9][10] They are particularly effective for nucleophilic fluorinations using alkali metal fluorides (e.g., KF, CsF) because they can enhance the solubility and nucleophilicity of the fluoride anion, often allowing for lower reaction temperatures.[9][11]
-
Water: Once considered incompatible with fluorination, water is now recognized as a viable medium for certain electrophilic, radical, and even some nucleophilic fluorination reactions, especially with modern N-F reagents.[12][13][14] It is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability.[14][15]
-
Fluorinated Solvents: Highly fluorinated solvents can create biphasic systems that facilitate catalyst and product separation.[15][16] While not always derived from renewable sources, their unique properties can significantly simplify downstream processing, reducing overall waste.[15][17]
-
Supercritical CO₂: This solvent is non-toxic, non-flammable, and allows for easy product separation by simple depressurization.[15]
Q3: How can I improve the energy efficiency of my fluorination reaction?
A: Reducing energy consumption is a key green objective.[6] Consider these strategies:
-
Catalysis: Employing catalysts (transition-metal, organocatalysts, or photocatalysts) can significantly lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure).[5][18][19]
-
Photocatalysis & Electrosynthesis: These techniques use light or electricity, respectively, to drive reactions at ambient temperature, offering an alternative to thermal heating.[18][20][21]
-
Flow Chemistry: Continuous flow reactors offer superior heat transfer compared to batch reactors. This allows for precise temperature control, minimizes hotspot formation in exothermic reactions, and enables the safe use of highly reactive intermediates at higher temperatures for shorter durations, often leading to higher overall efficiency.[22][23][24]
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides detailed, Q&A-formatted guides to resolve specific problems encountered during fluorination experiments, with a focus on green solutions.
Issue 1: Low Yield in Nucleophilic Fluorination with Alkali Fluorides
Q: My nucleophilic substitution reaction using potassium fluoride (KF) is sluggish and gives low yields. The substrate is activated, but the C-F bond formation is inefficient. What green strategies can I use to improve this?
A: This is a classic challenge in nucleophilic fluorination, primarily caused by the high lattice energy and poor solubility of KF in common organic solvents, which reduces the availability of "naked," reactive fluoride anions.[9] Here is a systematic approach to troubleshoot this issue using greener alternatives.
Causality & Troubleshooting Steps:
-
Poor Fluoride Source Solubility & Reactivity:
-
Explanation: The strong interaction between K⁺ and F⁻ ions in the crystal lattice and strong solvation by protic solvents (via hydrogen bonding) render the fluoride ion a poor nucleophile.[13]
-
Green Solution 1: Switch to Ionic Liquids (ILs). Replace traditional polar aprotic solvents (DMF, DMSO) with an IL like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) or hexafluorophosphate ([bmim][PF₆]).[9][11] ILs act as their own phase-transfer catalysts, dissolving the KF and promoting the reaction through strong Coulombic interactions that activate the fluoride anion.[9] This often allows for lower reaction temperatures and simplified workup, as many ILs are recyclable.[11]
-
Green Solution 2: Use Water as a Co-Solvent (with caution). While counterintuitive, for certain substrates, reactions in aqueous media can be successful, particularly with phase-transfer catalysts.[14] This eliminates the need for hazardous organic solvents. However, hydrolysis of the substrate can be a competing side reaction.
-
-
Inefficient Phase Transfer:
-
Explanation: If you are running a solid-liquid reaction, the transfer of the fluoride anion into the organic phase is critical.
-
Green Solution: Use Recyclable Catalysts. Instead of traditional phase-transfer catalysts, consider polymer-supported catalysts or modified crown ethers, which can be more easily recovered and reused, reducing waste.[24]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low-yield nucleophilic fluorination.
Issue 2: Poor Selectivity in C–H Fluorination
Q: My direct C–H fluorination reaction is producing a mixture of regioisomers and is not enantioselective. How can I improve selectivity using green chemistry principles?
A: Achieving high selectivity in C–H activation is a significant challenge.[1][19] The key is moving from stoichiometric, less selective reagents to highly tailored catalytic systems that can differentiate between similar C–H bonds.
Causality & Troubleshooting Steps:
-
Lack of Directing Group or Catalyst Control:
-
Explanation: Without a guiding force, fluorination often occurs at the most electronically or sterically favored, but not necessarily desired, position.
-
Green Solution 1: Biocatalysis. This is one of the most powerful strategies for achieving exquisite selectivity. Enzymes, such as engineered non-heme iron enzymes or fluorinases, operate in aqueous media under mild conditions and can provide exceptionally high regio- and enantioselectivity that is difficult to achieve with small-molecule catalysts.[25][26][27][28] Directed evolution can further tailor enzymes for specific unnatural transformations.[25][26]
-
Green Solution 2: Transition-Metal Catalysis. Employ a catalyst known for site-selective C–H activation. For example, palladium catalysts can achieve allylic C–H fluorination, while silver-mediated reactions can selectively fluorinate the position next to nitrogen in heterocycles.[1][8] These catalytic methods reduce waste compared to stoichiometric approaches.[5]
-
-
Radical vs. Ionic Pathway Control:
-
Explanation: Many fluorination reactions can proceed through radical pathways, which are often difficult to control selectively.[12]
-
Green Solution: Photocatalysis. Use a visible-light photoredox catalyst. This approach allows for the generation of reactive radical species under extremely mild conditions (room temperature), often providing different selectivity profiles compared to thermal methods.[18][19] The high degree of control can improve regioselectivity.
-
Data Summary: Comparison of Catalytic Strategies for Selective Fluorination
| Strategy | Typical Conditions | Key Advantage | Common Issues | Green Aspect |
| Biocatalysis | Aqueous buffer, RT | Unparalleled stereo/regioselectivity[25][27] | Limited substrate scope, enzyme availability | Mild conditions, aqueous solvent, biodegradable catalyst[29] |
| Transition-Metal | Organic solvent, mild heat | High functional group tolerance, predictable selectivity[1][18] | Catalyst cost, metal contamination, ligand synthesis | Catalytic turnover reduces waste, potential for recycling[30][31] |
| Photocatalysis | Organic solvent, RT, visible light | Access to unique radical pathways, very mild conditions[18][19] | Requires specialized reactor setup, quantum yield | Energy efficient (uses light instead of heat)[18] |
Issue 3: Handling Hazardous Reagents and Scaling Up
Q: I am using a hazardous fluorinating agent like DAST and am concerned about safety and scalability. What is a greener and safer operational setup for such reactions?
A: This is a critical safety and sustainability concern. The solution lies in fundamentally changing the reaction environment from batch to continuous flow.
Causality & Troubleshooting Steps:
-
Explanation: In batch reactors, poor mixing and heat transfer can create localized hotspots, leading to runaway reactions and decomposition of thermally sensitive reagents like DAST.[4] Handling large quantities of toxic reagents also increases exposure risk.[22]
-
Green Solution: Implement Continuous Flow Chemistry. A flow reactor minimizes these risks significantly.[4][22]
-
Enhanced Safety: The reactor contains only a very small volume of the reaction mixture at any given time, drastically reducing the risk associated with hazardous reagents or exothermic events.[23][24]
-
Precise Control: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, preventing hotspots and improving selectivity.[23]
-
In-line Quenching & Purification: Hazardous byproducts (like HF from DAST) can be immediately quenched in-line by flowing the reaction stream through a scavenger cartridge (e.g., a solid-supported base), preventing operator exposure and simplifying purification.[4][21][22]
-
Scalability: Scaling up is achieved by running the reactor for a longer time ("scaling out") rather than using a larger, more dangerous vessel.[23]
-
Conceptual Workflow of a Continuous Flow Fluorination System
Caption: A typical continuous flow setup for safer fluorination.
Part 3: Experimental Protocols
Protocol 1: Nucleophilic Fluorination of an Aryl Chloride using KF in an Ionic Liquid
This protocol describes a greener alternative to the traditional Halex reaction for synthesizing an activated aryl fluoride.
Materials:
-
4-Nitrochlorobenzene (Substrate)
-
Potassium Fluoride (KF), spray-dried
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])
-
Acetonitrile (for extraction)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
Preparation: Ensure all glassware is oven-dried. Add spray-dried KF (1.5 eq.) and [bmim][BF₄] (2.0 mL per 1 mmol of substrate) to the round-bottom flask under a nitrogen atmosphere.
-
Reaction Setup: Add 4-nitrochlorobenzene (1.0 eq.) to the flask. Equip the flask with a reflux condenser.
-
Heating: Heat the mixture to 120 °C with vigorous stirring. The solid KF should dissolve or become well-suspended in the ionic liquid.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Extract the product directly from the ionic liquid phase with acetonitrile or diethyl ether (3 x 10 mL). The ionic liquid and excess KF will remain in the flask.
-
Purification: Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
-
Catalyst/Solvent Recycling: The ionic liquid remaining in the flask can be washed, dried under vacuum, and reused for subsequent runs, significantly reducing solvent waste.[9][11]
References
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Kim, D. W., Chi, D. Y. (2002). Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. Molecules. [Link]
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Zhao, L. P., et al. (2024). Biocatalytic enantioselective C(sp3)-H fluorination enabled by directed evolution of non-haem iron enzymes. PubMed. [Link]
-
Zhao, L. P., et al. (2024). Biocatalytic asymmetric C(sp3)–H fluorination enabled by directed evolution of nonheme Fe enzymes. ChemRxiv. [Link]
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O'Hagan, D., Deng, H. (2020). Fluorine biocatalysis. Current Opinion in Chemical Biology. [Link]
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Yang, L., et al. (2017). Recent Progress on Fluorination in Aqueous Media. ResearchGate. [Link]
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Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. [Link]
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Zhang, C. P., et al. (2017). Recent progress on fluorination in aqueous media. All About Drugs. [Link]
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Yang, L., et al. (2017). Recent progress on fluorination in aqueous media. Green Chemistry. [Link]
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Zeng, Y., Hu, J. (2015). Recent advances in green fluorine chemistry. Taylor & Francis Online. [Link]
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Baumann, M., et al. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor. Vapourtec. [Link]
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Zeng, Y., Hu, J. (2015). Recent advances in green fluorine chemistry. Dovepress. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Biocatalysis – Fluorinase. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Han, J. B., et al. (2021). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. [Link]
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Das, S. (2016). Green Solvents for Sustainable Organic Synthesis. International Journal of Science and Research (IJSR). [Link]
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Thomas, C. (2015). The Search for a Greener Fluorination Reaction. Pharmaceutical Technology. [Link]
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Al-Amin, M., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Zeng, Y., Hu, J. (2015). Recent advances in green fluorine chemistry. SciSpace. [Link]
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Tarantino, G., Hammond, C. (2020). Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. Green Chemistry. [Link]
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Gemoets, H. P. L., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews. [Link]
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Zeng, Y., Hu, J. (2015). Recent advances in green fluorine chemistry. Dove Medical Press. [Link]
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Zupan, M., Pollak, A. (1985). Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA. [Link]
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Wilken, R. O., et al. (2023). Generalizable Synthesis of Highly Fluorinated Ionic Liquids. The Journal of Physical Chemistry B. [Link]
-
Gemoets, H. P. L., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews. [Link]
-
Wang, Z., et al. (2024). Green Chemistry. RSC Publishing. [Link]
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de Oliveira, K. T., de Andrade, J. B. (2022). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Organic & Inorganic Au. [Link]
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American Chemical Society. (n.d.). 12 Principles of Green Chemistry. American Chemical Society. [Link]
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Ni, C., et al. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
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Rebelo, L. P. N., et al. (2022). CHAPTER 8: Fluorinated Ionic Liquids: Syntheses, Properties, and Applications. Royal Society of Chemistry. [Link]
- Fylstra, D., et al. (2009). Methods of using ionic liquids having a fluoride anion as solvents.
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Davis, J. H., et al. (2018). Fluoride Ionic Liquids in Salts of Ethylmethylimidazolium and Substituted Cyclopropenium Cation Families. Frontiers in Chemistry. [Link]
-
Smith, A. D., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. ACS Catalysis. [Link]
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U.S. Environmental Protection Agency. (2025). Basics of Green Chemistry. EPA.gov. [Link]
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Jones, C. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
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Dhingra, S. K., et al. (2015). Highly Efficient and Greener Approach for Fluorinating Organic Compounds. ResearchGate. [Link]
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Extance, A. (2021). Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]
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Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group, University of Cambridge. [Link]
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Noel, T., et al. (2020). Advances in Continuous Flow Fluorination Reactions. ResearchGate. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Validation & Comparative
The Strategic Dance of Atoms: A Comparative Guide to Fluorinated vs. Non-Fluorinated Cyclopropyl Motifs in Drug Design
For the attention of researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated cyclopropyl motifs in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, data-driven insights to inform strategic decisions in drug design and optimization.
Introduction: The Allure of the Smallest Ring and the Most Electronegative Atom
The cyclopropyl group, a three-membered carbocycle, has captivated medicinal chemists for its unique conformational and electronic properties. Its inherent ring strain and high s-character of C-C bonds impart a rigid, planar-like structure with enhanced π-character, often serving as a bioisostere for alkenes or a conformationally constrained linker.[1][2] The strategic incorporation of a cyclopropyl moiety can lead to significant improvements in a drug candidate's profile, including enhanced potency, metabolic stability, and reduced off-target effects.[2][3]
The introduction of fluorine, the most electronegative element, into organic molecules is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties.[4][5] Fluorination can alter acidity, lipophilicity, conformational preferences, and block metabolic hotspots, thereby enhancing membrane permeability, target selectivity, and resistance to degradation.[4][6] This guide delves into the synergistic or differential effects observed when these two powerful tools of drug design—the cyclopropyl ring and fluorine—are combined.
Physicochemical Properties: A Tale of Two Motifs
The decision to incorporate a cyclopropyl group, and whether to fluorinate it, hinges on a deep understanding of the resulting changes in a molecule's fundamental properties. Here, we compare the key physicochemical parameters.
Lipophilicity: A Non-Linear Relationship
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is profoundly influenced by both cyclopropanation and fluorination.
-
Non-Fluorinated Cyclopropyl Groups: The introduction of a cyclopropyl group, while adding carbon atoms, does not always lead to a straightforward increase in lipophilicity. Due to its unique electronic nature and compact structure, it can offer a more subtle modulation of lipophilicity compared to a simple alkyl chain of similar size.[7]
-
Fluorinated Cyclopropyl Groups: The impact of fluorination on the lipophilicity of a cyclopropyl ring is highly dependent on the degree and position of fluorine substitution.
-
Monofluorination: Can lead to a decrease in lipophilicity. For instance, monofluorination of cyclopropylmethanol results in a minor decrease in the partition coefficient (logP).[7]
-
Gem-difluorination: Often results in a decrease in logP compared to the non-fluorinated analogue, though to a lesser extent than monofluorination in some cases.[7] This is a valuable tool for reducing lipophilicity while introducing other beneficial properties of fluorine.
-
Table 1: Comparative Lipophilicity (logP/logD) of Analogues
| Parent Compound | Non-Fluorinated Cyclopropyl Analogue (logP/logD) | Fluorinated Cyclopropyl Analogue (logP/logD) | Change upon Fluorination (ΔlogP/logD) | Reference |
| LpxC Inhibitor Analogue | 7a: 2.5 (logD7.4) | 7b (monofluorinated): 2.2 (logD7.4) | -0.3 | [7] |
| BACE1 Inhibitor Analogue | 8e (monofluorinated): 3.1 (logD7.4) | 8d (gem-difluorinated): 2.8 (logD7.4) | -0.3 | [7] |
| 2-Phenylcyclopropylmethyl-amine | (+)-1: Not explicitly stated, but used as baseline | (+)-21a (monofluorinated): Comparable activity suggests similar properties | Not explicitly stated, but SAR indicates tolerated change | [8] |
Electronic Effects and Conformational Restraint
The introduction of a cyclopropyl ring imposes significant conformational rigidity. Fluorination of this ring further perturbs its electronic environment and can fine-tune conformational preferences.
-
Non-Fluorinated Cyclopropanes: The high p-character of the C-C bonds in a cyclopropane ring allows it to engage in electronic interactions, often mimicking a double bond. The rigid nature of the ring restricts the conformations of attached substituents.[9]
-
Fluorinated Cyclopropanes: The highly polar C-F bond significantly alters the electronic properties of the cyclopropane ring.[1][10]
-
Dipole Moment: Fluorination increases the local dipole moment, which can influence interactions with the protein target.[10]
-
Conformational Control: The gauche effect between vicinal C-F and C-C bonds, along with other stereoelectronic interactions, can further restrict the conformational freedom of substituents on the cyclopropyl ring. This can be strategically employed to lock a molecule into its bioactive conformation.[9][11] Quantum-chemical studies have shown that the stability of fluorinated cyclopropane isomers is governed by a complex interplay of steric effects, dipolar repulsion, and electron delocalization.[1][10] For example, geminal difluorination is particularly stabilizing due to anomeric-like interactions.[10]
-
Pharmacokinetic Profile: The Impact on ADME
The ultimate success of a drug candidate is critically dependent on its pharmacokinetic properties. Both cyclopropanation and subsequent fluorination can be powerful strategies to engineer a favorable ADME profile.
Metabolic Stability: Blocking the "Soft Spots"
One of the most compelling reasons to introduce a cyclopropyl group is to enhance metabolic stability. The C-H bonds on a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in aliphatic chains.[4]
Fluorination can further enhance this effect. The strong C-F bond is highly resistant to cleavage, and the electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds towards oxidation.[4][8]
Table 2: Comparative Metabolic Stability
| Compound Series | Non-Fluorinated Analogue (Metabolic Stability) | Fluorinated Analogue (Metabolic Stability) | Key Observation | Reference |
| 2-Phenylcyclopropyl-methylamines | Parent compound susceptible to metabolism. | Introduction of fluorine on the cyclopropyl ring is proposed to improve metabolic stability. | Fluorination is a recognized strategy to block metabolic oxidation. | [8] |
| General Drug Candidates | Cyclopropyl groups are generally more stable than alkyl chains. | Fluorination of the cyclopropyl ring further increases resistance to oxidative metabolism. | The C-F bond is exceptionally strong and shields neighboring positions. | [4][6] |
Membrane Permeability: A Balancing Act
The ability of a drug to cross biological membranes is crucial for its absorption and distribution. This property is intricately linked to lipophilicity and molecular polarity.
-
Non-Fluorinated Cyclopropanes: The introduction of a cyclopropyl group can modulate permeability, and its impact is often context-dependent.
-
Fluorinated Cyclopropanes: Fluorination can enhance membrane permeability by altering the molecule's polarity and lipophilicity profile.[4][5] However, excessive fluorination can sometimes lead to reduced permeability due to increased polarity. The strategic placement of fluorine is therefore critical.
Case Study: Serotonin 2C (5-HT2C) Receptor Agonists
A study on 2-phenylcyclopropylmethylamines as 5-HT2C receptor agonists provides a compelling example of the comparative effects of fluorination.[8]
-
Parent Compound (Non-fluorinated cyclopropane): The parent compound, (+)-1, exhibited high potency at the 5-HT2C receptor.
-
Fluorinated Cyclopropane Analogue: The corresponding monofluorinated cyclopropane derivative, (+)-21a, showed comparable 5-HT2C activity and selectivity.[8]
-
Structure-Activity Relationship (SAR): Further SAR studies on this series revealed that the introduction of a fluorine atom on the cyclopropane ring was well-tolerated and, in some cases, led to improved selectivity against the 5-HT2B receptor, a critical anti-target. For instance, compound (+)-21b, a fluorinated cyclopropane derivative with a methyl group on the phenyl ring, displayed potent 5-HT2C agonism with no detectable agonism at the 5-HT2B receptor.[8]
This case study highlights that fluorination of the cyclopropyl motif can be a subtle yet powerful modification to fine-tune the pharmacological profile of a drug candidate, particularly in achieving desired selectivity.
Experimental Protocols for Evaluation
To empirically assess the impact of these structural modifications, standardized in vitro assays are indispensable. Below are detailed protocols for evaluating metabolic stability and membrane permeability.
Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[3][12]
Objective: To determine the in vitro intrinsic clearance (Clint) of a compound in liver microsomes.
Materials:
-
Pooled human or other species liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound and positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance)
-
Acetonitrile with an internal standard for quenching and analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare the microsomal incubation medium containing phosphate buffer, MgCl2, and liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the test compound to the microsomal incubation medium in a 96-well plate to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[12][13]
-
-
Quenching and Analysis:
-
Immediately quench the reaction by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration).
-
Workflow Diagram: Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.[14][15]
Objective: To determine the permeability coefficient (Pe) of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high, medium, and low permeability)
-
DMSO for compound dissolution
-
UV-Vis plate reader or LC-MS/MS for analysis
Procedure:
-
Membrane Coating:
-
Coat the membrane of the donor plate with the artificial membrane solution (e.g., 5 µL per well) and allow it to impregnate the filter.
-
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%). This is the donor solution.
-
Fill the wells of the acceptor plate with PBS.
-
-
Incubation:
-
Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where:
-
[drug]acceptor is the concentration in the acceptor well.
-
[drug]equilibrium is the theoretical equilibrium concentration.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
-
Workflow Diagram: PAMPA Assay
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Conclusion and Future Perspectives
The strategic application of fluorinated and non-fluorinated cyclopropyl motifs offers a rich toolkit for the modern medicinal chemist. The non-fluorinated cyclopropyl group serves as a robust tool for enhancing metabolic stability and introducing conformational constraint. The addition of fluorine to this scaffold provides a nuanced approach to fine-tuning a drug candidate's properties, with the ability to modulate lipophilicity, enhance metabolic resistance, and enforce a desired bioactive conformation.
The choice between a fluorinated and a non-fluorinated cyclopropyl group is not a simple binary decision but rather a context-dependent strategic choice. It requires a thorough understanding of the structure-activity and structure-property relationships of the target system. As our understanding of the subtle interplay between fluorination and the unique electronic environment of the cyclopropane ring deepens, and as synthetic methodologies for accessing diverse fluorinated cyclopropanes continue to advance, we can anticipate the even more sophisticated and successful application of these motifs in the design of next-generation therapeutics.
References
- Fluorine in drug discovery: Role, design and case studies.
- Thermodynamics and polarity-driven properties of fluorin
- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC.
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein J. Org. Chem., 2025.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org. Chem., 2020.
- Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angew. Chem. Int. Ed., 2024.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.
- Synthesis of gem-Difluorocyclopropanes.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Conformational preference of fluorocyclopentane.
- Microsomal Stability. Evotec.
- Methylene−gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity. J. Med. Chem., 2002.
- PAMPA Permeability Assay. Technology Networks.
- Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega, 2022.
- Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. J. Med. Chem., 2020.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Thermodynamics and polarity-driven properties of fluorin
- Metabolic and Pharmaceutical Aspects of Fluorin
- Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
- The preparation and properties of 1,1-difluorocyclopropane deriv
- Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones.
- Metabolic Stability Assays. Merck Millipore.
- Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
- Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Org. Chem. Front., 2024.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Microsomal Stability Assay Protocol. AxisPharm.
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A Guide to the Unambiguous Structural Validation of (1-(Fluoromethyl)cyclopropyl)methanol Using Advanced NMR Techniques
Introduction: The Critical Role of Fluorinated Cyclopropanes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the incorporation of fluorinated motifs and strained ring systems, such as cyclopropanes, represents a powerful strategy for modulating the physicochemical and pharmacological properties of therapeutic candidates. Fluorine, with its unique electronic properties, can enhance metabolic stability, improve binding affinity, and alter pKa, while the rigid cyclopropane scaffold serves as a valuable bioisostere for larger, more flexible groups, often conferring improved potency and selectivity.[1] The confluence of these two structural features in molecules like (1-(Fluoromethyl)cyclopropyl)methanol presents a unique characterization challenge.
Given the potential for isomeric impurities and the exacting standards of pharmaceutical development, unambiguous structural validation is not merely a formality but a cornerstone of scientific rigor. While techniques like mass spectrometry can confirm molecular weight and elemental composition, they fall short of delineating the precise atomic connectivity. This is where a multi-faceted Nuclear Magnetic Resonance (NMR) strategy becomes indispensable.
This guide provides an in-depth, logic-driven comparison of advanced 1D and 2D NMR techniques to achieve complete and irrefutable structural assignment of this compound. We will move beyond a simple recitation of methods to explain the causality behind each experimental choice, demonstrating how a suite of correlated experiments provides a self-validating dataset, essential for researchers, scientists, and drug development professionals.
Foundational Analysis: 1D NMR Spectroscopy
One-dimensional NMR spectroscopy provides the initial blueprint of the molecular structure by identifying the distinct chemical environments of the NMR-active nuclei: ¹H, ¹³C, and ¹⁹F.
¹H NMR: Mapping the Proton Landscape
The proton NMR spectrum is the logical starting point, offering information on the number of unique proton environments, their electronic shielding, and their through-bond coupling relationships.
Causality of Experiment: We begin with ¹H NMR because of its high sensitivity and the wealth of information derived from chemical shifts, integration, and scalar coupling (J-coupling). This allows us to identify and quantify each distinct proton-containing functional group within the molecule.
Predicted ¹H NMR Data for this compound
| Atom Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |
| -CH₂OH (a) | ~3.5 - 3.7 | Singlet* | - | 2H | Protons on a carbon adjacent to an oxygen atom are deshielded. |
| -CH₂F (b) | ~4.4 - 4.6 | Doublet | ²JHF ≈ 47 Hz | 2H | Strong deshielding by fluorine. The signal is split into a doublet by the adjacent ¹⁹F nucleus. |
| Cyclopropyl CH₂ (c, d) | ~0.5 - 1.0 | Multiplets | ²JHH, ³JHH | 4H | Protons on a cyclopropane ring are highly shielded and exhibit complex geminal and vicinal coupling.[2] |
| -OH (e) | Variable | Singlet (broad) | - | 1H | Chemical shift is concentration and solvent-dependent; proton exchange often broadens the signal. |
Note: The -CH₂OH protons are diastereotopic and could theoretically appear as an AB quartet, but often resolve as a singlet in achiral solvents.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to a reference signal (e.g., residual CHCl₃ at 7.26 ppm).
¹⁹F NMR: The Fluorine "Spy"
Due to fluorine's 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR is an exceptionally sensitive and informative experiment.[3][4]
Causality of Experiment: This experiment directly probes the fluorine environment. The key diagnostic feature is the coupling to the adjacent methylene protons (²JHF), which must match the coupling observed in the ¹H spectrum, providing a crucial cross-validation point.
Predicted ¹⁹F NMR Data
| Atom Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| -CH₂F | ~ -210 to -230 | Triplet | ²JFH ≈ 47 Hz | The chemical shift is typical for an aliphatic fluorine.[5] The signal is split into a triplet by the two adjacent protons. |
¹³C NMR & DEPT: Elucidating the Carbon Skeleton
While the standard proton-decoupled ¹³C NMR spectrum identifies all unique carbon environments, it does not differentiate between C, CH, CH₂, and CH₃ groups. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential for this purpose.[6][7]
Causality of Experiment: A combination of a standard ¹³C {¹H} spectrum and DEPT-135/DEPT-90 experiments provides a complete count of all carbons and their attached proton multiplicities. The large, one-bond C-F coupling constant (¹JCF) is a definitive marker for the fluoromethyl carbon.
Predicted ¹³C NMR and DEPT Data
| Atom Assignment | Predicted δ (ppm) | ¹JCF (Hz) | DEPT-135 Phase | DEPT-90 Signal | Rationale |
| -C H₂F (C4) | ~80 - 85 | ~170 Hz | Negative | Absent | Carbon bonded to fluorine is deshielded and split into a doublet. It's a CH₂ group. |
| -C H₂OH (C5) | ~65 - 70 | - | Negative | Absent | Carbon bonded to oxygen is deshielded. It's a CH₂ group. |
| Quaternary C (C1) | ~20 - 25 | - | Absent | Absent | Quaternary cyclopropyl carbon, shielded. Absent in DEPT spectra. |
| Cyclopropyl C H₂ (C2, C3) | ~10 - 15 | - | Negative | Absent | Highly shielded carbons characteristic of a cyclopropane ring. They are CH₂ groups. |
Workflow for Carbon Type Assignment
The following workflow illustrates the logical process of combining ¹³C and DEPT spectra to determine the multiplicity of each carbon signal.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
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A Comparative Guide to Bioisosterism: (1-(Fluoromethyl)cyclopropyl)methanol vs. (1-(Trifluoromethyl)cyclopropyl)methanol
Introduction: The Strategic Role of Fluorine in Bioisosteric Replacement
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] This guide provides an in-depth comparison of two closely related bioisosteres: (1-(Fluoromethyl)cyclopropyl)methanol and (1-(Trifluoromethyl)cyclopropyl)methanol. By examining their synthesis, physicochemical properties, metabolic stability, and biological implications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced yet critical differences imparted by monofluoromethyl versus trifluoromethyl substitution on a cyclopropyl scaffold.
The cyclopropyl group itself is a valuable motif in drug design, offering a rigid scaffold that can improve metabolic stability compared to aliphatic chains.[2] When combined with fluorine, these building blocks become potent tools for fine-tuning a molecule's properties to enhance its therapeutic potential.[3] This guide will delve into the experimental data and methodologies that underpin the rational selection of either the monofluoromethyl or trifluoromethyl analog in a drug discovery program.
Physicochemical Properties: A Tale of Two Fluorination States
The degree of fluorination dramatically influences a molecule's lipophilicity and electronic character, which in turn affects its solubility, permeability, and target engagement.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine generally increases lipophilicity.[4] However, the extent of this increase is significantly different between a monofluoromethyl (-CH₂F) and a trifluoromethyl (-CF₃) group. The -CF₃ group is substantially more lipophilic than a -CH₂F group.[5]
| Compound | Structure | Predicted LogP |
| This compound | ~0.5-1.0 | |
| (1-(Trifluoromethyl)cyclopropyl)methanol | ~1.3[6] |
Table 1: Comparison of Predicted LogP Values. Note: Experimental values can vary based on the determination method. The predicted LogP for the monofluorinated compound is an estimate based on general principles, while the value for the trifluoromethyl analog is available in public databases.
This difference in lipophilicity is a key consideration in drug design. While a higher LogP can enhance membrane permeability, it can also lead to increased metabolic liability and off-target effects. The choice between a -CH₂F and -CF₃ group allows for the fine-tuning of a molecule's overall lipophilicity to achieve an optimal balance.
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method is the gold standard for experimental LogP determination.[7]
Objective: To determine the octanol-water partition coefficient (LogP) of a test compound.
Materials:
-
Test compound
-
n-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Pre-saturation: Mix n-octanol and PBS (pH 7.4) in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS. A typical ratio is 1:1, but this can be adjusted for highly lipophilic or hydrophilic compounds.[8]
-
Compound Addition: Add a small aliquot of the test compound stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.
-
Equilibration: Cap the vial tightly and vortex for a set period (e.g., 1-2 hours) to facilitate partitioning.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15-30 minutes to ensure complete separation of the n-octanol and aqueous layers.
-
Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the test compound in each phase using a validated analytical method.
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Metabolic Stability: The Impact of Fluorination on CYP-Mediated Metabolism
A significant advantage of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[9] Both monofluoromethyl and trifluoromethyl groups can block metabolic "soft spots," but their effectiveness and impact on the overall metabolic profile can differ.
The trifluoromethyl group is generally considered more effective at blocking metabolism at the site of attachment due to the complete replacement of hydrogens with fluorine.[10] However, the strong electron-withdrawing nature of the -CF₃ group can sometimes alter the metabolic profile of the rest of the molecule. The monofluoromethyl group, while still offering increased stability compared to a methyl group, may be more susceptible to metabolism than the -CF₃ group, but its weaker inductive effect may be advantageous in certain contexts.
| Feature | This compound | (1-(Trifluoromethyl)cyclopropyl)methanol | Rationale |
| In Vitro Half-life (t₁/₂) in HLM | Moderate to High | High | The C-F bond in the -CH₂F group increases stability over a non-fluorinated analog. The -CF₃ group provides a more robust block to metabolism at that position. |
| Intrinsic Clearance (CLᵢₙₜ) | Lower than non-fluorinated analog | Generally lower than the monofluorinated analog | A higher degree of fluorination typically leads to slower metabolism and thus lower intrinsic clearance. |
Table 2: Expected Comparative Metabolic Stability in Human Liver Microsomes (HLM). These are generalized expectations and actual values are compound-dependent.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a compound when incubated with HLM, providing an estimate of its intrinsic clearance.[11]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile or methanol containing an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare working solutions of the test compound, HLM, and the NADPH regenerating system in phosphate buffer.
-
Incubation Setup: In a 96-well plate, pre-warm the HLM and test compound solution at 37°C for a few minutes.
-
Initiation of Reaction: Add the pre-warmed NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[12]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration])
-
Synthesis of this compound and (1-(Trifluoromethyl)cyclopropyl)methanol
The synthetic accessibility of these building blocks is a crucial consideration for their application in drug discovery programs.
Synthesis of this compound
The synthesis of monofluoromethylated cyclopropanes can be achieved through various methods, including the electrophilic cyclization of homoallylic boronate intermediates.[13]
Caption: Synthetic approach to this compound.
Synthesis of (1-(Trifluoromethyl)cyclopropyl)methanol
Trifluoromethylated cyclopropanes can be synthesized on a larger scale via the deoxyfluorination of cyclopropane carboxylic acids using reagents like sulfur tetrafluoride.[14]
Caption: Synthetic approach to (1-(Trifluoromethyl)cyclopropyl)methanol.
Biological Activity: Context is Key
The choice between a monofluoromethyl and a trifluoromethyl group will ultimately depend on the specific biological target and the desired pharmacological effect. While direct comparative studies on the biological activities of this compound and (1-(Trifluoromethyl)cyclopropyl)methanol are not extensively published, we can infer potential differences based on their physicochemical properties.
-
Target Engagement: The more lipophilic trifluoromethyl group may favor interactions with hydrophobic pockets in a target protein. Conversely, the less lipophilic and more polar monofluoromethyl group might be preferred for targets with more polar binding sites.
-
Off-Target Effects: The significantly higher lipophilicity of the trifluoromethyl analog could lead to a greater potential for off-target binding and associated toxicities.
-
Pharmacokinetics: The enhanced metabolic stability of the trifluoromethyl analog may lead to a longer in vivo half-life, which could be advantageous for reducing dosing frequency but also carries the risk of drug accumulation.
For instance, this compound has been explored as a building block for adrenoreceptor ADRA2C inhibitors.[15] The trifluoromethyl group is a common feature in a wide range of biologically active compounds, including anticancer and antimicrobial agents, where it can enhance potency and metabolic stability.[16][17]
Conclusion: A Strategic Choice in Drug Design
The bioisosteric replacement of a monofluoromethyl group with a trifluoromethyl group on a cyclopropyl methanol scaffold is not a simple substitution but a strategic decision with profound implications for a drug candidate's properties. The trifluoromethyl analog offers greater lipophilicity and generally enhanced metabolic stability, which can be highly beneficial. However, the monofluoromethyl analog provides a more moderate increase in lipophilicity, which may be advantageous for optimizing solubility and minimizing off-target effects.
The choice between these two valuable building blocks should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target system. The experimental protocols detailed in this guide provide a framework for generating the critical data needed to make an informed decision, ultimately leading to the design of safer and more effective medicines.
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Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]
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The Strategic Introduction of the Fluoromethylcyclopropyl Group: A Comparative Guide to Unlocking Novel Biological Activity
In the landscape of modern drug discovery, the strategic incorporation of unique chemical motifs is paramount to enhancing the potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents. Among these, the fluoromethylcyclopropyl group has emerged as a compelling bioisostere, offering a nuanced approach to modulate molecular properties. This guide provides an in-depth comparison of novel compounds containing the fluoromethylcyclopropyl moiety, supported by experimental data, to confirm their biological activity and elucidate the advantages conferred by this structural element.
The Rationale Behind Fluorination and the Cyclopropyl Scaffold
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][2][3] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[1][4] When incorporated into a cyclopropyl ring, a rigid and strained scaffold, these effects are further amplified. The cyclopropyl group itself is often employed as a rigid linker or a bioisosteric replacement for alkenes or gem-dimethyl groups, serving to increase potency and metabolic stability while reducing off-target effects.[5] The combination of these two motifs in the form of a fluoromethylcyclopropyl group presents a unique opportunity to fine-tune the biological activity of new chemical entities.
Case Study: Enhancing Potency and Selectivity of 5-HT2C Receptor Agonists
A compelling example of the strategic use of a fluorinated cyclopropane ring is found in the development of selective serotonin 2C (5-HT2C) receptor agonists.[6] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) involved in the regulation of mood, appetite, and cognition, making it an attractive target for the treatment of various neuropsychiatric disorders. The challenge in developing 5-HT2C agonists lies in achieving high selectivity over the closely related 5-HT2A and 5-HT2B receptors to avoid undesirable side effects.[6]
In a study focused on derivatives of 2-phenylcyclopropylmethylamine (2-PCPMA), researchers investigated the impact of introducing a fluorine atom onto the cyclopropane ring.[6] This strategic modification aimed to improve the drug-like properties of the compounds, including metabolic stability and brain penetration, which are crucial for central nervous system (CNS) drugs.[6]
Comparative Biological Activity
The biological activity of the novel fluorinated cyclopropane derivatives was assessed and compared to their non-fluorinated counterparts using a calcium mobilization assay, which measures the activation of the Gq-coupled 5-HT2 receptors. The key parameters evaluated were EC50 (the half-maximal effective concentration) and Emax (the maximum effect).
| Compound | Structure | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2B EC50 (nM) | 5-HT2A EC50 (nM) |
| (±)-12 | 2-(4-fluorophenyl)-1-(fluoromethyl)cyclopropan-1-amine | 598 | - | >10,000 | >10,000 |
| (±)-13 | N-((2-(4-fluorophenyl)-1-(fluoromethyl)cyclopropyl)methyl)-2-methoxybenzenamine | 230 | 103 | 1,200 | 2,500 |
| (+)-21b | N-(( (1R,2S)-2-(2,4-difluorophenyl)-1-(fluoromethyl)cyclopropyl)methyl)-2-methoxybenzenamine | 2.9 | 98 | >10,000 | 480 |
| Comparator 1 | 2-(4-fluorophenyl)cyclopropan-1-amine | Weak Activity | - | - | - |
| Comparator 8 | N-((1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl)methyl)-2-methoxybenzenamine | 4.2 | 100 | 4,200 | 1,100 |
Data synthesized from[6].
The results clearly demonstrate the significant impact of the fluoromethylcyclopropyl group. The initial fluorinated compound, (±)-12, showed weak activity. However, further structural optimization, including the addition of an N-(2-methoxybenzyl) group, led to compound (±)-13 with improved potency.[6] The most striking result was observed with (+)-21b, which incorporates both a fluoromethylcyclopropyl group and a difluorophenyl moiety. This compound exhibited a remarkable EC50 of 2.9 nM for the 5-HT2C receptor, coupled with excellent selectivity over the 5-HT2B and 5-HT2A receptors.[6] Notably, its potency is comparable to the highly potent, non-fluorinated comparator, compound 8, but with potentially improved metabolic stability and CNS penetration due to the presence of the fluorine atom.[6]
Experimental Protocols
To ensure the validity of these findings, a robust experimental methodology is crucial. The following is a detailed, step-by-step protocol for a typical calcium mobilization assay used to assess the activity of GPCR agonists.
Calcium Mobilization Assay Protocol
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists for the 5-HT2C, 5-HT2B, and 5-HT2A receptors.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C, 5-HT2B, or 5-HT2A receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compounds and reference agonist (e.g., serotonin).
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with automated liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the stable cell lines into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
-
Assay Execution:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the automated liquid handler to add the compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.
-
Normalize the data to the response of the reference agonist (Emax).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Visualizing the Workflow and Underlying Mechanisms
To better understand the experimental process and the signaling pathway involved, the following diagrams are provided.
Caption: A streamlined workflow for the calcium mobilization assay.
Caption: The Gq-coupled signaling cascade of the 5-HT2C receptor.
Conclusion
The strategic incorporation of the fluoromethylcyclopropyl group represents a powerful tool in the medicinal chemist's arsenal for optimizing lead compounds. As demonstrated in the case study of 5-HT2C receptor agonists, this moiety can significantly enhance biological activity and selectivity. The provided experimental framework offers a robust method for confirming these activities. The continued exploration of such unique chemical motifs will undoubtedly pave the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
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Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
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Atarashi, S., Imamura, M., Kimura, Y., Yoshida, A., & Hayakawa, I. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444–3448. [Link]
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Kim, J., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(3), 1090-1104. [Link]
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Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Journal of Sulfur Chemistry, 37(2), 196-210. [Link]
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Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Cyclopropane Ring Formation
Introduction: The Enduring Value of the Three-Membered Ring
The cyclopropane motif, a seemingly simple three-carbon ring, is a cornerstone of modern organic chemistry and drug discovery. Its inherent ring strain, a consequence of compressed bond angles, imbues it with unique reactivity, making it a versatile synthetic intermediate.[1][2] Furthermore, the rigid conformational constraint it imposes can lead to favorable binding interactions with biological targets and enhanced metabolic stability, making it a privileged scaffold in medicinal chemistry.[3] The efficient and stereocontrolled construction of this moiety is therefore a critical endeavor for researchers in both academic and industrial settings.
This guide provides a head-to-head comparison of the leading catalytic systems for cyclopropane ring formation. We will delve into the mechanistic nuances, substrate scope, and practical considerations for each catalyst class, supported by experimental data, to empower you to make informed decisions for your specific synthetic challenges.
Mechanism of Catalytic Cyclopropanation: A Tale of Carbenoids
The majority of modern cyclopropanation reactions, particularly those employing transition metals, proceed through the intermediacy of a metal-carbene (or carbenoid) species.[1] The general catalytic cycle, illustrated below, involves the reaction of a diazo compound with a metal catalyst to generate the reactive metal-carbene intermediate, which then transfers the carbene fragment to an alkene.
Figure 1: Generalized catalytic cycle for transition metal-catalyzed cyclopropanation.
Head-to-Head Catalyst Comparison
The choice of catalyst is paramount and is dictated by the electronic nature of the alkene, the desired level of stereocontrol, and practical considerations such as cost and catalyst stability.
Dirhodium(II) Tetracarboxylates: The High-Performance Standard
Dirhodium(II) complexes, particularly paddlewheel carboxylates like dirhodium tetraacetate (Rh₂(OAc)₄), are arguably the most versatile and efficient catalysts for the cyclopropanation of a wide range of alkenes.[4] They are especially effective with "donor-acceptor" carbenes, derived from aryldiazoacetates, which exhibit enhanced selectivity.[5]
-
Mechanism: The reaction proceeds via the formation of a rhodium-carbene intermediate. The cyclopropanation is generally considered a concerted, albeit asynchronous, process.[6]
-
Strengths:
-
High Efficiency & Turnover: Rhodium catalysts are highly active, often requiring low catalyst loadings.[5]
-
Excellent Stereocontrol: A vast library of chiral dirhodium catalysts has been developed, enabling exceptional levels of both diastereoselectivity and enantioselectivity.[4][7] For instance, catalysts like Rh₂(S-DOSP)₄ are highly effective for the asymmetric cyclopropanation of styrenes with methyl aryldiazoacetates.[7]
-
Broad Substrate Scope: Effective for electron-rich, electron-neutral, and, with specific catalyst design, even electron-deficient alkenes.[4][6]
-
-
Limitations:
-
Cost: Rhodium is a precious metal, making these catalysts relatively expensive, which can be a consideration for large-scale synthesis.
-
Sensitivity: While generally robust, their performance can be sensitive to impurities.
-
Copper Catalysts: The Workhorse Alternative
Copper-based catalysts, often employing chiral bisoxazoline (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands, represent a cost-effective and highly effective alternative to rhodium systems.[8] They have a long history in cyclopropanation and continue to be a mainstay in the field.
-
Mechanism: Similar to rhodium, copper catalysts form a copper-carbene intermediate. The subsequent carbene transfer is also generally a concerted process.
-
Strengths:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than rhodium.
-
High Enantioselectivity: Chiral copper-BOX complexes can achieve excellent enantioselectivities, often exceeding 99% ee for certain substrates.[8]
-
Well-Established: A vast body of literature exists, providing a solid foundation for reaction development.
-
-
Limitations:
-
Reactivity with Challenging Substrates: Copper catalysts can be less reactive than their rhodium counterparts, especially with less reactive diazo compounds like diazomalonates.[9]
-
Electron-Deficient Alkenes: Traditional copper catalysts are often less effective for the cyclopropanation of electron-deficient alkenes.[6]
-
Palladium Catalysts: For Specialized Applications
Palladium catalysts offer unique reactivity pathways for cyclopropanation, often involving different mechanisms than rhodium and copper. One notable example is the Pd(II)/Pd(IV) catalytic cycle for the stereospecific conversion of enynes into cyclopropyl ketones, which proceeds with a net inversion of geometry at the alkene. This is in contrast to the retention of stereochemistry typically observed with Rh and Cu catalysts.
-
Mechanism: Can proceed through various mechanisms, including Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles. The key cyclopropane-forming step in some systems involves nucleophilic attack of a tethered olefin onto a Pd(IV)-C bond.
-
Strengths:
-
Unique Stereochemical Outcomes: Can provide access to stereoisomers that are not accessible through traditional Rh- or Cu-catalyzed methods.
-
Diverse Reactivity: Can catalyze cyclopropanation of a variety of substrates, including 1,3-dienes with high regioselectivity.
-
-
Limitations:
-
Substrate Specificity: Often less general than rhodium or copper catalysts, with optimal performance for specific substrate classes like enynes.
-
Mechanistic Complexity: The variety of possible mechanistic pathways can sometimes make reaction optimization less straightforward.
-
Iron Catalysts: The Emerging, Sustainable Choice
Iron, being earth-abundant and non-toxic, is an attractive metal for developing sustainable catalytic processes. Iron-based catalysts, particularly those employing porphyrin ligands, have emerged as promising systems for cyclopropanation.
-
Mechanism: Iron-catalyzed cyclopropanations can proceed through a concerted, non-radical pathway involving an Fe(II)-carbene intermediate. However, some iron-based systems can also operate via radical mechanisms, which can be advantageous for challenging substrates.[10][11]
-
Strengths:
-
Limitations:
-
Developing Field: While promising, iron-catalyzed cyclopropanation is a less mature field compared to rhodium and copper catalysis. A wider range of highly enantioselective iron catalysts is still under development.
-
Stereocontrol: Achieving consistently high levels of enantioselectivity can be more challenging than with well-established rhodium and copper systems.
-
Simmons-Smith Reaction: The Classic Carbenoid Approach
The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that does not involve a diazo compound. Instead, it utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1][3]
-
Mechanism: The reaction involves the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid, which then adds to the alkene in a concerted fashion via a "butterfly" transition state.[3]
-
Strengths:
-
Avoids Diazo Compounds: This is a significant safety advantage, as diazomethane is explosive and toxic.[1]
-
High Stereospecificity: The reaction is stereospecific, with the configuration of the alkene being retained in the cyclopropane product.[1]
-
Directed Cyclopropanation: The presence of hydroxyl groups on the substrate can direct the cyclopropanation to a specific face of the double bond, providing excellent diastereocontrol.[2]
-
-
Limitations:
-
Stoichiometric Zinc: The reaction requires stoichiometric amounts of the zinc-copper couple.
-
Limited to CH₂ Transfer: The classic Simmons-Smith reaction is limited to the transfer of a methylene (CH₂) group.
-
Organocatalysis: The Metal-Free Frontier
Organocatalytic cyclopropanation has emerged as a powerful, metal-free strategy. These reactions often utilize chiral amines or other small organic molecules to activate the substrates and control the stereochemistry. A common approach involves the reaction of α,β-unsaturated aldehydes or ketones with sulfonium ylides, catalyzed by a chiral secondary amine.[12]
-
Mechanism: A prominent mechanism involves the formation of a chiral iminium ion from the enal and the amine catalyst. This iminium ion then undergoes a nucleophilic attack by the ylide, followed by an intramolecular cyclization.[12]
-
Strengths:
-
Metal-Free: Avoids potential contamination of the final product with trace metals, which is particularly important in pharmaceutical synthesis.
-
Mild Reaction Conditions: Often proceed under mild, ambient conditions.
-
High Enantioselectivity: Can provide access to highly enantioenriched cyclopropanes.
-
-
Limitations:
-
Substrate Scope: The substrate scope can be more limited compared to the most versatile transition metal systems. Early methods were often focused on activated alkenes like enals.[12]
-
Catalyst Loading: May require higher catalyst loadings compared to highly active transition metal catalysts.
-
Performance Data Summary
The following tables provide a comparative overview of the performance of different catalyst systems for the cyclopropanation of representative electron-rich (styrene) and electron-deficient (acrylate) alkenes.
Table 1: Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
| Catalyst System | Ligand/Variant | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |
| Rhodium | Rh₂(S-DOSP)₄ | 95 | >95:5 | 98 | [4] |
| Rh₂(OAc)₄ | High | Varies | N/A (achiral) | [13] | |
| Copper | Cu(I)-BOX | up to 99 | Varies | up to 99 | [8] |
| Cu(acac)₂ | Moderate | Varies | N/A (achiral) | [13] | |
| Iron | Fe(Porphyrin) | Good | High trans | up to 87 | |
| Organocatalyst | Chiral Amine | Good | High | High | [12] |
Table 2: Cyclopropanation of Electron-Deficient Alkenes (e.g., Acrylates)
| Catalyst System | Ligand/Variant | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) | Reference |
| Rhodium | Rh₂(S-TCPTAD)₄ | 75-89 | High | 91-98 | [6] |
| Copper | Traditional Cu-BOX | Low/No Reaction | - | - | [6] |
| Iron | Engineered Myoglobin | 50-80 | >99:1 | up to >99 | [10] |
| Nickel | Ni(acac)₂/Ligand | Good | - | - | [14] |
| Organocatalyst | (Catalyst-free MIRC) | Good | High | N/A | [15] |
Note: Performance data is highly dependent on the specific substrate, diazo compound, and reaction conditions. The values in these tables are representative and intended for comparative purposes.
Experimental Protocols
Protocol 1: Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation
This protocol is a general procedure for the enantioselective cyclopropanation of an alkene with an aryldiazoacetate using a chiral dirhodium(II) catalyst.[4]
Materials:
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(R-DOSP)₄) (1 mol%)
-
Alkene (e.g., Styrene) (1.2 equiv)
-
Methyl phenyldiazoacetate (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., hexanes or dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the dirhodium(II) catalyst and the solvent.
-
Add the alkene to the catalyst solution and stir.
-
Prepare a solution of the methyl phenyldiazoacetate in the same solvent.
-
Using a syringe pump, add the diazoacetate solution to the stirred reaction mixture over a period of 4-6 hours at the desired temperature (often room temperature or 0 °C). Slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours, monitoring by TLC or GC for the consumption of the diazoacetate.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for dirhodium(II)-catalyzed cyclopropanation.
Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol describes a widely used modification of the Simmons-Smith reaction that employs diethylzinc.
Materials:
-
Alkene (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Diethylzinc (Et₂Zn) (2.0 equiv, typically a 1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂) (2.0 equiv)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkene and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the diethylzinc solution dropwise.
-
After stirring for 15 minutes, add the diiodomethane dropwise. Caution: The reaction can be exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Practical Insights
| Problem | Potential Cause | Suggested Solution |
| Low Yield/No Reaction | Inactive catalyst (e.g., oxidized) | Use fresh, high-purity catalyst. For air-sensitive catalysts, handle under inert atmosphere. |
| Presence of inhibitors (water, oxygen) | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Purge the reaction with an inert gas. | |
| Unstable diazo compound | Prepare the diazo compound fresh if possible. Avoid exposure to strong acids or light. | |
| Poor Stereoselectivity | Suboptimal catalyst/ligand choice | Screen a variety of chiral ligands. The optimal ligand is often substrate-dependent. |
| Incorrect temperature | Enantioselectivity is often temperature-dependent. Try running the reaction at a lower temperature. | |
| Solvent effects | The polarity of the solvent can influence stereoselectivity. Test a range of solvents. | |
| Side Reactions (e.g., C-H insertion, dimerization) | High concentration of diazo compound | Use a syringe pump for slow addition of the diazo compound. |
| Suboptimal catalyst | Some catalysts are more prone to side reactions. Consider a more selective catalyst system (e.g., a bulkier ligand). |
Conclusion: Selecting the Right Tool for the Job
The synthesis of cyclopropanes is a well-developed field with a diverse arsenal of catalytic tools at the chemist's disposal.
-
For high efficiency and predictable, exceptional stereocontrol , especially with donor-acceptor carbenes, dirhodium(II) catalysts remain the gold standard.
-
When cost is a primary concern , copper-based systems offer an excellent balance of reactivity and selectivity.
-
For challenging substrates like electron-deficient alkenes , emerging iron catalysts or specialized rhodium systems are the methods of choice.
-
When the use of hazardous diazo compounds is to be avoided , the Simmons-Smith reaction provides a robust and stereospecific alternative.
-
To ensure a metal-free final product , organocatalysis presents a powerful and increasingly versatile approach.
By understanding the mechanistic underpinnings and practical considerations of each catalyst class, researchers can strategically select the optimal method to efficiently and selectively forge the valuable cyclopropane ring, accelerating their research and development programs.
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Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1999). rsc.org. [Link]
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Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers - NIH. (2019). nih.gov. [Link]
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Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PubMed. (2019). nih.gov. [Link]
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New Copper and Rhodium Cyclopropanation Catalysts Supported by Chiral Bis(pyrazolyl)pyridines. A Metal-Dependent Enantioselectivity Switch - University of St. Thomas. (2010). stthomas.edu. [Link]
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Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. - ResearchGate. (2021). researchgate.net. [Link]
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Cross-Validation of Experimental Data with Computational Models of Fluorinated Cyclopropanes: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction: The Fluorinated Cyclopropane Motif and the Imperative for Predictive Accuracy
In modern medicinal chemistry, the cyclopropane ring is a highly valued structural motif, prized for its ability to impart conformational rigidity and unique metabolic profiles.[1][2] When decorated with fluorine atoms—the "magic bullet" of drug design—the resulting fluorinated cyclopropanes offer an unparalleled toolkit for modulating properties like lipophilicity, metabolic stability, and binding affinity.[3][4][5] However, the very electronic characteristics that make fluorine so powerful—its high electronegativity and electron density—also present significant challenges for computational modeling.[6][7] Standard in silico methods can fail to accurately predict the nuanced geometric, spectroscopic, and energetic properties of these molecules, creating a risk of misinterpreting data and pursuing non-viable drug candidates.
This guide provides a comprehensive framework for the rigorous cross-validation of computational models against robust experimental data. We will move beyond a simple listing of methods to explain the causality behind experimental and computational choices, establishing a self-validating system essential for trustworthy drug development. This is not merely a procedural checklist, but a field-proven strategy to ensure that computational predictions are firmly grounded in physical reality, thereby accelerating the design-make-test-analyze cycle with confidence.
Foundational Pillar 1: Validating Molecular Geometry
The first and most fundamental test of any computational model is its ability to reproduce the correct three-dimensional structure of a molecule. For a rigid system like a cyclopropane, even minor deviations in bond lengths or angles can have significant downstream effects on predicted properties.
The Experimental Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
For determining the precise solid-state structure of a molecule, SCXRD is the undisputed gold standard. It provides unambiguous measurement of bond lengths, bond angles, and dihedral angles, serving as the ultimate benchmark for any geometry optimization protocol.[8]
-
Crystal Growth: Grow single crystals of the fluorinated cyclopropane derivative suitable for diffraction. This is often the most challenging step, requiring techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and electron density map. From this map, the atomic positions are determined (structure solution) and then optimized to best fit the experimental data (structure refinement). The final output is a crystallographic information file (CIF) containing the precise atomic coordinates.[9]
The Computational Counterpart: DFT Geometry Optimization
The goal of a computational geometry optimization is to find the minimum-energy arrangement of atoms on the potential energy surface. For fluorinated organic compounds, Density Functional Theory (DFT) has proven to be a reliable methodology.[2][10]
-
Initial Structure Generation: Build an initial 3D model of the fluorinated cyclopropane using molecular modeling software.
-
Method Selection: Choose a DFT functional and basis set known to perform well for organofluorine compounds. A common and reliable choice is the B3LYP functional with Grimme's D3 dispersion correction (GD3BJ ) and the 6-311++G(d,p) basis set, which accurately models nonbonding interactions and electronic properties.[3][11]
-
Calculation Execution: Submit the structure for geometry optimization. The software will iteratively adjust the atomic positions to minimize the calculated energy of the system.
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Cross-Validation Workflow: Geometry
The cross-validation process involves a direct, quantitative comparison of the key structural parameters obtained from SCXRD and DFT.
Caption: Workflow for spectroscopic cross-validation.
| Nucleus | Position | Experimental δ (ppm) | Computed δ (ppm) | Δδ (Exp - Comp) |
| ¹⁹F | F-gem | -155.2 | -157.5 | 2.3 |
| F-cis | -168.4 | -169.1 | 0.7 | |
| F-trans | -172.1 | -171.5 | -0.6 | |
| ¹³C | C1 | 78.5 | 77.9 | 0.6 |
| C2 | 25.1 | 24.8 | 0.3 | |
| Overall ¹⁹F RMSE | 1.45 ppm |
The Root Mean Square Error (RMSE) provides a single, robust metric for the overall predictive power of the model. For ¹⁹F NMR, an RMSE of < 4 ppm is generally considered a good correlation.[6]
Probing Deeper 3: Validating Energetics and Stability
Beyond static structure and spectroscopy, a truly powerful model must accurately predict the relative stabilities of different isomers or conformers. This is crucial for understanding reaction outcomes and predicting the thermodynamically favored species in a biological system.
The Experimental Insight: Reaction Outcomes
Directly measuring the relative Gibbs free energies of isomers can be experimentally demanding. However, the product ratio of a reaction that reaches thermodynamic equilibrium is directly related to the relative stability of the products. For instance, the diastereomeric ratio of a cyclopropanation reaction can provide a direct experimental observable reflecting the relative energies of the cis and trans products.
-
Reaction Setup: Run the synthesis of the fluorinated cyclopropane under conditions that allow for equilibration (e.g., elevated temperature, extended reaction time).
-
Product Isolation & Analysis: Isolate the product mixture.
-
Ratio Determination: Quantify the ratio of isomers using a technique with a linear response, such as ¹H or ¹⁹F NMR integration or Gas Chromatography (GC).
-
Energy Conversion: Convert the product ratio (Keq) to a difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(Keq).
The Computational Analysis: Isodesmic Reactions
Directly calculating the absolute energy of a molecule is prone to systematic errors. Isodesmic reactions are a powerful theoretical tool used to cancel these errors by ensuring the number and type of chemical bonds are conserved between reactants and products. [2][3]This allows for a highly accurate calculation of the relative energies between isomers.
-
Define Isomers: Identify the two isomers to be compared (e.g., cis-1,2-difluorocyclopropane and trans-1,2-difluorocyclopropane).
-
Construct Isodesmic Reaction: Formulate a balanced reaction where one isomer and simple reference molecules are on the reactant side, and the other isomer and the same reference molecules are on the product side. Example:cis-isomer + cyclopropane → trans-isomer + cyclopropane
-
DFT Optimization & Frequency: Perform geometry optimization and frequency calculations for all species in the reaction at a consistent, high level of theory (e.g., B3LYP-GD3BJ/6-311++G(d,p)).
-
Calculate Reaction Energy: Calculate the total electronic energy or Gibbs free energy of the reaction (ΔE or ΔG). This value directly corresponds to the relative energy difference between the two isomers.
Cross-Validation Workflow: Energetics
This workflow validates the model's ability to predict thermodynamic preferences, a key factor in reactivity and pharmacology.
Caption: Workflow for energetic cross-validation.
| Isomer Pair | Experimental ΔG (kcal/mol) | Computed ΔG (kcal/mol) | Conclusion |
| cis/trans - 1,2-difluoro | +1.5 (trans favored) | +1.8 (trans favored) | Excellent Agreement |
| cis/trans - 1,2,3-trifluoro | -0.8 (cis favored) | -0.6 (cis favored) | Good Agreement |
A model that correctly predicts both the sign (which isomer is favored) and magnitude of the energy difference is considered to have high predictive power for thermodynamic properties.
Conclusion: A Synthesis for Model Credibility
The validation of a computational model is not a single event but a continuous, multi-faceted process. [12][13]A model that accurately reproduces molecular geometry is not guaranteed to predict NMR spectra, and a model validated for spectroscopy may not capture subtle energetic differences. By systematically challenging computational predictions against high-quality experimental data across geometry, spectroscopy, and energetics , researchers can build a holistic picture of a model's strengths and limitations.
This rigorous, three-pillar approach ensures trustworthiness and provides an authoritative grounding for all subsequent in silico predictions. For drug development professionals, this translates to higher confidence in virtual screening hits, more accurate interpretation of structure-activity relationships, and a more efficient path toward novel therapeutics. Adopting this cross-validation framework transforms computational chemistry from a speculative tool into a reliable, predictive science.
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Moral, M., et al. (2016). DFT study of the effect of fluorine atoms on the crystal structure and semiconducting properties of poly(arylene-ethynylene) derivatives. The Journal of Chemical Physics, 144(15), 154902. [Link]
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Hutchison, G. R., et al. (2022). Systematic Comparison of Experimental Crystallographic Geometries and Gas-Phase Computed Conformers for Torsion Preferences. Journal of Chemical Information and Modeling, 62(15), 3640-3651. [Link]
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The Journal of Organic Chemistry Vol. 91 No. 2. (2026). ACS Publications. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1-(Fluoromethyl)cyclopropyl)methanol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1-(Fluoromethyl)cyclopropyl)methanol (CAS No. 883731-61-1). As drug development professionals and researchers, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.
Core Principle: Hazard-Informed Waste Management
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This compound is a fluorinated organic alcohol. Its proper management is dictated by the combined risks associated with these two functional groups.
-
Fluorinated Moiety: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This imparts significant chemical and thermal stability, making such compounds environmentally persistent.[1] Improper disposal, particularly via incineration at inadequate temperatures, can lead to the formation of highly toxic and corrosive byproducts, such as hydrogen fluoride.
-
Cyclopropylmethanol Moiety: The parent compound, cyclopropanemethanol, is a flammable liquid and vapor that is also known to be corrosive and a strong eye irritant.[2][3][4] While fluorination may alter these properties, it is imperative to assume similar or greater hazards in the absence of specific data.
Therefore, all waste containing this compound must be classified and handled as hazardous waste. [5][6]
Table 1: Hazard Profile and Chemical Identifiers
| Property | Value | Source / Rationale |
| CAS Number | 883731-61-1 | [7] |
| Molecular Formula | C₅H₉FO | [7] |
| Physical State | Liquid (presumed) | Based on related compounds. |
| Flash Point | ~58 °C | [7] - Indicates flammability. |
| Primary Hazards | Flammable, Skin/Eye Irritant, Potential Environmental Persistence | Based on flash point data and hazards of analogous structures like cyclopropanemethanol and other fluorinated organics.[2][8][9] |
| Waste Classification | Hazardous Waste | Mandated by flammability and the persistent nature of fluorinated compounds under RCRA.[6][10] |
Regulatory Imperative: Compliance and Responsibility
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for it from its creation to its ultimate disposal.[6][10]
Your institution's Environmental Health and Safety (EHS) office is your primary resource. They will provide specific guidance based on federal, state, and local regulations which may be more stringent than federal law.[11] This guide should be used to supplement, not replace, their directives.
Standard Operating Protocol for Disposal
This protocol outlines the necessary steps from the point of generation to the final handoff for disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Safety is paramount. Before handling the waste, ensure you are wearing:
-
Eye Protection: Chemical splash goggles and a face shield.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility chart. Double-gloving is recommended for enhanced protection.[8]
-
Body Protection: A flame-resistant laboratory coat.[8]
Step 2: Waste Segregation (The Critical Step)
Proper segregation is fundamental to safe and cost-effective disposal.
-
Designated Fluorinated/Halogenated Waste: Collect this compound and materials contaminated with it in a dedicated "Halogenated Organic Waste" container.
-
AVOID CO-MINGLING: Never mix fluorinated waste with non-halogenated organic waste.[8][12] Doing so contaminates the entire volume, drastically increasing disposal costs and limiting disposal options. Furthermore, do not mix this waste with acids, bases, or oxidizers to prevent unforeseen chemical reactions.[13]
Step 3: Containerization and Secondary Containment
The integrity of your waste container is crucial to prevent leaks and spills.
-
Primary Container: Use a sturdy, chemically compatible, and leak-proof container with a tightly sealing screw cap. A glass bottle or a high-density polyethylene (HDPE) container is typically appropriate.
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.
-
Secondary Containment: Always store the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[14]
Step 4: Meticulous Labeling
Unambiguous labeling prevents accidents and ensures regulatory compliance.
-
Affix a completed EHS-provided hazardous waste label to the container before adding the first drop of waste.[14][15]
-
The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full, unabbreviated chemical name: "this compound" .
-
List all other constituents and their approximate percentages if it is a mixture.
-
The date of accumulation start.
-
Step 5: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[16]
-
Location: Store in a well-ventilated area, such as a fume hood, away from heat, sparks, or open flames.[17]
-
Closure: The waste container must be kept tightly sealed at all times, except when actively adding waste.[14][15]
Step 6: Final Disposal via Professional Services
Hazardous waste must be handled by a licensed and permitted disposal facility.
-
Request Pickup: Once the container is full or you are nearing your laboratory's accumulation time limit, contact your institution's EHS office to schedule a waste pickup.[14]
-
Probable Disposal Method: The most likely and effective disposal method for this compound is high-temperature incineration at a specialized Treatment, Storage, and Disposal Facility (TSDF).[1][18] The high temperatures are necessary to ensure the complete destruction of the robust C-F bond.[1]
Disposal of Contaminated Materials & Empty Containers
Proper disposal extends to all materials that have come into contact with the chemical.
Contaminated Solids
-
Items: Used gloves, weigh paper, absorbent pads from spill cleanups, and other contaminated disposable labware.
-
Procedure: Collect these items in a designated, sealed plastic bag or container. Label it clearly as "Solid Hazardous Waste" with the name of the contaminating chemical. Dispose of it through your EHS office.
Empty Container Decontamination
An "empty" container that held a hazardous chemical is not yet safe for regular disposal or recycling. The first rinse is considered hazardous.[14]
-
First Rinse: Rinse the container with a suitable solvent (e.g., methanol or acetone). Pour this first rinsate directly into your designated halogenated liquid hazardous waste container.
-
Subsequent Rinses: For this category of chemical, it is best practice to collect the first three rinses as hazardous waste to ensure thorough decontamination.[14]
-
Final Disposal: After triple rinsing and allowing the container to air dry completely in a fume hood, remove or deface the original label.[12] It can then typically be disposed of in a designated lab glass disposal box or recycled, per your institution's policy.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for compliant hazardous waste disposal.
References
- Safety and handling of fluorin
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
- Cyclopropanemethanol | C4H8O | CID 75644.
- Regulation of Labor
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Lab Waste Management and RCRA Updates for Colleges and Universities. NY.gov.
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
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- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
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- Proper disposal of chemicals. Sciencemadness Wiki.
- Cyclopropylmethanol | Manufacturer. lifechem pharma.
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- (1-FLUOROMETHYL-CYCLOPROPYL)-METHANOL CAS#: 883731-61-1. ChemicalBook.
- SAFETY D
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Navigating the Safe Handling of (1-(Fluoromethyl)cyclopropyl)methanol: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities is a daily reality. Among these, fluorinated organic compounds are of particular interest for their unique biochemical properties. This guide provides essential, immediate safety and logistical information for handling (1-(Fluoromethyl)cyclopropyl)methanol (CAS No. 883731-61-1), a promising building block in medicinal chemistry. This document is designed to empower you, our scientific partners, with the knowledge to handle this compound with the utmost safety and precision, ensuring both personal well-being and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, preliminary safety information and data from structurally similar compounds allow for a robust initial risk assessment. The primary known hazard is its flammability.
Known Hazards:
-
Flammability: The compound is classified as a highly flammable liquid and vapor (H225). Vapors can form explosive mixtures with air, and it is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[1]
-
Potential for Irritation: Based on safety data for similar cyclopropyl methanol derivatives, there is a potential for skin and eye irritation.[2][3]
-
Inhalation Risk: As with most volatile organic compounds, inhalation of vapors should be avoided. Handling should occur in a well-ventilated area, preferably a chemical fume hood.[2]
Data Summary Table:
| Property | Value | Source |
| CAS Number | 883731-61-1 | [4][5][6] |
| Molecular Formula | C₅H₉FO | [4][5] |
| Molecular Weight | 104.12 g/mol | [5] |
| Physical Form | Liquid | |
| Boiling Point | 132.7±5.0 °C (at 760 Torr) | [5] |
| Flash Point | 57.7±9.3 °C | [5] |
| Density | 1.076±0.06 g/cm³ (at 20 °C) | [5] |
| Storage Temperature | 2-8 °C | |
| GHS Pictogram | Flame | |
| Signal Word | Danger | |
| Hazard Statement | H225: Highly flammable liquid and vapour. |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound. The selection of appropriate PPE is a critical step in mitigating exposure risks.[7]
-
Eye and Face Protection:
-
Hand Protection:
-
Chemical-Resistant Gloves: Due to the lack of specific glove breakthrough data for this compound, it is recommended to use gloves made of materials known to be resistant to a broad range of organic solvents. Nitrile or neoprene gloves are a suitable starting point.
-
Double Gloving: For enhanced protection, especially during prolonged handling, wearing two pairs of gloves is a prudent measure.[7] Always inspect gloves for any signs of degradation or perforation before use.
-
-
Body Protection:
-
Flame-Resistant Laboratory Coat: A lab coat made of flame-resistant material should be worn and kept fastened at all times.
-
Chemical-Resistant Apron: For procedures with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[8]
-
-
Respiratory Protection:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[2]
-
If engineering controls are insufficient to maintain exposure below acceptable limits, a properly fitted respirator may be necessary. The type of respirator and cartridge should be selected based on a formal risk assessment.[7][8]
-
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store: Store the container in a designated, well-ventilated, and flame-proof cabinet. The recommended storage temperature is between 2-8°C.
-
Segregate: Keep away from incompatible materials such as strong oxidizing agents.[1]
Handling and Use: A Step-by-Step Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment, including PPE, spill kit, and waste containers, before starting work.
-
Post warning signs indicating a flammable substance is in use.
-
-
Aliquoting and Transfer:
Workflow for Handling this compound
Caption: Workflow from preparation to disposal.
Spill and Emergency Plan: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is crucial.
-
Small Spills (Manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
-
Ventilate the area and wash the spill site once the material is removed.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Activate the nearest fire alarm and contact your institution's emergency response team.
-
Provide them with the name of the chemical and any available safety information.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical lifecycle.
-
Waste Classification: this compound is classified as a halogenated organic waste.[9]
-
Segregation: It is imperative to segregate this waste from non-halogenated organic waste streams to ensure proper disposal.[9]
-
Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
The container should be stored in a well-ventilated area, away from sources of ignition.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
Disposal Decision Tree
Caption: Decision tree for waste segregation.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, advancing science while maintaining a secure laboratory environment.
References
-
3M. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Reliable Electric. Retrieved from [Link]
-
RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
-
Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation? Retrieved from [Link]
-
ChemSigma. (n.d.). 883731-61-1 (1-FLUOROMETHYL-CYCLOPROPYL)-METHANOL. Retrieved from [Link]
-
Angene Chemical. (2025, April 7). Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
